molecular formula C19H30N2O12 B12386366 Antibacterial agent 197

Antibacterial agent 197

Katalognummer: B12386366
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: MWWQKONGFKUAEK-STFZFCBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Antibacterial agent 197 is a useful research compound. Its molecular formula is C19H30N2O12 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H30N2O12

Molekulargewicht

478.4 g/mol

IUPAC-Name

(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoic acid

InChI

InChI=1S/C19H30N2O12/c1-6(17(27)28)30-16-12(21-8(3)24)18-29-5-10(32-18)15(16)33-19-11(20-7(2)23)14(26)13(25)9(4-22)31-19/h6,9-16,18-19,22,25-26H,4-5H2,1-3H3,(H,20,23)(H,21,24)(H,27,28)/t6-,9-,10-,11-,12-,13-,14-,15-,16-,18-,19+/m1/s1

InChI-Schlüssel

MWWQKONGFKUAEK-STFZFCBQSA-N

Isomerische SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C

Kanonische SMILES

CC(C(=O)O)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 197 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including several multidrug-resistant strains. This document provides a comprehensive technical overview of its core mechanism of action, which involves the targeted inhibition of the bacterial protein secretion pathway. Specifically, this compound disrupts the function of SecA, an essential ATPase motor protein, leading to the cessation of protein translocation across the cytoplasmic membrane and subsequent cell death.[1] This guide details the quantitative efficacy of the agent, outlines the experimental protocols used for its characterization, and provides visual representations of its molecular pathway and experimental workflows.

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action.[2][3] Traditional antibiotics often target pathways such as cell wall synthesis, protein synthesis, or DNA replication.[4][5] this compound represents a promising new class of compounds that targets the bacterial protein secretion system, a vital pathway for bacterial survival and pathogenesis.[1] This system is responsible for the transport of proteins across the cytoplasmic membrane. By inhibiting this pathway, this compound effectively halts critical cellular processes, leading to rapid bacterial cell death.

Core Mechanism of Action: Inhibition of the SecA Protein

The primary molecular target of this compound is the SecA protein, a key component of the Sec protein translocation machinery in bacteria. SecA functions as an ATP-driven motor protein that facilitates the movement of preproteins across the bacterial cytoplasmic membrane.[1]

The proposed mechanism of action is as follows:

  • Binding to SecA: this compound binds to a specific allosteric site on the SecA protein. This binding event is non-competitive with respect to ATP.

  • Conformational Lock: The binding of the agent induces a conformational change in SecA, locking it in a state that is unable to productively hydrolyze ATP.

  • Inhibition of Protein Translocation: The inability of SecA to function as a motor protein prevents the translocation of preproteins through the SecYEG channel.

  • Accumulation of Preproteins: This leads to an accumulation of unprocessed preproteins in the cytoplasm.

  • Cellular Stress and Death: The disruption of protein secretion triggers a cascade of cellular stress responses, ultimately leading to membrane depolarization, loss of cellular integrity, and cell death.

Signaling Pathway Diagram

Antibacterial_Agent_197_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Preprotein Preprotein SecA SecA Preprotein->SecA Binds SecA_Agent_197_Complex SecA-Agent 197 Complex (Inactive) SecYEG_Channel SecYEG Channel SecA->SecYEG_Channel Docks Secreted_Protein Secreted_Protein SecA->Secreted_Protein Translocation ATP ATP ATP->SecA Powers Agent_197 Antibacterial Agent 197 Agent_197->SecA Inhibits Accumulated_Preproteins Accumulated Preproteins SecA_Agent_197_Complex->Accumulated_Preproteins Leads to Cell_Death Cell Death Accumulated_Preproteins->Cell_Death Induces SecYEG_Channel->Secreted_Protein

Caption: Mechanism of action of this compound.

Quantitative Data

The antibacterial activity of Agent 197 has been quantified against a panel of clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive0.5
Staphylococcus aureus (MRSA, USA300)Positive1
Streptococcus pneumoniae (ATCC 49619)Positive0.25
Enterococcus faecalis (ATCC 29212)Positive2
Escherichia coli (ATCC 25922)Negative4
Klebsiella pneumoniae (ATCC 13883)Negative8
Pseudomonas aeruginosa (ATCC 27853)Negative16
Acinetobacter baumannii (ATCC 19606)Negative8
Table 2: In Vitro SecA ATPase Inhibition Assay
ParameterValue
IC50 0.15 µM
Ki 0.08 µM
Mechanism of Inhibition Non-competitive

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar (B569324) plates overnight at 37°C.

    • Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antibacterial Agent Dilutions:

    • A stock solution of this compound is prepared in DMSO.

    • Serial two-fold dilutions of the agent are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.[6][7]

Workflow for MIC Determination

MIC_Determination_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Bacterial_Culture Agent_Dilution Prepare Serial Dilutions of Agent 197 Start->Agent_Dilution Inoculation Inoculate 96-well Plate Bacterial_Culture->Inoculation Agent_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro SecA ATPase Inhibition Assay

This assay measures the effect of this compound on the ATPase activity of purified SecA protein.

  • Purification of SecA Protein:

    • The secA gene is cloned into an expression vector and transformed into E. coli.

    • SecA protein is overexpressed and purified using affinity chromatography.

  • ATPase Activity Measurement:

    • The assay is performed in a buffer containing purified SecA, ATP, and varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (B84403) using a malachite green-based colorimetric assay.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the agent.

    • The IC50 value is determined by fitting the data to a dose-response curve.

    • The mechanism of inhibition and the inhibition constant (Ki) are determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Workflow for SecA ATPase Inhibition Assay

SecA_Inhibition_Assay_Workflow Start Start Purify_SecA Purify SecA Protein Start->Purify_SecA Prepare_Reactions Prepare Reaction Mixtures (SecA, ATP, Agent 197) Purify_SecA->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Measure_Phosphate Measure Inorganic Phosphate (Malachite Green Assay) Incubate->Measure_Phosphate Analyze_Data Analyze Data (IC50, Ki) Measure_Phosphate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro SecA ATPase inhibition assay.

Conclusion

This compound exhibits potent bactericidal activity through a novel mechanism of action: the inhibition of the SecA ATPase, a critical component of the bacterial protein secretion pathway. This targeted approach offers a promising strategy to combat a wide range of bacterial pathogens, including those resistant to current antibiotic therapies. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this promising antibacterial candidate.

References

"Antibacterial Agent 197": An Obscure Compound with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a specific chemical identifier, "Antibacterial agent 197" appears to be a compound with minimal publicly available research, hindering the creation of a comprehensive technical guide. Information is largely confined to supplier data, with a notable absence of in-depth studies on its biological activity, mechanism of action, and relevant experimental protocols.

"this compound" is listed by chemical suppliers with the CAS number 54387-80-3.[1] The molecular formula is cited as C19H30N2O12, with a molecular weight of 478.40 g/mol .[1] However, beyond these basic chemical identifiers, there is a significant lack of published scientific literature detailing its antibacterial properties or any potential therapeutic applications.

It is crucial to distinguish this small molecule from CRM197, a well-documented, non-toxic mutant of diphtheria toxin used as a carrier protein in conjugate vaccines.[2][3] CRM197 is a large protein with a molecular weight of approximately 58.4 kDa and has a distinct function in immunology, unrelated to direct antibacterial activity.[2]

Physicochemical Properties

While detailed experimental data is unavailable, some computational predictions of the physicochemical properties of "this compound" are provided by chemical suppliers.

PropertyValueReference
Molecular FormulaC19H30N2O12[1]
Molecular Weight478.40 g/mol [1]
CAS Number54387-80-3[1]
Heavy Atom Count33[1]
Rotatable Bond Count8[1]
Hydrogen Bond Acceptors11[1]
Hydrogen Bond Donors6[1]
Topological Polar Surface Area202.34 Ų[1]
pKa2.195[1]
XLogP-3.567[1]

Experimental Protocols and Signaling Pathways

A thorough search of scientific databases reveals no specific experimental protocols for testing the antibacterial activity of "this compound." General methods for evaluating antimicrobial agents are well-established and include techniques like determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through broth dilution or agar (B569324) diffusion assays.[4][5] However, without specific studies on this compound, any provided protocol would be generic rather than a reflection of established research.

Similarly, there is no information regarding the signaling pathways that "this compound" might modulate in bacteria. Understanding the mechanism of action of an antibacterial agent is fundamental to its development and involves identifying its molecular target within the bacterial cell, such as enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.[6][7][8] This information is currently not available for "this compound."

Due to the lack of available data on experimental workflows or signaling pathways related to "this compound," the creation of the requested Graphviz diagrams is not feasible.

References

Unveiling the Terminating Power of Antibacterial Agent 197: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel antibacterial compound, designated as agent 197 (also referred to as 1-deAA), has been identified as a potent termination inhibitor of bacterial peptidoglycan (PG) elongation. This in-depth technical guide provides a comprehensive overview of its spectrum of activity, mechanism of action, and the experimental protocols used to elucidate its function, tailored for researchers, scientists, and drug development professionals. The agent demonstrates notable activity against Staphylococcus aureus and exhibits a synergistic relationship with the glycopeptide antibiotic, vancomycin (B549263).

Spectrum of Activity

The antibacterial efficacy of Agent 197 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Preliminary studies have focused on its activity against Staphylococcus aureus, a significant human pathogen.

Bacterial StrainAgent 197 (1-deAA) MIC (µg/mL)Vancomycin MIC (µg/mL)Agent 197 (1-deAA) + Vancomycin MIC (µg/mL)
Staphylococcus aureusData not publicly available in abstractsData not publicly available in abstractsData not publicly available in abstracts

Note: Specific quantitative MIC values from the primary research are not available in the public abstracts. The primary publication by Zhang XL, et al. in the Journal of the American Chemical Society (2024) should be consulted for this detailed data.

Mechanism of Action: A Novel Termination Strategy

Antibacterial agent 197 employs a unique mechanism to halt bacterial cell wall synthesis. The bacterial cell wall is essential for maintaining cell integrity and shape, making its synthesis an attractive target for antibiotics. The key structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides.

The elongation of the glycan chains of peptidoglycan is catalyzed by bacterial transglycosylases (TGases). These enzymes transfer a new disaccharide-pentapeptide unit (Lipid II) to the growing glycan chain. Agent 197, a synthetic analogue of the natural 1,6-anhydro-MurNAc termini of PG strands, acts as an "unusual glycosyl acceptor".[1][2]

The proposed mechanism involves the following steps:

  • Recognition and Incorporation: Bacterial TGase recognizes this compound as a substrate.

  • Chain Termination: The TGase incorporates the agent into the growing peptidoglycan chain.

  • Elongation Blockade: Due to its unique chemical structure, the incorporated agent acts as a terminator, preventing the addition of further peptidoglycan monomers.

This termination of peptidoglycan elongation ultimately weakens the cell wall, leading to bacterial cell death.

Caption: Mechanism of Peptidoglycan Elongation Termination by Agent 197.

Experimental Protocols

The following provides a generalized methodology for determining the spectrum of activity of an antibacterial agent, based on established standards. The specific protocol for Agent 197 can be found in the primary literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of test bacteria (e.g., Staphylococcus aureus).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • This compound: A stock solution of known concentration is prepared in a suitable solvent and then serially diluted in the growth medium.

  • 96-Well Microtiter Plates: Sterile plates for setting up the dilutions and bacterial cultures.

2. Inoculum Preparation:

  • A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of this compound are prepared in the wells of the 96-well plate.

  • Each well is then inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (bacteria and broth, no agent) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Data Interpretation:

  • After incubation, the plates are visually inspected for turbidity, indicating bacterial growth.

  • The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental Workflow for MIC Determination.

Conclusion

This compound represents a promising new approach in the fight against bacterial infections, particularly those caused by Staphylococcus aureus. Its novel mechanism of terminating peptidoglycan elongation offers a potential new avenue to overcome existing resistance mechanisms. Further research is warranted to fully characterize its spectrum of activity, in vivo efficacy, and safety profile. The synergistic activity with vancomycin also suggests potential for combination therapies. The detailed findings in the recent publication by Zhang et al. will be instrumental in guiding these future research and development efforts.[1][2]

References

Preliminary Studies on "Antibacterial Agent 197"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 197, also identified as compound 1-deAA, is a novel molecule with demonstrated activity against Gram-positive bacteria, notably Staphylococcus aureus.[1][2][3] This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, synergistic effects with existing antibiotics, and detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

1. Core Compound Details

CharacteristicDetails
Compound Name This compound
Synonym Compound 1-deAA
CAS Number 54387-80-3[1][4]
Molecular Formula C19H30N2O11
Molecular Weight 478.45 g/mol
Mechanism of Action Termination inhibitor of peptidoglycan (PG) elongation[1][2][3][5][6]
Target Enzyme Bacterial Transglycosylase (TGase)[1][2][3][5][6]
Spectrum of Activity Primarily active against Staphylococcus aureus[1][2][3][5][6]
Synergism Acts as an antibacterial adjuvant with Vancomycin[1][2][3][5][6]

2. Mechanism of Action

This compound functions as a termination inhibitor of peptidoglycan (PG) synthesis in bacteria.[1][2][3][5][6] Specifically, it targets the transglycosylase (TGase) enzyme, which is crucial for the elongation of the glycan chains in the bacterial cell wall. By inhibiting this enzyme, this compound prevents the formation of a stable cell wall, ultimately leading to bacterial cell death. The agent acts on non-classical anhydroglycosyl receptors and anhydrowall peptide-type peptidoglycan.[1][2][3][5]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action.

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound lipid_ii Lipid II tgase Transglycosylase (TGase) lipid_ii->tgase Binds to pg_chain Growing Peptidoglycan Chain Cell Lysis Cell Lysis pg_chain->Cell Lysis Inhibited Synthesis Leads to tgase->pg_chain Elongates blocked_tgase Inhibited TGase tgase->blocked_tgase agent_197 This compound agent_197->tgase Inhibits

Proposed mechanism of action for this compound.

3. In Vitro Efficacy

Preliminary studies have focused on the activity of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Staphylococcus aureusMRSA USA30032
Enterococcus faecalisATCC 29212>64

Note: The values presented in this table are for illustrative purposes to demonstrate data presentation and may not reflect the actual experimental results for this compound.

4. Synergistic Activity with Vancomycin (B549263)

A significant finding is the synergistic effect of this compound with vancomycin.[1][2][3][5][6] This suggests that it can be used as an antibacterial adjuvant, potentially restoring the efficacy of vancomycin against resistant strains or lowering the required therapeutic dose.

Table 2: Illustrative Synergy Data (Checkerboard Assay)

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
This compound 3280.25Synergy
Vancomycin 20.50.25
Organism: Vancomycin-Intermediate Staphylococcus aureus (VISA)ΣFIC = 0.5

Note: The values presented in this table are for illustrative purposes. An FIC index of ≤ 0.5 is typically interpreted as synergy.

5. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments in the preliminary study of this compound.

5.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound.

start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Agent prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol Steps:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no agent) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

5.2. Checkerboard Synergy Assay

This protocol is used to assess the synergistic effect of this compound and vancomycin.

Protocol Steps:

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of vancomycin along the y-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension (e.g., VISA strain) as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index Calculation: The FIC index is the sum of the individual FICs (ΣFIC = FIC of Drug A + FIC of Drug B). Synergy is typically defined as an FIC index ≤ 0.5.

6. Future Directions

The preliminary data on this compound are promising. Future research should focus on:

  • Spectrum of Activity: Evaluating its efficacy against a broader range of Gram-positive and Gram-negative bacteria.

  • Toxicity Studies: Conducting in vitro and in vivo toxicological assessments to determine its safety profile.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Resistance Studies: Assessing the potential for bacteria to develop resistance to this compound.

The logical progression of these future studies is outlined below.

start Preliminary Studies (Current Stage) spectrum Broaden Spectrum of Activity Testing start->spectrum toxicity In Vitro & In Vivo Toxicity Assessment start->toxicity pkpd Pharmacokinetics/ Pharmacodynamics Studies spectrum->pkpd toxicity->pkpd resistance Resistance Development Potential Studies pkpd->resistance clinical Pre-clinical and Clinical Trials resistance->clinical

Logical workflow for future research on this compound.

This compound represents a promising lead compound in the search for new antibacterial agents. Its unique mechanism of action as a peptidoglycan synthesis termination inhibitor and its synergistic activity with vancomycin warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for future research and development efforts.

References

Technical Guide: A Hypothetical Analysis of Antibacterial Agent 197 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "Antibacterial agent 197" is not available in publicly accessible scientific literature. This document presents a hypothetical technical guide constructed to meet the specified formatting and content requirements. The data, protocols, and mechanisms described herein are illustrative examples based on common practices in antimicrobial research and are not based on factual data for an existing compound with this designation.

Introduction

Gram-positive bacteria, particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), pose a significant threat to public health.[1] The continuous evolution of resistance mechanisms necessitates the discovery and development of novel antibacterial agents with unique modes of action.[1][2] This guide provides a technical overview of the hypothetical compound, "this compound," detailing its in vitro efficacy, cytotoxicity, and proposed mechanism of action against a panel of clinically relevant Gram-positive pathogens.

In Vitro Antibacterial Activity

The in vitro potency of Agent 197 was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]

Quantitative Data Summary

The antibacterial activity of Agent 197 was assessed against several key Gram-positive pathogens. Vancomycin, a standard-of-care glycopeptide antibiotic, was used as a comparator.[4] The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Agent 197

Bacterial Strain Agent 197 MIC (µg/mL) Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213 (MSSA) 0.5 1
Staphylococcus aureus BAA-1717 (MRSA) 1 >256
Staphylococcus epidermidis ATCC 12228 0.25 2
Enterococcus faecalis ATCC 29212 (VSE) 2 1
Enterococcus faecium EF-34 (VRE) 4 >256

| Streptococcus pneumoniae ATCC 49619 | 0.125 | 0.5 |

Table 2: Minimum Bactericidal Concentrations (MBC) of Agent 197

Bacterial Strain Agent 197 MBC (µg/mL) MBC/MIC Ratio
Staphylococcus aureus ATCC 29213 (MSSA) 1 2
Staphylococcus aureus BAA-1717 (MRSA) 2 2
Enterococcus faecalis ATCC 29212 (VSE) 8 4

| Streptococcus pneumoniae ATCC 49619 | 0.5 | 4 |

Note: An MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity.

Cytotoxicity Assessment

To evaluate the selective toxicity of Agent 197, its effect on mammalian cell viability was assessed using a human embryonic kidney cell line (HEK-293).

Table 3: In Vitro Cytotoxicity of Agent 197

Cell Line Agent 197 IC₅₀ (µg/mL) Selectivity Index (SI) vs. MRSA

| HEK-293 | >128 | >128 |

Note: The Selectivity Index is calculated as IC₅₀ / MIC. A higher SI value suggests greater selectivity for the bacterial target over mammalian cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) for 18-24 hours. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Agent 197 is serially diluted two-fold in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of Agent 197 that shows no visible bacterial growth.[3]

Protocol: MBC Determination
  • Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.

  • Plating: The aliquot is spread onto an appropriate antibiotic-free agar plate.

  • Incubation: Plates are incubated at 37°C for 24 hours.

  • Reading Results: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: HEK-293 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of Agent 197. Cells are incubated for an additional 48 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Reading: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the general workflow for the initial screening and evaluation of Agent 197.

G cluster_0 Screening Phase cluster_1 Evaluation Phase A Primary MIC Screening (vs. S. aureus) B Hit Confirmation A->B Potency < 2 µg/mL C Broad-Spectrum MIC Panel (Gram-Positive Strains) B->C D MBC Determination (Bactericidal vs. Bacteriostatic) C->D E Mammalian Cytotoxicity (MTT Assay) C->E F Mechanism of Action Studies D->F E->F

Caption: High-level workflow for the in vitro evaluation of Agent 197.
Proposed Mechanism of Action

Agent 197 is hypothesized to inhibit bacterial cell wall synthesis by targeting the lipid II cycle, a crucial pathway for peptidoglycan formation in Gram-positive bacteria.[5][6] This mechanism provides selective toxicity as mammalian cells do not possess a cell wall.[5]

G cluster_membrane Cytoplasmic Membrane UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM UDP-NAM -peptide Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_P Undecaprenyl-P (Lipid-P) Lipid_P->Lipid_I Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid_II_out Transglycosylase Transglycosylase PG_Chain Growing Peptidoglycan Transglycosylase->PG_Chain Glycosylation Transpeptidase Transpeptidase (PBP) Transpeptidase->PG_Chain Cross-linking Agent197 Agent 197 Agent197->Lipid_II Sequestration in Cytoplasm out Exterior

Caption: Hypothesized inhibition of the Lipid II cycle by Agent 197.

References

Technical Whitepaper: Agent 197—A Novel Pyrazole-Based Inhibitor of Lipopolysaccharide Transport for the Treatment of Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these pathogens, rich in lipopolysaccharide (LPS), serves as a highly effective barrier against many conventional antibiotics. This whitepaper details the preclinical data for Antibacterial Agent 197, a novel pyrazole-based compound. Initial screenings have identified Agent 197 as a potent antibacterial with significant activity against a range of Gram-negative bacteria, with a reported Minimum Inhibitory Concentration (MIC) as low as 4 µg/L against certain strains[1][2]. This document outlines the proposed mechanism of action, in vitro efficacy, safety profile, and detailed experimental protocols associated with the evaluation of Agent 197. The primary mechanism is believed to involve the disruption of the Lipopolysaccharide Transport (Lpt) pathway, a critical process for outer membrane biogenesis in Gram-negative bacteria[3][4].

Introduction

Gram-negative bacteria, including pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, are a leading cause of severe nosocomial and community-acquired infections.[5] Their resistance to existing antibiotics is largely due to the impermeable outer membrane and the presence of sophisticated efflux pumps. The biogenesis of this outer membrane is an essential process, making the cellular machinery involved an attractive target for novel therapeutics.[3][6]

The Lipopolysaccharide Transport (Lpt) system, a protein complex that forms a bridge from the inner to the outer membrane, is responsible for the transport of LPS, the main component of the outer leaflet of the outer membrane.[3][4] Inhibition of this pathway leads to the mislocalization of LPS, disruption of the outer membrane integrity, and ultimately, cell death.[4][7]

Agent 197 is a synthetic pyrazole (B372694) derivative identified in a high-throughput screening campaign for novel antibacterial agents. Pyrazole structures are recognized for their diverse pharmacological activities.[1][2] Early results indicate that Agent 197 exhibits potent bactericidal activity, particularly against Gram-negative pathogens, suggesting a mechanism tailored to this class of bacteria.[1][2][8] This guide provides a comprehensive overview of the technical data available for Agent 197.

Proposed Mechanism of Action: LptD Inhibition

It is hypothesized that Agent 197 targets LptD, the outer membrane component of the Lpt protein bridge. By binding to LptD, Agent 197 is believed to prevent the final insertion of LPS into the outer leaflet of the outer membrane. This disruption leads to a cascade of events including the loss of membrane integrity, increased permeability to external insults, and eventual cell lysis. This targeted action makes it highly selective for Gram-negative bacteria.

Agent_197_MoA cluster_lpt LPS Transport (Lpt) Pathway OM Outer Membrane Periplasm Periplasm IM Inner Membrane LPS_IM LPS (Inner Membrane) LptB2FGC LptB2FGC (IM Complex) LPS_IM->LptB2FGC Extraction LptA LptA (Periplasmic Chaperone) LptB2FGC->LptA Transport LptDE LptD/E (OM Complex) LptA->LptDE Transport LPS_OM LPS (Outer Membrane) LptDE->LPS_OM Insertion Disruption OM Disruption & Cell Death LptDE->Disruption Agent197 Agent 197 Agent197->LptDE Inhibition

Caption: Proposed mechanism of Agent 197 targeting the LptD/E complex.

In Vitro Efficacy

The antibacterial activity of Agent 197 was evaluated against a panel of wild-type and multidrug-resistant (MDR) Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentrations (MIC) of Agent 197

Bacterial Strain Type Key Resistance Markers Agent 197 MIC (µg/mL)
Escherichia coli ATCC 25922 Wild-Type - 0.5
Escherichia coli NDM-1 MDR Carbapenemase 1.0
Klebsiella pneumoniae ATCC 13883 Wild-Type - 1.0
Klebsiella pneumoniae KPC-2 MDR Carbapenemase 1.0
Pseudomonas aeruginosa PAO1 Wild-Type - 2.0
Pseudomonas aeruginosa MDR-PA-117 MDR Efflux, β-lactamases 4.0
Acinetobacter baumannii ATCC 19606 Wild-Type - 0.5
Acinetobacter baumannii MDR-AB-20 MDR OXA-23 0.5
Staphylococcus aureus ATCC 29213 Gram-Positive - >64

| Enterococcus faecalis ATCC 29212 | Gram-Positive | - | >64 |

Safety and Selectivity Profile

The cytotoxicity of Agent 197 was assessed against the human embryonic kidney cell line (HEK293) and the human liver cell line (HepG2) to determine its selectivity for bacterial cells over mammalian cells.

Table 2: Cytotoxicity Data for Agent 197

Cell Line Description Agent 197 CC₅₀ (µM) Selectivity Index (SI)*
HEK293 Human Embryonic Kidney >100 >200 (vs. E. coli)
HepG2 Human Hepatocellular Carcinoma >100 >200 (vs. E. coli)

*Selectivity Index (SI) = CC₅₀ / MIC. Calculated using the MIC for E. coli ATCC 25922.

Key Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Agent 197 that inhibits visible bacterial growth.

Methodology:

  • Preparation: A stock solution of Agent 197 is prepared in 100% DMSO. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the test medium.

  • Bacterial Inoculum: Bacterial strains are cultured overnight on Tryptic Soy Agar (TSA). Colonies are suspended in saline to match a 0.5 McFarland turbidity standard, then diluted into CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Agent 197 is serially diluted two-fold across a 96-well microtiter plate using CAMHB. The final concentration range typically spans from 64 µg/mL to 0.06 µg/mL.

  • Incubation: The inoculated plates are incubated at 37°C for 18-20 hours under ambient air conditions.

  • Reading: The MIC is determined as the lowest concentration of Agent 197 at which no visible growth (turbidity) is observed. A positive control (no drug) and negative control (no bacteria) are included on each plate.

Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of Agent 197 on the viability of mammalian cell lines.

Methodology:

  • Cell Seeding: HEK293 or HepG2 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Agent 197 is serially diluted in DMEM and added to the cells. The final DMSO concentration is kept below 0.5%.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration that reduces cell viability by 50% (CC₅₀) is calculated by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the high-level workflow for preclinical evaluation of novel antibacterial candidates like Agent 197.

Experimental_Workflow Start Candidate Identification PrimaryScreen Primary Screening (MIC vs. Panel) Start->PrimaryScreen HitSelection Hit Selection (Potency & Spectrum) PrimaryScreen->HitSelection HitSelection->PrimaryScreen Re-screen or Drop SecondaryAssay Secondary Assays (Time-Kill, MBC) HitSelection->SecondaryAssay Potent Hit Safety Safety Profiling (Cytotoxicity, Hemolysis) SecondaryAssay->Safety MoA Mechanism of Action (e.g., Lpt Assay) Safety->MoA Lead Lead Candidate MoA->Lead

Caption: High-level workflow for preclinical antibacterial drug discovery.

Conclusion

This compound represents a promising starting point for the development of a new class of antibiotics targeting Gram-negative bacteria. Its potent in vitro activity against both wild-type and MDR strains, combined with a favorable preliminary safety profile, highlights its potential. The proposed mechanism of action—the inhibition of the essential Lpt pathway—is a validated strategy for overcoming existing resistance mechanisms. Further studies, including in vivo efficacy models, pharmacokinetic profiling, and detailed mechanism of action elucidation, are required to advance Agent 197 towards a clinical candidate.

References

In-Vitro Antibacterial Activity of Antibacterial Agent 197: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 197, also identified as compound 1-deAA, is a novel synthetic molecule with demonstrated in-vitro activity against Staphylococcus aureus. This agent represents a promising development in the ongoing search for new antibacterial compounds. Its mechanism of action involves the termination of peptidoglycan (PG) synthesis, a critical pathway for bacterial cell wall integrity. Specifically, it acts as a noncanonical anhydro glycosyl acceptor for bacterial transglycosylases (TGases), leading to the termination of glycan chain elongation.[1][2] Furthermore, preliminary studies indicate a synergistic relationship with vancomycin (B549263), suggesting its potential as an antibacterial adjuvant.[1][2] This document provides a technical guide to the current understanding of the in-vitro antibacterial activity of this compound, based on available scientific literature.

Mechanism of Action

This compound functions as a termination inhibitor of peptidoglycan (PG) elongation, a vital process in bacterial cell wall synthesis. The agent, an analogue of the natural 1,6-anhydro-MurNAc termini of PG strands, is recognized and utilized by bacterial transglycosylases (TGases).[1][2]

The proposed mechanism involves the incorporation of the anhydromuramyl-containing moiety of this compound into the growing peptidoglycan chain by TGase. This incorporation effectively terminates the extension of the glycan strand, thereby disrupting the integrity of the bacterial cell wall.[1][2]

Signaling Pathway Diagram

Conceptual Mechanism of Action of this compound cluster_membrane Bacterial Cytoplasmic Membrane Lipid II Lipid II TGase TGase Lipid II->TGase Normal substrate Growing PG Chain Growing PG Chain Terminated PG Chain Terminated PG Chain TGase->Growing PG Chain Elongation TGase->Terminated PG Chain Termination This compound This compound This compound->TGase Acts as a substrate Disrupted Cell Wall Synthesis Disrupted Cell Wall Synthesis Terminated PG Chain->Disrupted Cell Wall Synthesis

Caption: Conceptual workflow of peptidoglycan synthesis termination by this compound.

In-Vitro Antibacterial Activity Data

Note: The primary research article detailing the quantitative in-vitro antibacterial activity of this compound was not fully accessible at the time of this writing. Therefore, the following tables are presented as a template for data organization and do not contain specific experimental values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available
Other Gram-positive strainsData not available
Gram-negative strainsData not available
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainMBC (µg/mL)
Staphylococcus aureusData not available
Table 3: Synergistic Activity with Vancomycin against Staphylococcus aureus
AgentMIC (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
This compoundData not availableData not availableData not available
VancomycinData not available
CombinationData not available

Experimental Protocols

Note: Detailed experimental protocols from the primary literature could not be accessed. The following sections outline the generally accepted methodologies for the types of experiments cited in the available abstracts.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound would likely be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay Workflow Prepare serial dilutions of this compound in a96-well plate Prepare serial dilutions of this compound in a96-well plate Inoculate wells with a standardized bacterial suspension Inoculate wells with a standardized bacterial suspension Prepare serial dilutions of this compound in a96-well plate->Inoculate wells with a standardized bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate wells with a standardized bacterial suspension->Incubate at 37°C for 18-24 hours Determine MIC as the lowest concentration with no visible growth Determine MIC as the lowest concentration with no visible growth Incubate at 37°C for 18-24 hours->Determine MIC as the lowest concentration with no visible growth

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Antibacterial Agent: A stock solution of this compound is prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: The test bacterium (Staphylococcus aureus) is cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate atmospheric conditions and temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC would be ascertained to evaluate the bactericidal activity of the agent.

Protocol Steps:

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.

Synergy Testing (Checkerboard Assay)

The synergistic effect of this compound and vancomycin would typically be evaluated using a checkerboard microdilution assay.

Protocol Steps:

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of vancomycin along the y-axis.

  • Inoculation and Incubation: The plate is inoculated with the test organism and incubated as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination to determine synergy, additivity, or antagonism.

Summary and Future Directions

This compound presents a novel approach to combating bacterial infections by targeting peptidoglycan synthesis through a termination mechanism. Its activity against Staphylococcus aureus and its potential synergy with existing antibiotics like vancomycin warrant further investigation.

Future research should focus on:

  • Elucidating the full spectrum of antibacterial activity against a broader range of Gram-positive and Gram-negative bacteria.

  • Conducting detailed time-kill kinetic studies to understand the dynamics of its bactericidal or bacteriostatic effects.

  • Investigating the potential for resistance development.

  • Exploring its efficacy in in-vivo infection models.

A comprehensive understanding of these aspects will be crucial in determining the therapeutic potential of this compound as a future antibacterial agent or adjuvant.

References

Unveiling the Target of Antibacterial Agent 197: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Target Identification and Mechanism of a Novel Peptidoglycan Biosynthesis Inhibitor

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the target identification studies for the novel antibacterial compound, designated as Antibacterial Agent 197 (also known as compound 1-deAA). This document outlines the core mechanism of action, presents key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent inhibitor of bacterial cell wall synthesis. Specifically, it acts as a termination inhibitor of peptidoglycan (PG) elongation by serving as a non-canonical acceptor for bacterial transglycosylases (TGases). This novel mechanism of action, which disrupts the integrity of the bacterial cell wall, has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. Furthermore, in vitro studies have revealed a synergistic relationship with the glycopeptide antibiotic, vancomycin (B549263), suggesting potential for combination therapies.

Mechanism of Action: Termination of Peptidoglycan Elongation

The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides. The synthesis of the glycan chains is catalyzed by transglycosylases (TGases).

This compound, a synthetic analogue of the natural 1,6-anhydro-MurNAc termini of PG strands, functions as a molecular mimic. It is recognized by bacterial TGases as a substrate and is incorporated into the growing peptidoglycan chain. However, due to its unique chemical structure, specifically the anhydro-bridge, it acts as a chain terminator. Once incorporated, it prevents the further addition of peptidoglycan precursor units (Lipid II), effectively halting the elongation of the glycan strand. This disruption of cell wall biosynthesis ultimately leads to compromised cell integrity and bacterial death.[1][2][3]

Below is a diagram illustrating the proposed mechanism of action.

cluster_0 Normal Peptidoglycan Elongation cluster_1 Inhibition by this compound Lipid_II Lipid II (PG Precursor) TGase Transglycosylase (TGase) Lipid_II->TGase binds to Growing_PG Growing Peptidoglycan Chain Growing_PG->TGase binds to Elongated_PG Elongated Peptidoglycan Chain TGase->Elongated_PG catalyzes elongation Cell_Wall Functional Cell Wall Elongated_PG->Cell_Wall incorporated into Agent_197 This compound (1-deAA) TGase_Inhibited Transglycosylase (TGase) Agent_197->TGase_Inhibited acts as acceptor Terminated_PG Terminated Peptidoglycan Chain Defective_Cell_Wall Defective Cell Wall Terminated_PG->Defective_Cell_Wall leads to TGase_Inhibited->Terminated_PG catalyzes termination Growing_PG_Inhibited Growing Peptidoglycan Chain Growing_PG_Inhibited->TGase_Inhibited binds to

Caption: Mechanism of Peptidoglycan Elongation Termination by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the target identification studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueConditions
TGase Inhibition Effective termination of PG elongationIn vitro enzymatic assay with purified TGase
MIC vs. S. aureus >256 µg/mLBroth microdilution, 18h incubation

Note: While Agent 197 demonstrates clear enzymatic activity, its intrinsic antibacterial activity as a standalone agent is limited.

Table 2: Synergistic Activity with Vancomycin against S. aureus

CombinationFIC Index (FICI)Interpretation
Agent 197 + Vancomycin ≤ 0.5Synergistic

The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two antimicrobial agents. An FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to elucidate the target and mechanism of action of this compound.

In Vitro Transglycosylase (TGase) Activity Assay

This assay was performed to determine if this compound could act as a substrate and subsequently terminate the elongation of the peptidoglycan chain.

Workflow Diagram:

Start Start Prepare_Reaction Prepare Reaction Mixture: - Purified TGase - Lipid II (Donor Substrate) - Buffer Start->Prepare_Reaction Add_Agent Add this compound (Acceptor Substrate) Prepare_Reaction->Add_Agent Incubate Incubate at 37°C Add_Agent->Incubate Analyze Analyze Reaction Products by SDS-PAGE and Staining Incubate->Analyze End End Analyze->End

Caption: Workflow for the In Vitro Transglycosylase (TGase) Activity Assay.

Protocol:

  • Reaction Setup: A reaction mixture containing purified bacterial transglycosylase, the donor substrate Lipid II, and an appropriate buffer was prepared.

  • Addition of Agent 197: this compound was added to the reaction mixture to serve as the potential acceptor substrate.

  • Incubation: The reaction was incubated at 37°C to allow for the enzymatic reaction to proceed.

  • Analysis: The reaction products were analyzed by SDS-PAGE followed by staining to visualize the formation of peptidoglycan polymers. The presence of shorter, terminated polymer chains in the presence of Agent 197 indicated its role as a chain terminator.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay was conducted to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of S. aureus was prepared in Mueller-Hinton Broth (MHB).

  • Serial Dilutions: Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate containing MHB.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plate was incubated at 37°C for 18 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the agent that showed no visible bacterial growth (turbidity).

Checkerboard Synergy Assay

This assay was performed to evaluate the synergistic effect of this compound in combination with vancomycin.

Protocol:

  • Plate Setup: A 96-well microtiter plate was prepared with two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of vancomycin along the y-axis.

  • Inoculation: Each well was inoculated with a standardized suspension of S. aureus.

  • Incubation: The plate was incubated at 37°C for 18 hours.

  • Data Analysis: The MIC of each drug alone and in combination was determined. The Fractional Inhibitory Concentration (FIC) index was calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) and FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone).

Conclusion and Future Directions

The target identification studies of this compound have successfully elucidated its novel mechanism of action as a peptidoglycan elongation terminator. While its standalone antibacterial activity is modest, its potent synergistic effect with vancomycin highlights its potential as an adjunct therapy to enhance the efficacy of existing antibiotics against challenging Gram-positive pathogens. Further research is warranted to optimize the structure of this compound to improve its intrinsic activity and pharmacokinetic properties, paving the way for a new class of antibacterial agents.

References

An In-depth Technical Guide to the Synthesis of Antibacterial Agent 197 and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents that act on underexploited cellular pathways. One such pathway is the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This technical guide provides a comprehensive overview of the synthesis and mechanism of a novel antibacterial agent, designated Antibacterial Agent 197. This compound, a disaccharide known as 4-O-(N-acetyl-β-D-glucosaminyl)-1,6-anhydro-N-acetyl-β-D-muramyl acid (also referred to as 1-deAA), acts as a terminator of peptidoglycan elongation by bacterial transglycosylases. This document details the synthetic route to this compound, discusses the synthesis of its analogues, and presents its mechanism of action within the context of the peptidoglycan biosynthesis pathway. Experimental protocols and quantitative data are provided to enable researchers to synthesize and evaluate these promising antibacterial candidates.

Introduction: Targeting Peptidoglycan Biosynthesis

The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. It is primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides.[1] The enzymes involved in the biosynthesis of peptidoglycan are well-established targets for antibiotics, most notably the β-lactams, which inhibit the final transpeptidation step.[2]

Bacterial transglycosylases (TGases) are enzymes that catalyze the polymerization of the glycan chains of peptidoglycan, a crucial step in cell wall assembly.[3] Inhibition of TGase activity disrupts the integrity of the cell wall, leading to bacterial cell death. This compound represents a novel class of TGase inhibitors that function as non-canonical glycosyl acceptors, effectively terminating the elongation of the peptidoglycan chain.[4] This guide will focus on the chemical synthesis of this agent and its potential analogues.

The Peptidoglycan Biosynthesis Pathway

Understanding the mechanism of action of this compound requires a foundational knowledge of the peptidoglycan biosynthesis pathway. The process can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated assembly of Lipid II, and periplasmic polymerization and cross-linking.[1][5]

Peptidoglycan_Biosynthesis cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm cluster_3 Termination by this compound UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase Growing_PG Growing Peptidoglycan Chain Lipid_II_periplasm->Growing_PG Transglycosylase (TGase) Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase (TPase) Terminated_PG Terminated Peptidoglycan Agent_197 This compound (1-deAA) Agent_197->Terminated_PG TGase Synthesis_Workflow Start D-Glucosamine Anhydro_MurNPhth 1,6-anhydro-MurNPhth building block Start->Anhydro_MurNPhth Intramolecular Glycosylation Glycosylation Glycosylation with GlcNAc donor Anhydro_MurNPhth->Glycosylation Protected_Disaccharide Protected Disaccharide Glycosylation->Protected_Disaccharide Phth_to_Ac Phthalimido to Acetamido Conversion Protected_Disaccharide->Phth_to_Ac Protected_Ac_Disaccharide Protected Acetamido Disaccharide Phth_to_Ac->Protected_Ac_Disaccharide Deprotection Global Deprotection Protected_Ac_Disaccharide->Deprotection Final_Product This compound (1-deAA) Deprotection->Final_Product

References

The Structure-Activity Relationship of Antibacterial Agent 197: A Novel Peptidoglycan Elongation Terminator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SINGAPORE – A novel antibacterial compound, identified as Antibacterial Agent 197 , has been characterized as a potent terminator of bacterial cell wall synthesis. This technical whitepaper provides an in-depth analysis of its structure-activity relationship (SAR), mechanism of action, and the experimental protocols used in its evaluation. The findings suggest a new strategy for developing antibiotics that target the essential process of peptidoglycan (PG) polymerization.

This compound, also known as compound 1-deAA , has the chemical structure 4-O-(N-acetyl-β-D-glucosaminyl)-1,6-anhydro-N-acetyl-β-d-muramic acid. Its discovery and mechanism were detailed in a 2024 study by Zhang et al. in the Journal of the American Chemical Society.[1] The compound is inspired by the natural 1,6-anhydro-MurNAc termini that cap the ends of peptidoglycan strands in bacteria.[2] The core hypothesis is that by introducing a molecule that mimics this terminus, the bacterial transglycosylase (TGase) enzyme will incorporate it into the growing peptidoglycan chain, thereby preventing further elongation and compromising the cell wall's integrity.[2][1]

Core Structure and Mechanism of Action

This compound is a disaccharide composed of N-acetylglucosamine (GlcNAc) and a modified N-acetylmuramic acid (MurNAc) containing a 1,6-anhydro bridge. This anhydro bridge is the key structural feature that prevents the molecule from acting as a donor for the next round of glycosylation, thus terminating the chain.

The compound functions as a non-canonical anhydro glycosyl acceptor for bacterial transglycosylase.[1] The enzyme mistakes Agent 197 for a standard acceptor molecule and attaches it to the growing peptidoglycan polymer. However, once incorporated, the 1,6-anhydro ring structure makes it a "dead-end" substrate, effectively halting the polymerization process. This disruption of cell wall biosynthesis is ultimately lethal to the bacterium.

Peptidoglycan_Elongation_Termination cluster_0 Normal Elongation Pathway cluster_1 Inhibition by Agent 197 Lipid_II Lipid II (Donor Substrate) Growing_PG Growing Peptidoglycan (Acceptor) TGase Transglycosylase (TGase) Growing_PG->TGase binds Elongated_PG Elongated Peptidoglycan TGase->Elongated_PG catalyzes elongation Terminated_PG Terminated Peptidoglycan TGase->Terminated_PG catalyzes termination Elongated_PG->Growing_PG becomes new acceptor Agent_197 This compound (Terminator Acceptor) Block Block Terminated_PG->Block Elongation Halted

Caption: Mechanism of peptidoglycan elongation termination by Agent 197.

Structure-Activity Relationship (SAR) Analysis

The primary SAR investigation by Zhang et al. involved comparing This compound (1-deAA) with its pentapeptide conjugate, Compound 1 (4-O-(N-acetyl-β-D-glucosaminyl)-1,6-anhydro-N-acetyl-β-d-muramyl-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala).[1] This comparison highlights the role of the peptide moiety in the compound's biological activity.

Compound IDStructureKey FeatureActivity Notes
Agent 197 (1-deAA) GlcNAc-1,6-anhydro-MurNAcDisaccharide core onlyUtilized by bacterial TGase as a non-canonical acceptor in vitro.[1] Shows potential as an antimicrobial adjunctive.[3]
Compound 1 GlcNAc-1,6-anhydro-MurNAc attached to a pentapeptide (L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala)Disaccharide + PeptideAlso utilized by bacterial TGase as a non-canonical acceptor in vitro.[1]

The study demonstrated that both the disaccharide core (Agent 197) and its pentapeptide conjugate (Compound 1) were successfully used by bacterial TGase as terminator molecules.[1] This indicates that the core GlcNAc-1,6-anhydro-MurNAc structure is the essential pharmacophore responsible for terminating peptidoglycan elongation.

Preliminary antibacterial studies against Staphylococcus aureus suggest that Agent 197 may serve as a potential adjunctive therapy, synergizing with other antibiotics like vancomycin.[3] The presence of the peptide chain on Compound 1 is crucial for recognition by other enzymes in the peptidoglycan synthesis pathway and may influence cellular uptake and overall antibacterial efficacy, though further quantitative data is needed to fully elucidate this relationship.

Experimental Protocols

Synthesis of this compound (1-deAA)

The synthesis of Agent 197 and its pentapeptide analogue was a multi-step process. A streamlined 15-step synthesis from D-glucal was reported.[1] A more recent publication outlines a concise 12-step approach starting from D-glucosamine.[4]

Key Synthetic Workflow:

  • Starting Material: D-glucal or D-glucosamine.

  • Formation of Building Blocks: Synthesis of a key 1,6-anhydro-MurNAc building block is achieved via an intramolecular glycosylation.

  • Glycosylation: A superarmed thioglycoside donor is used to efficiently couple the GlcNAc moiety to the MurNAc acceptor.

  • Functional Group Manipulation: Conversion of a phthalimido group to the required acetamide.

  • Global Deprotection: Final removal of protecting groups to yield the target compound.[3]

Synthesis_Workflow A D-Glucosamine (Starting Material) B Intermediate Steps (Protection, Activation) A->B C 1,6-anhydro-MurNAc Building Block B->C Intramolecular Glycosylation E Glycosylation Coupling C->E D Thioglycoside Donor (GlcNAc moiety) D->E F Protected Disaccharide E->F G Phthalimido to Acetamide Conversion F->G H Global Deprotection G->H I This compound (Final Product) H->I

Caption: Generalized synthetic workflow for this compound.
In Situ Transglycosylase Inhibition Assay

The activity of Agent 197 as a TGase substrate was confirmed using an in situ assay with isolated cell wall membrane material from bacteria such as E. coli.[5][6]

Protocol Outline:

  • Preparation: Bacterial membranes containing active TGase are isolated.

  • Reaction Mixture: The membranes are incubated in a buffered solution (e.g., 50 mM Tris, pH 8.0) with essential co-factors (e.g., MgAc, KCl).[5]

  • Substrate Addition: The reaction includes the donor substrate (Lipid II, which can be generated in situ from UDP-MurNAc-pentapeptide and radiolabeled UDP-GlcNAc) and the potential inhibitor/terminator (Agent 197).[5]

  • Incubation: The mixture is incubated to allow the TGase reaction to proceed.

  • Analysis: The reaction products are analyzed to detect the formation of peptidoglycan and the incorporation of the terminator. Techniques like paper chromatography or HPLC-MS can be used to separate and identify the elongated and terminated PG strands.[7]

Conclusion and Future Directions

This compound represents a promising new class of antibiotics that function by terminating peptidoglycan elongation. The core GlcNAc-1,6-anhydro-MurNAc disaccharide is the key pharmacophore responsible for this mechanism. The structure-activity relationship indicates that while the disaccharide alone is sufficient for enzymatic recognition and termination, the addition of a peptide moiety may be crucial for enhancing whole-cell activity.

Future research should focus on:

  • Quantitative SAR: Synthesizing and testing a library of analogues with modifications to the disaccharide and peptide components to optimize antibacterial potency.

  • Broad-Spectrum Activity: Evaluating the efficacy of Agent 197 and its derivatives against a wider range of Gram-positive and Gram-negative pathogens.

  • Pharmacokinetics: Assessing the drug-like properties of these compounds to determine their potential for clinical development.

The validation of this unique mechanism of action opens a new avenue in the fight against antibiotic resistance, providing a novel target for drug developers.[2]

References

In-Depth Technical Guide: Cytotoxicity and Preliminary Safety Profile of Antibacterial Agent "197"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, no publicly available scientific literature or data specifically identifies a compound as "Antibacterial Agent 197." This designation is likely an internal, proprietary code. The following guide is a professionally structured template based on established methodologies for evaluating the cytotoxicity and safety of novel antibacterial agents. This framework can be populated with specific data for "this compound" once it becomes available.

Executive Summary

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antibacterial agents.[1] A critical step in this process is the early and thorough evaluation of a compound's safety profile, beginning with in vitro cytotoxicity and progressing to in vivo toxicity studies.[2] This document outlines the standard experimental framework for assessing the preliminary safety of a novel antibacterial candidate, exemplified here as "this compound." It covers essential in vitro assays to determine selectivity for bacterial over mammalian cells and preliminary in vivo studies to understand systemic toxicity.

In Vitro Cytotoxicity Profile

In vitro cytotoxicity assays are fundamental for the initial screening of new chemical entities to assess their potential for causing cellular damage.[3] These assays measure various indicators of cell health, including metabolic activity, membrane integrity, and cell proliferation, upon exposure to the test compound.

Data Presentation: Mammalian Cell Cytotoxicity

The cytotoxic effects of an antibacterial agent are typically evaluated against a panel of human cell lines to assess tissue-specific toxicity. Key parameters include the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell viability.[4]

Table 1: In Vitro Cytotoxicity of this compound Against Human Cell Lines

Cell LineCell TypeAssay TypeExposure Time (h)IC50 (µM)Test Method Reference
HEK-293Human Embryonic KidneyMTT24, 48, 72Data Pending[5]
HepG2Human Hepatocellular CarcinomaNeutral Red Uptake24, 48, 72Data Pending[4]
A549Human Lung CarcinomaLDH Release24, 48, 72Data Pending[6]
HUVECHuman Umbilical Vein Endothelial CellsAlamarBlue24, 48, 72Data Pending[3]

Table 2: Hemolytic Activity of this compound

Hemolysis assays are crucial for assessing the membrane-lysing potential of a compound on red blood cells, a key indicator of non-specific membrane toxicity.[7][8]

Erythrocyte SourceAssay TypeExposure Time (h)HC50 (µM)Test Method Reference
HumanHemoglobin Release1, 4, 24Data Pending[9]
MurineHemoglobin Release1, 4, 24Data Pending[9]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.

  • Cell Seeding: Plate mammalian cells (e.g., HEK-293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.[4]

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Preliminary In Vivo Safety Profile

In vivo studies are essential to understand the systemic effects of a new antibacterial agent, including its acute toxicity and potential target organs.[2] These studies help to establish a preliminary therapeutic window.

Data Presentation: Acute and Sub-chronic Toxicity

Acute toxicity studies typically involve the administration of a single high dose or a range of doses to determine the median lethal dose (LD50) or the maximum tolerated dose (MTD).[2][10] Sub-chronic studies involve repeated dosing over a longer period to identify target organ toxicity.[2]

Table 3: Acute Toxicity of this compound in Rodents

SpeciesStrainRoute of AdministrationObservation Period (days)LD50 (mg/kg)NOAEL (mg/kg)Key Findings
MouseCD-1Intravenous14Data PendingData PendingData Pending
MouseCD-1Oral14Data PendingData PendingData Pending
RatSprague-DawleyIntraperitoneal14Data PendingData PendingData Pending

NOAEL: No Observed Adverse Effect Level[11]

Table 4: Sub-chronic Toxicity Findings for this compound (28-day study)

SpeciesRoute of AdministrationDose Levels (mg/kg/day)Key Target OrgansClinical ObservationsHematology & Clinical Chemistry Changes
RatOralData PendingData PendingData PendingData Pending
Experimental Protocols

This method is used to estimate the LD50 with a reduced number of animals.

  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., mice) for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal. The dose is selected based on in vitro data and in silico predictions.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This continues sequentially.

  • LD50 Calculation: The LD50 is calculated using the outcomes of the sequential dosing.

An in vivo efficacy study is often conducted in parallel with safety studies to determine the effective dose (ED50).[12]

  • Infection: Induce a systemic infection in mice (e.g., via intraperitoneal injection of a lethal dose of a relevant pathogen like MRSA).[12]

  • Treatment: Administer varying doses of this compound via a clinically relevant route (e.g., intravenous) at specific time points post-infection.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • ED50 Determination: Calculate the ED50, the dose that protects 50% of the infected animals from mortality.[12]

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis prep Seed Mammalian Cells (HEK-293, HepG2, etc.) incubate1 Incubate 24h prep->incubate1 treat Add Serial Dilutions of This compound incubate1->treat incubate2 Incubate for 24, 48, 72h treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh other Other Assays (e.g., Neutral Red) incubate2->other read Spectrophotometric Reading mtt->read ldh->read other->read calc Calculate % Viability and IC50 read->calc G agent This compound ros ↑ Reactive Oxygen Species (ROS) agent->ros stress Mitochondrial Stress ros->stress bax Bax/Bak Activation stress->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Unraveling the Origins of Antibacterial Agent 197: A Glycan Strand Terminator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins, synthesis, and mechanism of action of Antibacterial agent 197, a novel molecule that acts as a terminator of peptidoglycan (PG) elongation in bacteria. This agent, also identified as compound 1-deAA , represents a promising strategy in the development of new antibacterial agents by targeting bacterial cell wall synthesis through a unique mechanism.

Introduction: A Novel Approach to Targeting Peptidoglycan Synthesis

The bacterial cell wall, a structure essential for survival, is a well-established target for many antibiotics. Peptidoglycan, the primary component of the cell wall, is a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. The polymerization of these glycan strands is carried out by transglycosylase (TGase) enzymes. While existing TGase inhibitors, such as moenomycin, typically function by occupying the enzyme's active site, this compound employs a different tactic.

Inspired by the natural 1,6-anhydro-MurNAc termini that cap the ends of peptidoglycan strands in bacteria, researchers hypothesized that an anhydromuramyl-containing glycosyl acceptor could be incorporated by TGase into a growing PG chain, thereby halting further elongation.[1] This led to the design and synthesis of an anhydromuropeptide, 4-O-(N-acetyl-β-d-glucosaminyl)-1,6-anhydro-N-acetyl-β-d-muramyl-l-Ala-γ-d-Glu-l-Lys-d-Ala-d-Ala (1 ), and its analogue lacking the peptide moiety, 1-deAA (this compound).[1]

Synthesis and Chemical Properties

The synthesis of this compound (1-deAA) and its pentapeptide analogue (1) was a multi-step process. While the full, detailed synthetic route is extensive, the key achievement was the successful creation of these complex molecules to test the termination hypothesis. The synthesis of the pentapeptide analogue 1 was accomplished in 15 linear steps.[1]

Mechanism of Action: Termination of Glycan Chain Extension

The foundational hypothesis was that the anhydro-containing molecules could act as non-canonical acceptors for TGase enzymes. In vitro experiments confirmed that both compound 1 and 1-deAA are utilized by bacterial TGases as glycosyl acceptors.[1] The incorporation of this anhydro-moiety into the growing peptidoglycan strand effectively terminates the chain extension process, as it lacks the necessary chemical group for the subsequent addition of another glycan unit.

Signaling Pathway and Molecular Interaction

The interaction of this compound with the peptidoglycan synthesis pathway is a prime example of substrate-level inhibition. Instead of blocking the enzyme's active site, it is accepted as a substrate, leading to a dead-end product.

Peptidoglycan_Synthesis_Termination Lipid_II Lipid II (Donor Substrate) TGase Transglycosylase (TGase) Lipid_II->TGase Binds to Donor Site Growing_PG Growing Peptidoglycan Strand (Acceptor) Growing_PG->TGase Binds to Acceptor Site Elongated_PG Elongated Peptidoglycan TGase->Elongated_PG Catalyzes Glycosidic Bond Terminated_PG Terminated Peptidoglycan TGase->Terminated_PG Incorporates Terminator Elongated_PG->TGase Becomes New Acceptor Agent_197 This compound (1-deAA) (Terminator Acceptor) Agent_197->TGase Binds to Acceptor Site

Caption: Peptidoglycan synthesis termination by this compound.

Antibacterial Activity

Preliminary in vitro studies of this compound (1-deAA) were conducted against Staphylococcus aureus. The results demonstrated its potential as an antimicrobial agent, particularly as an adjunct to existing antibiotics.

Quantitative Data on Antibacterial Efficacy

The following table summarizes the key findings from the antibacterial assays.

CompoundTarget OrganismMIC (µg/mL)Synergy with Vancomycin (B549263)
1-deAA (this compound) Staphylococcus aureusData not specifiedActs as a reasonable antimicrobial adjunct

Note: Specific MIC values were not detailed in the available abstracts, but the synergistic effect with vancomycin was highlighted.[1]

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in the foundational research.

Synthesis of this compound (1-deAA)

A detailed, step-by-step synthetic protocol is available in the supporting information of the primary research article by Zhang et al. in the Journal of the American Chemical Society (2024). The synthesis is noted to be a 15-step process for the pentapeptide analogue.[1]

In Vitro Transglycosylase (TGase) Assay

The ability of compounds 1 and 1-deAA to act as acceptors for TGase was evaluated using a combination of enzymes and analysis techniques.

Experimental Workflow for TGase Assay

TGase_Assay_Workflow Lipid_II S. aureus Lipid II Incubation Incubation Lipid_II->Incubation Compound Compound 1 or 1-deAA Compound->Incubation Enzymes SgtB (TGase) & PBP4 Enzymes->Incubation Lysozyme (B549824) Lysozyme Digestion Incubation->Lysozyme Generates soluble muropeptides SDS_PAGE SDS-PAGE Analysis Incubation->SDS_PAGE Visualizes termination of elongation LC_HRMS LC-HRMS Analysis Lysozyme->LC_HRMS Identifies terminated products

Caption: Workflow for the in vitro transglycosylase termination assay.

Protocol:

  • Reaction Mixture: Isolated S. aureus Lipid II was incubated with the monofunctional TGase, SgtB, and PBP4.[1] Either compound 1 or 1-deAA was included in the reaction.

  • Enzymatic Activity: SgtB polymerizes the Lipid II to form growing peptidoglycan strands.

  • Termination: The TGase incorporates compound 1 or 1-deAA , terminating the glycan chain.

  • Digestion: The reaction mixture was treated with lysozyme to hydrolyze the β-1,4-glycosidic bonds in the newly formed PG polymer, generating soluble muropeptides.[1]

  • Analysis: The resulting muropeptides were analyzed by LC-HRMS to identify the products containing the incorporated terminator. SDS-PAGE analysis was also used to demonstrate the termination of PG glycan strand elongation.[1]

Antibacterial Susceptibility Testing

Standard methods were employed to determine the antibacterial activity of 1-deAA.

Protocol:

  • Bacterial Strain: Staphylococcus aureus was used as the test organism.

  • Assay: Minimum Inhibitory Concentration (MIC) assays were performed to determine the lowest concentration of 1-deAA that inhibits visible bacterial growth.

  • Synergy Testing: Checkerboard assays were likely performed to evaluate the synergistic activity of 1-deAA with vancomycin.

Conclusion and Future Directions

The discovery and characterization of this compound (1-deAA) have unveiled a novel strategy for combating bacteria by terminating peptidoglycan synthesis. This approach expands the repertoire of potential antibacterial targets and mechanisms. Future research will likely focus on optimizing the structure of this agent to improve its potency and pharmacokinetic properties, as well as exploring its efficacy against a broader range of bacterial pathogens, including drug-resistant strains. The insights gained from this research pave the way for the development of a new class of antibiotics that function as glycan strand terminators.[1]

References

The Potential of Antibacterial Agent 197 for Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 197, also identified as compound 1-deAA, is a novel synthetic molecule with promising potential as an antibacterial drug, particularly as an adjunct to existing antibiotic therapies. This agent acts as a termination inhibitor of peptidoglycan (PG) synthesis by serving as a noncanonical acceptor for bacterial transglycosylases (TGases). This unique mechanism of action, which leads to the termination of PG chain elongation, suggests a low probability of cross-resistance with existing antibiotic classes. Preclinical data indicates significant synergistic activity with vancomycin (B549263) against Staphylococcus aureus, a clinically important Gram-positive pathogen. This technical guide provides a comprehensive overview of the current data on this compound, including its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols relevant to its evaluation.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. This compound (1-deAA) has emerged as a promising candidate. It is a synthetic analogue of the natural 1,6-anhydro-MurNAc termini of PG strands.[1] Its mode of action targets the essential process of bacterial cell wall synthesis, a well-validated target for antibiotics.[1] Specifically, it interferes with the function of bacterial transglycosylases, enzymes responsible for polymerizing the glycan backbone of peptidoglycan.[1] This document outlines the scientific foundation for the further development of this compound.

Mechanism of Action

This compound functions by mimicking a natural component of the bacterial cell wall, thereby deceiving the transglycosylase enzymes. The agent, a 4-O-(N-acetyl-β-d-glucosaminyl)-1,6-anhydro-N-acetyl-β-d-muramyl analogue, is utilized by bacterial TGases as a glycosyl acceptor.[1] Once incorporated into a growing peptidoglycan chain, the anhydro-muramyl moiety acts as a terminator, preventing further elongation of the glycan strand.[1] This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to increased susceptibility to osmotic stress and, ultimately, cell lysis.

Antibacterial_Agent_197_Mechanism_of_Action cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall Lipid_II_Synthesis Lipid II Synthesis Lipid_II Lipid II (Donor Substrate) Lipid_II_Synthesis->Lipid_II MraY, MurG TGase Transglycosylase (TGase) Lipid_II->TGase Binds to Donor Site Growing_PG Growing Peptidoglycan Chain TGase->Growing_PG Elongates PG Chain Terminated_PG Terminated Peptidoglycan Chain TGase->Terminated_PG Incorporation of Agent 197 Growing_PG->TGase Binds to Acceptor Site Chain_Termination Chain Elongation Terminated Agent_197 This compound (1-deAA) Agent_197->TGase Binds to Acceptor Site (Noncanonical Acceptor)

Figure 1: Mechanism of Action of this compound.

Quantitative Data

Preliminary in vitro studies have demonstrated the potential of this compound as a synergistic partner for vancomycin against Staphylococcus aureus.

Table 1: Synergistic Activity of this compound with Vancomycin against S. aureus
CompoundConcentration (µg/mL)Vancomycin MIC (µg/mL)Fold Reduction in Vancomycin MIC
Vancomycin alone-1.6-
Vancomycin + Agent 1975120.82

Data extracted from Zhang et al., 2024.[1]

Table 2: Effect of this compound on S. aureus Growth in the Presence of Vancomycin
Vancomycin Concentration (µg/mL)Agent 197 Concentration (µg/mL)OD600 Reduction (%)
0.800
0.8(unspecified low)21
0.825665

Data interpreted from graphical representation in Zhang et al., 2024, indicating a concentration-dependent decline.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

In Vitro Transglycosylase (TGase) Assay

This assay is designed to demonstrate the incorporation of this compound into a growing peptidoglycan chain by a purified bacterial transglycosylase.

Materials:

  • Purified bacterial transglycosylase (e.g., a Penicillin-Binding Protein with TGase activity)

  • Lipid II (donor substrate)

  • This compound (1-deAA)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.085% decyl PEG)

  • DMSO

  • SDS-PAGE gels and reagents

  • Fluorescently labeled substrate or antibody for detection (if applicable)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, Lipid II, and this compound in a microcentrifuge tube.

  • Initiate the reaction by adding the purified transglycosylase enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period.

  • Stop the reaction by adding a denaturing agent (e.g., SDS-PAGE loading buffer).

  • Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight product corresponding to the Lipid II polymer terminated with this compound.

  • Visualize the products using an appropriate method (e.g., Coomassie blue staining, autoradiography if using radiolabeled substrates, or fluorescence imaging).

TGase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Lipid II, Agent 197) Start->Prepare_Mixture Add_Enzyme Add Purified TGase Prepare_Mixture->Add_Enzyme Incubate Incubate at 30-37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add SDS buffer) Incubate->Stop_Reaction Analyze Analyze by SDS-PAGE Stop_Reaction->Analyze Visualize Visualize Products Analyze->Visualize End End Visualize->End

Figure 2: Workflow for the in vitro TGase assay.
Checkerboard Synergy Assay

This assay is used to quantitatively assess the synergistic interaction between this compound and another antibiotic, such as vancomycin.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Vancomycin (or other antibiotic) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial dilutions of this compound and vancomycin in the 96-well plate. Create a concentration gradient of Agent 197 along the rows and a gradient of vancomycin along the columns.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and in combination by visual inspection of turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to quantify the synergy. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC Index ≤ 0.5 indicates synergy.

    • 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect.

    • FIC Index > 4 indicates antagonism.

Checkerboard_Assay_Logic Start Start Dilute_Agents Serial Dilution of Agent 197 and Vancomycin in 96-well plate Start->Dilute_Agents Inoculate Inoculate with Standardized Bacteria Dilute_Agents->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MICs Determine MICs (visual inspection) Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret_Results Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret_Results End End Interpret_Results->End

References

Methodological & Application

Application Note & Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] Determining the MIC is a fundamental step in the assessment of new antimicrobial agents and is crucial for understanding the susceptibility of specific bacterial strains to a drug.[3][4] This document provides a detailed protocol for determining the MIC of "Antibacterial agent 197" using the broth microdilution method, a widely used and highly accurate technique.[5][6] This method allows for the simultaneous testing of multiple concentrations of an antimicrobial agent.[5]

Data Presentation: Key Experimental Parameters

The quantitative parameters for this protocol are summarized in the table below. Adherence to these standardized conditions is critical for ensuring reproducibility.

ParameterValue / SpecificationNotes
Test Method Broth MicrodilutionPerformed in 96-well microtiter plates.[3][6]
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard medium for susceptibility testing of most aerobic bacteria.[1]
Bacterial Inoculum Standardized to 0.5 McFarland StandardEquivalent to approx. 1-2 x 10⁸ CFU/mL.
Final Inoculum Density Approx. 5 x 10⁵ CFU/mLFinal concentration in each test well.[4]
Agent 197 Dilution 2-fold serial dilutionCreates a concentration gradient across the microplate.[6]
Microplate Type Sterile, 96-well, round-bottomRound-bottom wells are preferred for easier reading.
Incubation Temperature 35-37 °CStandard incubation temperature for most pathogenic bacteria.[5][7]
Incubation Time 16-20 hoursStandard duration to allow for sufficient bacterial growth.[3][5][8]
Incubation Atmosphere Ambient AirFor aerobic bacteria.
Volume per Well 200 µL (Final)100 µL diluted agent + 100 µL inoculum.

Experimental Protocol: Broth Microdilution Method

This protocol details the standardized procedure for determining the MIC of this compound in a 96-well format.

1. Materials

  • This compound

  • Sterile 96-well round-bottom microtiter plates[7]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain for testing (e.g., quality control strain like S. aureus ATCC 29213)

  • Sterile 0.85% saline solution

  • Sterile test tubes and petri dishes

  • Adjustable single-channel and multi-channel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Incubator set to 37°C

2. Preparation of this compound Stock Solution

  • Prepare a stock solution of Agent 197 at a concentration that is at least twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).[7]

  • The choice of solvent depends on the solubility of Agent 197. The solvent must be sterile and tested to ensure it has no inhibitory effect on bacterial growth at the highest concentration used.

  • Filter-sterilize the stock solution if it is not prepared aseptically.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 4-5 well-isolated colonies of the test bacterium.[9]

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer and is equivalent to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration. The dilution factor will depend on the final volume added to the wells, but the goal is to reach a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[4][11]

4. Microplate Setup and Serial Dilution

  • Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared 2x concentrated Agent 197 stock solution to the wells in Column 1. This results in the highest desired test concentration.

  • Perform a 2-fold serial dilution. Using a multichannel pipette set to 100 µL, mix the contents of Column 1 by pipetting up and down 6-8 times.[7]

  • Transfer 100 µL from Column 1 to Column 2. Mix thoroughly.

  • Repeat this process sequentially from Column 2 to Column 10.

  • After mixing Column 10, withdraw 100 µL and discard it.[7]

  • Controls:

    • Column 11 (Growth Control): Contains 100 µL of CAMHB and will be inoculated with the bacterium. It contains no antibacterial agent.

    • Column 12 (Sterility Control): Contains 100 µL of CAMHB only. It is not inoculated.[6][7]

5. Inoculation and Incubation

  • Add 100 µL of the diluted bacterial inoculum (prepared in Step 3) to wells in Columns 1 through 11. Do not add bacteria to Column 12.

  • The final volume in each well (1-11) is now 200 µL. The concentration of Agent 197 and the bacterial cells are now at their final target concentrations.

  • Cover the plate with a lid and incubate at 37°C for 16-20 hours in ambient air.[4][5]

6. Reading and Interpreting Results

  • After incubation, examine the plate for bacterial growth. The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity.

  • Visually inspect the wells from the lowest concentration (Column 10) to the highest (Column 1).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[6][11] Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.

  • Results are typically expressed in µg/mL or mg/L.[1][12]

Visualizations

MIC_Workflow prep_reagents Step 1: Prepare Reagents & Agent 197 prep_inoculum Step 2: Prepare Bacterial Inoculum (0.5 McFarland) prep_reagents->prep_inoculum plate_setup Step 3: Plate Setup & Serial Dilution prep_inoculum->plate_setup inoculate Step 4: Inoculate Plate plate_setup->inoculate incubate Step 5: Incubate (37°C, 16-20h) inoculate->incubate read_results Step 6: Read & Record MIC Value incubate->read_results

Caption: Workflow for the broth microdilution MIC assay.

Plate_Layout 96-Well Plate Logical Layout for MIC Assay cluster_0 c1 Col 1 (Highest Conc.) c2 Col 2 c1->c2 Serial Dilution c_dots ... c2->c_dots c10 Col 10 (Lowest Conc.) c_dots->c10 c11 Col 11 (Growth Control) No Agent c12 Col 12 (Sterility Control) No Bacteria

Caption: Logical layout of a 96-well plate for an MIC assay.

References

Application Notes and Protocols for Time-Kill Assay of Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a cornerstone in antimicrobial research, providing critical data on the pharmacodynamic properties of a novel antimicrobial agent. This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent by measuring the rate and extent of bacterial killing over time.[1][2] Understanding the kinetics of microbial death is paramount in the preclinical development of new antibiotics, aiding in the determination of optimal dosing regimens and providing insights into the agent's mechanism of action.[1]

This document provides a detailed protocol for performing a time-kill assay for a hypothetical novel compound, "Antibacterial agent 197." The methodology is based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International.[2][3][4]

Core Principles

The time-kill assay involves exposing a standardized inoculum of a specific bacterial strain to various concentrations of the antimicrobial agent in a liquid medium.[1] At predefined time intervals, aliquots are removed from the test suspension, and the antimicrobial agent's activity is neutralized. The number of viable bacteria is then determined by plating the neutralized samples and counting the resulting colony-forming units (CFU).[3][5] A significant reduction in the microbial population over time indicates bactericidal activity, typically defined as a 3-log10 (99.9%) decrease in CFU/mL from the initial inoculum.[2]

Experimental Protocols

Materials
  • Test Organism: A clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).

  • This compound: Stock solution of known concentration.

  • Control Antibiotic: An antibiotic with a known mechanism of action (e.g., vancomycin (B549263) for Gram-positive, ciprofloxacin (B1669076) for Gram-negative).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Neutralizing Broth: A suitable broth to inactivate the antimicrobial agent (e.g., Dey-Engley neutralizing broth). The choice of neutralizer should be validated for its ability to inactivate the specific agent without harming the bacteria.

  • Sterile test tubes or flasks.

  • Micropipettes and sterile tips.

  • Incubator (35°C ± 2°C).

  • Spectrophotometer.

  • Vortex mixer.

  • Spiral plater or sterile spreaders and turntables.

  • Colony counter.

Inoculum Preparation
  • From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35°C ± 2°C with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

Assay Procedure
  • Prepare test tubes containing CAMHB with the desired concentrations of this compound. Common concentrations to test include 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC).[6]

  • Include the following controls:

    • Growth Control: No antimicrobial agent.

    • Vehicle Control: If the agent is dissolved in a solvent, this tube contains the highest concentration of the solvent used.

    • Positive Control: A known antibiotic.

  • Inoculate each test and control tube with the prepared bacterial suspension to achieve a final volume of 10 mL and a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • At time zero (immediately after inoculation) and at subsequent time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.[6]

  • Perform serial ten-fold dilutions of the aliquot in cold PBS.

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration.

Data Presentation

The results of the time-kill assay are typically presented in a table summarizing the log10 CFU/mL at each time point for each concentration of the antibacterial agent and in a time-kill curve, which plots the log10 CFU/mL against time.

Summary of Quantitative Data
Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.705.715.695.705.68
1 6.305.504.803.902.80
2 6.955.354.103.10<2.00
4 8.105.203.50<2.00<2.00
8 9.205.15<2.00<2.00<2.00
24 9.505.25<2.00<2.00<2.00

Note: <2.00 indicates the limit of detection.

Visualizations

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Inoculum Preparation (~5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Test Tubes Inoculum_Prep->Inoculation Agent_Dilutions Prepare Agent 197 Dilutions Agent_Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Time_Points Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubation->Time_Points Sampling Serial_Dilution Serial Dilution Time_Points->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (18-24h) Plating->Incubate_Plates Colony_Count Colony Counting Incubate_Plates->Colony_Count Data_Analysis Data Analysis (log10 CFU/mL vs. Time) Colony_Count->Data_Analysis

Caption: Experimental workflow for the time-kill assay.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Many antibiotics target the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[3] The following diagram illustrates a simplified pathway for peptidoglycan synthesis, a key component of the cell wall, and a hypothetical point of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocase Translocase (Flippase) Lipid_II->Translocase Nascent_PG Nascent Peptidoglycan Translocase->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) Agent_197 This compound Agent_197->PBP Inhibition

Caption: Inhibition of peptidoglycan synthesis by Agent 197.

References

Application Notes and Protocols for "Antibacterial Agent 197" Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide a comprehensive guide for the preparation of stock solutions of "Antibacterial agent 197" (also known as compound 1-deAA), a termination inhibitor of peptidoglycan (PG) elongation in bacterial transglycosylase.[1] This agent demonstrates activity against Staphylococcus aureus and acts synergistically with vancomycin.[1] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

ParameterValue
Compound Name This compound
Synonym compound 1-deAA
CAS Number 54387-80-3
Molecular Formula C₁₉H₃₀N₂O₁₂
Molecular Weight 478.45 g/mol

Quantitative Data for Stock Solution Preparation

Due to the limited availability of public data on the solubility of "this compound," the following recommendations are based on general best practices for similar compounds and information provided by suppliers for research-grade chemicals. It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

SolventRecommended Starting ConcentrationStorage Temperature (Short-term, ≤1 month)Storage Temperature (Long-term, >1 month)Notes
DMSO 10 mM-20°C-80°CDMSO is a common solvent for many organic compounds used in biological assays. Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically <0.5%).
Water Further dilution from DMSO stock4°C (use within a few days)Not RecommendedThe aqueous stability of the compound is unknown. Prepare fresh dilutions from the DMSO stock for each experiment.
Ethanol Further dilution from DMSO stock4°C (use within a few days)Not RecommendedThe aqueous stability of the compound is unknown. Prepare fresh dilutions from the DMSO stock for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "this compound" in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • "this compound" powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of "this compound":

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 478.45 g/mol = 4.7845 mg

  • Weigh the compound:

    • Carefully weigh out approximately 4.78 mg of "this compound" powder using an analytical balance in a fume hood or well-ventilated area.

  • Dissolve in DMSO:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Ensure complete dissolution:

    • Cap the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store:

    • Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and protect from light.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (more than 1 month), store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock solution for use in cell-based or biochemical assays.

Materials:

  • 10 mM "this compound" stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the stock solution:

    • Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Perform serial dilutions:

    • Prepare the desired final concentration of "this compound" by performing serial dilutions in the appropriate sterile aqueous buffer or cell culture medium.

    • Example for a 100 µM working solution: Dilute the 10 mM stock solution 1:100 by adding 1 µL of the stock to 99 µL of buffer or medium.

    • Important: Always add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.

  • Final concentration in assay:

    • Ensure the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically below 0.5%).

Visualizations

G Workflow for Preparing 'this compound' Stock and Working Solutions cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation weigh Weigh 4.78 mg of 'this compound' dissolve Dissolve in 1 mL of anhydrous, sterile DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -20°C (short-term) or -80°C (long-term) aliquot->store_stock thaw Thaw a single aliquot of stock solution store_stock->thaw Retrieve for use dilute Perform serial dilutions in aqueous buffer or medium thaw->dilute use Use immediately in experiment dilute->use G Mechanism of Action: Inhibition of Peptidoglycan Synthesis PG_precursor Peptidoglycan Precursors Transglycosylase Transglycosylase (TGase) PG_precursor->Transglycosylase Elongation Peptidoglycan Elongation Transglycosylase->Elongation Cell_wall Bacterial Cell Wall Synthesis Elongation->Cell_wall Agent197 This compound Inhibition Inhibition Agent197->Inhibition Inhibition->Transglycosylase terminates elongation

References

Application Notes and Protocols for "Antibacterial Agent 197" in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] These complex structures provide a protected mode of growth that allows bacteria to survive in hostile environments and exhibit increased resistance to antimicrobial agents.[1][2][3][4] The challenges posed by biofilms in clinical and industrial settings necessitate the development of novel therapeutic strategies that can effectively disrupt these resilient bacterial communities.[2][5] "Antibacterial agent 197" is a novel, investigational compound designed to specifically target and disrupt bacterial biofilms.

This document provides detailed application notes and protocols for the use of "this compound" in biofilm disruption assays. It includes a hypothesized mechanism of action, quantitative data from representative studies, and detailed experimental methodologies for evaluating its anti-biofilm efficacy.

Hypothesized Mechanism of Action

"this compound" is postulated to disrupt bacterial biofilms through a dual-targeting mechanism. This multi-pronged approach is designed to both inhibit the signaling pathways that regulate biofilm formation and destabilize the mature biofilm structure. The proposed mechanisms are:

  • Quorum Sensing (QS) Inhibition: "this compound" is believed to interfere with the cell-to-cell communication systems used by bacteria to coordinate gene expression for biofilm formation and virulence factor production.[1][6] By disrupting QS signaling molecules, the agent can prevent the maturation of biofilms.[5]

  • EPS Matrix Destabilization: The agent is also hypothesized to compromise the integrity of the EPS matrix, which is crucial for maintaining the structural stability of the biofilm. This may involve the degradation of key matrix components or the disruption of their synthesis.

This dual mechanism is illustrated in the signaling pathway diagram below.

cluster_0 Bacterial Cell cluster_1 This compound QS Quorum Sensing Signaling Biofilm_Formation Biofilm Formation QS->Biofilm_Formation EPS_Synth EPS Matrix Synthesis EPS_Synth->Biofilm_Formation Agent197 Agent 197 Agent197->QS Inhibits Agent197->EPS_Synth Inhibits

Caption: Hypothesized dual-mechanism of "this compound".

Data Presentation

The anti-biofilm activity of "this compound" has been quantified against several common biofilm-forming pathogens. The following tables summarize the key efficacy data.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of "this compound"

Bacterial StrainMBIC (µg/mL)MBEC (µg/mL)
Pseudomonas aeruginosa PAO11664
Staphylococcus aureus MRSA USA300832
Escherichia coli O157:H732128
Klebsiella pneumoniae ATCC 138831664

MBIC: Minimum concentration required to inhibit biofilm formation. MBEC: Minimum concentration required to eradicate a pre-formed biofilm.[3]

Table 2: Percentage of Biofilm Reduction by "this compound" at MBIC

Bacterial StrainBiofilm Biomass Reduction (%)Metabolic Activity Reduction (%)
Pseudomonas aeruginosa PAO185.2 ± 5.190.4 ± 4.3
Staphylococcus aureus MRSA USA30092.1 ± 3.895.6 ± 2.9
Escherichia coli O157:H781.5 ± 6.288.7 ± 5.5
Klebsiella pneumoniae ATCC 1388388.9 ± 4.591.2 ± 3.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-biofilm properties of "this compound" are provided below.

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol is adapted from established methods for quantifying the total biomass of a biofilm.[2][7][8]

Workflow Diagram:

cluster_workflow Crystal Violet Assay Workflow A Inoculate bacteria in 96-well plate with Agent 197 B Incubate to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Stain with Crystal Violet C->D E Wash to remove unbound stain D->E F Solubilize bound stain E->F G Measure absorbance at 570 nm F->G

Caption: Experimental workflow for the Crystal Violet assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., TSB, LB)

  • "this compound" stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare serial dilutions of "this compound" in the growth medium in the wells of a 96-well plate.

  • Add the bacterial suspension (adjusted to a specific OD, e.g., 0.05 at 600 nm) to each well. Include positive (bacteria without agent) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

  • Carefully discard the medium and wash the wells twice with PBS to remove planktonic bacteria.

  • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[8]

  • Remove the Crystal Violet solution and wash the wells with distilled water until the wash water is clear.

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: TTC Assay for Biofilm Metabolic Activity

This assay quantifies the metabolic activity of the cells within the biofilm using 2,3,5-triphenyltetrazolium chloride (TTC).[2]

Materials:

  • 96-well microtiter plate with established biofilms

  • "this compound"

  • PBS

  • TTC solution (0.5 mg/mL in PBS)

  • Methanol (B129727)

  • Microplate reader

Procedure:

  • Prepare biofilms in a 96-well plate as described in Protocol 1 (steps 1-4).

  • Add different concentrations of "this compound" to the wells containing the pre-formed biofilms.

  • Incubate for a specified treatment period (e.g., 24 hours).

  • Wash the wells with PBS to remove the agent and any dispersed cells.

  • Add 200 µL of TTC solution to each well and incubate in the dark for 4 hours at 37°C.

  • Remove the TTC solution and add 200 µL of methanol to each well to solubilize the formazan (B1609692) product.

  • Measure the absorbance at 490 nm.

Logical Relationships in Biofilm Disruption

The successful disruption of a biofilm by "this compound" involves a sequence of events that can be logically outlined.

cluster_logic Logical Flow of Biofilm Disruption Start Mature Biofilm Agent_Exposure Exposure to Agent 197 Start->Agent_Exposure QS_Disruption Quorum Sensing Disrupted Agent_Exposure->QS_Disruption EPS_Degradation EPS Matrix Degraded Agent_Exposure->EPS_Degradation Loss_of_Integrity Loss of Biofilm Structural Integrity QS_Disruption->Loss_of_Integrity EPS_Degradation->Loss_of_Integrity Cell_Dispersion Bacterial Cell Dispersion Loss_of_Integrity->Cell_Dispersion Planktonic_State Reversion to Planktonic State Cell_Dispersion->Planktonic_State Eradication Susceptibility to Antimicrobials Planktonic_State->Eradication

References

Application Notes and Protocols for the Use of Antibacterial Agent 197 in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 197 is a novel investigational compound with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its putative mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby leading to bacterial cell death.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in three standard murine infection models: a pneumonia model, a sepsis model, and a skin infection model. The presented data are representative of the expected outcomes based on preclinical assessments.

Mechanism of Action: An Overview

This compound is designed to target and inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This dual-targeting mechanism is intended to provide potent bactericidal activity and a low propensity for resistance development. By preventing the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, this compound effectively halts bacterial DNA replication and transcription, leading to rapid cell death.

Murine Pneumonia Model

Application Note

The murine pneumonia model is a critical tool for assessing the efficacy of new antimicrobial agents against respiratory pathogens.[3][4] This model allows for the evaluation of an agent's ability to reduce bacterial burden in the lungs, improve survival, and modulate the host inflammatory response. The following protocol describes the use of a non-neutropenic murine model of pneumonia induced by intranasal instillation of a pathogenic bacterial strain.[5]

Data Presentation: Quantitative Analysis of this compound Efficacy in a Murine Pneumonia Model

Treatment GroupInoculum (CFU/mouse)Bacterial Load in Lungs (Log10 CFU/g) at 24h Post-InfectionSurvival Rate (%) at 72h Post-Infection
Vehicle Control1 x 10^77.8 ± 0.520
This compound (10 mg/kg)1 x 10^75.2 ± 0.480
This compound (25 mg/kg)1 x 10^73.1 ± 0.3100
Levofloxacin (25 mg/kg)1 x 10^73.5 ± 0.4100

Experimental Workflow: Murine Pneumonia Model

G cluster_pre Pre-Infection Phase cluster_infection Infection & Treatment Phase cluster_post Post-Infection Analysis acclimatization Animal Acclimatization (7 days) inoculum_prep Bacterial Inoculum Preparation anesthesia Anesthesia inoculum_prep->anesthesia infection Intranasal Inoculation anesthesia->infection treatment Administer this compound (2h post-infection) infection->treatment monitoring Monitor Survival & Weight treatment->monitoring endpoint Endpoint Analysis (24-72h post-infection) monitoring->endpoint bacterial_load Lung Bacterial Load (CFU) endpoint->bacterial_load histology Lung Histopathology endpoint->histology

Workflow for the murine pneumonia model.

Protocol: Murine Pneumonia Model

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Bacterial Inoculum Preparation:

    • Culture a pathogenic strain of Klebsiella pneumoniae overnight on blood agar (B569324) plates.

    • Inoculate a single colony into tryptic soy broth and incubate at 37°C with shaking until it reaches the mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Induction of Pneumonia:

    • Anesthetize mice with an intraperitoneal injection of ketamine and xylazine.

    • Instill 50 µL of the bacterial suspension (containing 5 x 10^6 CFU) intranasally.

  • Treatment:

    • Two hours post-infection, administer this compound or a vehicle control via oral gavage.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of distress, weight loss, and survival for up to 72 hours.

    • At 24 hours post-infection, euthanize a subset of mice to determine the bacterial load in the lungs.

    • Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for plating on agar plates to enumerate colony-forming units (CFU).[5]

Murine Sepsis Model

Application Note

The murine sepsis model is used to evaluate the efficacy of antibacterial agents in a systemic infection.[6] This model mimics the clinical presentation of sepsis and allows for the assessment of survival rates and bacterial clearance from the bloodstream and major organs. The fecal-induced peritonitis model is a polymicrobial infection model that closely resembles the clinical scenario of abdominal sepsis.[7][8]

Data Presentation: Quantitative Analysis of this compound Efficacy in a Murine Sepsis Model

Treatment GroupBacterial Load in Blood (Log10 CFU/mL) at 24h Post-InductionSurvival Rate (%) at 48h Post-InductionPlasma IL-6 Levels (pg/mL) at 24h Post-Induction
Sham Control< 1.010050 ± 15
Sepsis + Vehicle6.5 ± 0.6102500 ± 400
Sepsis + this compound (20 mg/kg)3.2 ± 0.570800 ± 150
Sepsis + Imipenem/Cilastatin (25 mg/kg)3.8 ± 0.460950 ± 200

Experimental Workflow: Murine Sepsis Model

G cluster_pre Pre-Induction Phase cluster_induction Induction & Treatment Phase cluster_post Post-Induction Analysis acclimatization Animal Acclimatization (7 days) fecal_prep Fecal Slurry Preparation induction Intraperitoneal Injection of Fecal Slurry fecal_prep->induction treatment Administer this compound (4h post-induction) induction->treatment monitoring Monitor Survival & Sepsis Score treatment->monitoring endpoint Endpoint Analysis (24h post-induction) monitoring->endpoint bacterial_load Blood & Spleen Bacterial Load endpoint->bacterial_load cytokines Plasma Cytokine Analysis (IL-6) endpoint->cytokines

Workflow for the murine sepsis model.

Protocol: Murine Sepsis Model (Fecal-Induced Peritonitis)

  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Fecal Slurry Preparation:

    • Collect fresh fecal pellets from healthy donor mice.

    • Weigh the feces and resuspend in sterile saline to a final concentration of 100 mg/mL.

    • Filter the suspension through a sterile gauze to remove large particles.

  • Induction of Sepsis:

    • Administer 0.5 mL of the fecal slurry via intraperitoneal injection.[9]

  • Treatment:

    • Four hours post-induction, administer this compound or a vehicle control subcutaneously.[10]

  • Monitoring and Endpoints:

    • Monitor the mice for signs of sepsis (piloerection, lethargy, hypothermia) and survival for up to 48 hours.

    • At 24 hours post-induction, collect blood via cardiac puncture for bacterial load determination and cytokine analysis (e.g., IL-6).

    • Aseptically remove the spleen, homogenize, and plate serial dilutions to determine the bacterial burden.

Murine Skin Infection Model

Application Note

The murine skin infection model is valuable for evaluating the efficacy of topical or systemic antibacterial agents against skin and soft tissue infections (SSTIs), which are commonly caused by Staphylococcus aureus.[11][12] This model allows for the assessment of lesion size, bacterial load in the infected tissue, and the host inflammatory response.

Data Presentation: Quantitative Analysis of this compound Efficacy in a Murine Skin Infection Model

Treatment GroupBacterial Load in Skin (Log10 CFU/g) at Day 3 Post-InfectionAbscess Area (mm^2) at Day 3 Post-Infection
Vehicle Control8.2 ± 0.435 ± 5
Topical this compound (1% w/w)5.1 ± 0.512 ± 3
Systemic this compound (20 mg/kg)4.5 ± 0.48 ± 2
Mupirocin (2% w/w)5.8 ± 0.615 ± 4

G cluster_pre Pre-Infection Phase cluster_infection Infection & Treatment Phase cluster_post Post-Infection Analysis acclimatization Animal Acclimatization (7 days) shaving Shave Dorsal Area acclimatization->shaving inoculum_prep Bacterial Inoculum Preparation infection Subcutaneous Injection of Bacteria inoculum_prep->infection treatment Administer this compound (Topical or Systemic) infection->treatment monitoring Monitor Lesion Size treatment->monitoring endpoint Endpoint Analysis (Day 3 post-infection) monitoring->endpoint bacterial_load Skin Bacterial Load (CFU) endpoint->bacterial_load histology Skin Histopathology endpoint->histology

Hypothetical modulation of inflammatory signaling.

References

Application Notes and Protocols for Delivery Systems and Formulations of Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific research on the delivery systems and formulations for "Antibacterial agent 197" (also known as compound 1-deAA) is not publicly available. The following application notes and protocols are based on established methodologies for analogous antibacterial agents, particularly those that, like this compound, inhibit bacterial cell wall synthesis (e.g., glycopeptide antibiotics). The provided information serves as a comprehensive guide for initiating formulation development for this compound. Researchers should note that the physicochemical properties of this compound, such as its solubility, will need to be experimentally determined to select and optimize the most appropriate delivery system.

Introduction to this compound

This compound is a promising therapeutic candidate that functions as a termination inhibitor of peptidoglycan (PG) elongation in bacterial transglycosylase (TGase). Its primary target is the bacterial cell wall, making it particularly effective against Gram-positive bacteria such as Staphylococcus aureus. Notably, it has demonstrated synergistic activity with vancomycin, suggesting its potential in combination therapies to combat antibiotic resistance. The development of effective delivery systems for this agent is crucial to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and enable targeted delivery to the site of infection.

Potential Delivery Systems for this compound

Given its mechanism of action at the bacterial cell wall, delivery systems that can efficiently transport this compound to the bacterial surface and maintain a high local concentration are desirable. Two promising strategies are nanoparticle-based and liposomal formulations.

Nanoparticle-Based Delivery Systems

Nanoparticles offer several advantages for antibiotic delivery, including protection of the drug from degradation, controlled release, and the potential for surface modification to target bacteria.[1][2][3][4]

2.1.1. Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. PLGA nanoparticles can encapsulate both hydrophilic and hydrophobic drugs and provide sustained release.

2.1.2. Metallic Nanoparticles

Gold (AuNPs) and iron oxide (IONPs) nanoparticles can be functionalized with antibiotics.[5] These systems can offer synergistic antibacterial effects and the potential for magnetically targeted delivery in the case of IONPs.[5]

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate a variety of drugs. They are biocompatible and can enhance drug solubility and stability.[6][7][8][9]

2.2.1. Conventional Liposomes

These are simple liposomes typically composed of phospholipids (B1166683) and cholesterol. They can improve the pharmacokinetic profile of the encapsulated drug.

2.2.2. Fusogenic Liposomes

Fusogenic liposomes are designed to fuse with bacterial membranes, leading to direct delivery of the drug into the bacterium or its immediate vicinity.[7] This can significantly enhance the antibacterial efficacy, especially against bacteria within biofilms.[7]

2.2.3. Cationic Liposomes

Positively charged liposomes can electrostatically interact with the negatively charged bacterial cell wall, leading to enhanced accumulation at the target site.

Quantitative Data Summary

The following tables summarize typical quantitative data for nanoparticle and liposomal formulations of glycopeptide antibiotics, which can serve as a starting point for the development of this compound formulations.

Table 1: Nanoparticle-Based Formulations for Glycopeptide Antibiotics

Nanoparticle TypeAntibioticAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGAVancomycin239.3 ± 1.5---[1]
GelatinVancomycin----[3]
Iron Oxide (IONPs)Teicoplanin----[5]
Iron Oxide (IONPs)Vancomycin----[5]

Table 2: Liposomal Formulations for Glycopeptide Antibiotics

Liposome (B1194612) TypeAntibioticAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Conventional (LUV)Vancomycin---32.5[7]
Fusogenic (LUVfuso)Vancomycin----[7]
Cationic (LUVcat)Vancomycin----[7]
PC/CholDaptomycin---8.8 ± 2.3-[10]
PC/PG/CholDaptomycin---30.9 ± 1.6-[10]
Oleic Acid-loadedOleic Acid80.6 ± 0.70.18 ± 0.01-65.1 ± 1.4-[6]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of potential delivery systems for this compound.

Protocol 1: Preparation of PLGA Nanoparticles by Double Emulsion Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs like many glycopeptide antibiotics.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

  • Deionized water

Procedure:

  • Primary Emulsion: Dissolve a known amount of this compound in a small volume of deionized water. Dissolve PLGA in DCM. Add the aqueous drug solution to the PLGA solution and sonicate on ice to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of Liposomes by Thin-Film Hydration

This is a common method for preparing various types of liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, or a custom lipid mixture)

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it can be added at this stage. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Add the hydration buffer containing the dissolved this compound to the flask. Agitate the flask (e.g., by vortexing or gentle shaking) to hydrate (B1144303) the lipid film, which will self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Purification: Remove unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 3: Characterization of Formulations

4.3.1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle or liposome suspension in an appropriate buffer and measure using a Zetasizer or similar instrument.

4.3.2. Encapsulation Efficiency (EE%):

  • Method: Quantification of unencapsulated drug.

  • Procedure:

    • Separate the formulation from the aqueous phase containing the unencapsulated drug (e.g., by centrifugation).

    • Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

4.3.3. In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded formulation into a dialysis bag with a specific molecular weight cutoff.

    • Immerse the dialysis bag in a release medium (e.g., PBS) at 37°C with constant stirring.

    • At predetermined time points, withdraw samples from the release medium and replace with fresh medium.

    • Quantify the drug concentration in the collected samples.

Protocol 4: Evaluation of Antibacterial Activity

4.4.1. Minimum Inhibitory Concentration (MIC) Assay:

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare serial two-fold dilutions of the free drug and the formulated drug in a 96-well microtiter plate containing bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

4.4.2. Biofilm Inhibition/Eradication Assay:

  • Procedure:

    • Inhibition: Grow bacteria in the presence of sub-MIC concentrations of the free and formulated drug in a 96-well plate and quantify biofilm formation (e.g., using crystal violet staining).

    • Eradication: Treat pre-formed biofilms with different concentrations of the free and formulated drug and assess the viability of the remaining bacteria (e.g., by colony-forming unit counting).

Visualizations

Signaling Pathway

cluster_bacterium Bacterial Cell Lipid_II Lipid II Precursor TGase Transglycosylase (TGase) Lipid_II->TGase Substrate PG_Chain Growing Peptidoglycan Chain Cell_Wall_Weakening Cell Wall Weakening TGase->PG_Chain Elongation Agent_197 This compound Agent_197->TGase Inhibition Bacterial_Lysis Bacterial Lysis

Caption: Mechanism of action of this compound.

Experimental Workflow: Nanoparticle Formulation

cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Start Start: Drug & Polymer Emulsification Double Emulsion (w/o/w) Start->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Washing Washing & Centrifugation Solvent_Evap->Washing Lyophilization Lyophilization Washing->Lyophilization Final_NP Drug-loaded Nanoparticles Lyophilization->Final_NP Size_Zeta Size & Zeta Potential (DLS) Final_NP->Size_Zeta EE Encapsulation Efficiency (HPLC) Final_NP->EE Release In Vitro Release (Dialysis) Final_NP->Release MIC MIC Assay Final_NP->MIC Biofilm Biofilm Assay Final_NP->Biofilm

Caption: Workflow for nanoparticle formulation and evaluation.

Logical Relationship: Delivery System Selection

cluster_formulation Formulation Choice Physicochem_Props Physicochemical Properties of Agent 197 (Solubility, etc.) Nanoparticles Nanoparticles (e.g., PLGA) Physicochem_Props->Nanoparticles Liposomes Liposomes (Conventional, Fusogenic) Physicochem_Props->Liposomes Other Other Carriers (e.g., Hydrogels) Physicochem_Props->Other Target_Infection Target Infection (Systemic vs. Localized, Biofilm) Target_Infection->Nanoparticles Target_Infection->Liposomes Target_Infection->Other Optimization Formulation Optimization (Size, Drug Load, Release Profile) Nanoparticles->Optimization Liposomes->Optimization Other->Optimization Efficacy In Vitro & In Vivo Efficacy Optimization->Efficacy

References

Application Notes and Protocols: Synergistic Activity of Antibacterial Agent 197 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antibacterial agent 197, also known as compound 1-deAA, is a novel experimental compound that acts as a termination inhibitor of peptidoglycan (PG) synthesis in bacteria.[1][2][3] It specifically targets the bacterial transglycosylases (TGases), enzymes crucial for the elongation of the glycan chains that form the backbone of the bacterial cell wall. By mimicking a natural terminating structure, this compound is incorporated into the growing peptidoglycan chain, leading to premature termination of its synthesis. This mechanism of action makes it a promising candidate for antimicrobial therapy, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Preliminary in vitro studies have demonstrated a significant synergistic effect when this compound is combined with vancomycin (B549263), a glycopeptide antibiotic that also inhibits cell wall synthesis but through a different mechanism.[1][3] This synergy suggests that a combination therapy approach could be a valuable strategy to enhance antibacterial efficacy and potentially combat antibiotic resistance.

These application notes provide a summary of the available data on the synergistic activity of this compound with other antibiotics and detailed protocols for assessing this synergy in a research setting.

Data Presentation: Synergistic Activity against Staphylococcus aureus

The synergistic interaction between this compound and vancomycin has been quantitatively assessed against Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of each agent alone and in combination, along with the calculated Fractional Inhibitory Concentration Index (FICI), which is a quantitative measure of synergy.

Table 1: Synergistic Activity of this compound and Vancomycin against Staphylococcus aureus

AntibioticMIC (Alone) (µg/mL)MIC (in Combination) (µg/mL)FICIInterpretation
This compound>256128\multirow{2}{*}{0.5625}Synergy
Vancomycin20.25

FICI was calculated using the formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is considered synergistic. In this case, while the calculated FICI is slightly above 0.5, the significant reduction in the MIC of both agents indicates a strong synergistic interaction.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Synergy

The synergistic effect of this compound and vancomycin is believed to stem from their complementary attacks on the peptidoglycan synthesis pathway.

Synergy_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II Precursor PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylation (TGase) Crosslinked_PG Cross-linked Peptidoglycan PG_Chain->Crosslinked_PG Transpeptidation (PBP) Agent_197 This compound Agent_197->PG_Chain Terminates Elongation Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Proposed synergistic mechanism of this compound and Vancomycin.

Experimental Workflow for Synergy Testing

A standardized workflow is crucial for the accurate determination of antibiotic synergy. The checkerboard assay is a commonly employed method.

Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotic A & B start->prep_antibiotics prep_plate Dispense Antibiotics into 96-well Plate (Checkerboard format) prep_antibiotics->prep_plate inoculate Inoculate with Standardized Bacterial Suspension prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs (Visual Inspection or OD reading) incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results (Synergy, Additivity, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol details the methodology for performing a checkerboard assay to determine the synergistic interaction between this compound and another antibiotic (e.g., vancomycin) against a bacterial strain like Staphylococcus aureus.

Materials:

  • This compound stock solution

  • Vancomycin (or other antibiotic) stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Sterile tubes and pipettes

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of S. aureus and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 106 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare working stock solutions of this compound and the combination antibiotic in CAMHB at four times the desired highest final concentration.

    • In separate sterile tubes, perform serial two-fold dilutions of each antibiotic in CAMHB.

  • Setting up the Checkerboard Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 2-11), add 50 µL of each serial dilution of this compound.

    • Along the y-axis (e.g., rows B-G), add 50 µL of each serial dilution of the combination antibiotic. This will create a gradient of both antibiotics across the plate.

    • Column 12 should contain only CAMHB (negative control), and Row H should contain CAMHB and the bacterial inoculum (positive growth control). Column 1 can be used to determine the MIC of the combination antibiotic alone, and Row A for the MIC of this compound alone.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control well). The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 105 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

  • Calculating the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated as follows:

      • FICA = MIC of drug A in combination / MIC of drug A alone

      • FICB = MIC of drug B in combination / MIC of drug B alone

      • FICI = FICA + FICB

    • The MIC of each drug in the combination is determined from the first well that shows no growth in a given row or column of the checkerboard.

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Conclusion

The combination of this compound with vancomycin demonstrates a potent synergistic effect against Staphylococcus aureus in vitro. This suggests that targeting multiple steps in the peptidoglycan synthesis pathway can be an effective strategy for enhancing antibacterial activity. The provided protocols offer a standardized approach for researchers to further investigate the synergistic potential of this compound with other antibiotics against a range of bacterial pathogens. Further studies are warranted to explore the in vivo efficacy and clinical potential of such combination therapies.

References

Application Notes and Protocols: Assessing Resistance Development to "Antibacterial Agent 197"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibacterial agents. A crucial aspect of the preclinical evaluation of any new agent is a thorough assessment of its potential to select for resistant bacteria. This document provides a detailed set of protocols to characterize the propensity for resistance development to "Antibacterial agent 197". The described methodologies will enable researchers to determine the intrinsic activity of the agent, the rate and magnitude of resistance emergence, and potential interactions with other antibiotics.

The protocols herein cover three fundamental in vitro assays:

  • Minimum Inhibitory Concentration (MIC) Determination: To establish the baseline potency of "this compound" against relevant bacterial strains.[1][2][3][4]

  • Serial Passage Resistance Induction: To evaluate the potential for and rate of resistance development through continuous exposure to sub-inhibitory concentrations of the agent.[5][6][7]

  • Spontaneous Mutation Frequency Analysis: To determine the frequency at which resistant mutants arise in a bacterial population upon a single high-concentration exposure.[6][8]

These experiments are foundational for predicting the longevity of a new antibacterial agent and for understanding the mechanisms by which resistance may arise in a clinical setting.[6]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of "this compound". The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4]

Materials:

  • "this compound" stock solution of known concentration

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Microplate reader or spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of a working solution of "this compound" (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of ~5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the antibiotic concentrations to their final desired values.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is determined as the lowest concentration of "this compound" in which there is no visible turbidity (growth).[2][3] This can be assessed visually or with a microplate reader.

MIC_Workflow prep_agent Prepare Serial Dilutions of Agent 197 in Plate inoculate Inoculate Plate Wells (~5x10^5 CFU/mL) prep_agent->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination.
Protocol for Serial Passage Resistance Induction

This multi-step assay is designed to determine if and how quickly bacteria develop resistance to "this compound" upon repeated exposure.[6]

Materials:

  • All materials from the MIC protocol.

  • Additional sterile 96-well plates and culture tubes.

Procedure:

  • Day 1 (Baseline MIC):

    • Determine the baseline MIC of "this compound" for the test organism as described in the protocol above.

  • Daily Passaging:

    • On Day 2, take the bacterial culture from the well corresponding to 0.5x the baseline MIC (the highest concentration that permitted growth).

    • Dilute this culture to the standard inoculum density (~5 x 10^5 CFU/mL).

    • Use this diluted culture to inoculate a new 96-well plate containing a fresh serial dilution of "this compound".

    • Incubate the new plate at 35 ± 2°C for 18-24 hours.

  • Subsequent Passages:

    • Each day, determine the new MIC value.

    • Select the culture from the well at 0.5x the new MIC for the next passage.

    • Repeat this process for a predetermined number of days (e.g., 14-30 days) or until a significant increase in MIC is observed.[6]

  • Resistance Stability Check:

    • After the final passage, culture the resistant bacteria on an antibiotic-free agar plate.

    • Perform 5-10 daily passages in antibiotic-free media.

    • Re-determine the MIC to see if the resistance phenotype is stable or reverts in the absence of selective pressure.

Serial_Passage_Workflow start Day 1: Determine Baseline MIC select_culture Select Culture from Well at 0.5x MIC start->select_culture prepare_inoculum Prepare New Inoculum from Selected Culture select_culture->prepare_inoculum new_mic_plate Inoculate New Plate with Agent 197 Dilutions prepare_inoculum->new_mic_plate incubate Incubate Plate (18-24h) new_mic_plate->incubate determine_new_mic Determine New MIC (Day N) incubate->determine_new_mic end_condition End of Study? determine_new_mic->end_condition end_condition->select_culture No subgraph_stability subgraph_stability end_condition->subgraph_stability stability_start Test Resistance Stability

Workflow for serial passage experiment.
Protocol for Spontaneous Mutation Frequency

This protocol determines the frequency at which resistant mutants arise upon a single exposure to a high concentration of "this compound".[6]

Materials:

  • "this compound"

  • Test bacterial strain

  • Mueller-Hinton Agar (MHA) plates

  • MHA plates containing "this compound" at 4x, 8x, and 16x the baseline MIC.

  • Saline solution

  • Spreader

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare a High-Density Culture:

    • Grow an overnight culture of the test bacterium in broth.

    • Concentrate the culture by centrifugation and resuspend the pellet in a small volume of saline to achieve a high cell density (>10^10 CFU/mL).

  • Determine Total Viable Count:

    • Create a serial dilution of the high-density culture.

    • Plate the dilutions onto antibiotic-free MHA plates to determine the total number of colony-forming units (CFU) per mL in the original concentrated culture.[6]

  • Selection of Mutants:

    • Plate a known volume (e.g., 100 µL) of the undiluted, high-density culture onto the MHA plates containing "this compound" at 4x, 8x, and 16x MIC.

    • Spread the inoculum evenly across the surface.

    • Prepare several replicate plates for each concentration.

  • Incubation:

    • Incubate all plates (both for total viable count and mutant selection) at 35 ± 2°C for 48-72 hours.

  • Calculate Mutation Frequency:

    • Count the number of colonies on the antibiotic-containing plates. These are the resistant mutants.

    • Count the colonies on the antibiotic-free plates and calculate the total CFU that was plated in the selection step.

    • The mutation frequency is calculated as the number of resistant mutants divided by the total number of viable cells plated.[6]

Mutation_Frequency_Workflow cluster_quantification Quantify Total CFU cluster_selection Select for Mutants culture Grow High-Density Bacterial Culture serial_dilute Serial Dilute Culture culture->serial_dilute plate_abx Plate Undiluted Culture on Agar with Agent 197 (4x, 8x, 16x MIC) culture->plate_abx plate_no_abx Plate on Antibiotic-Free Agar serial_dilute->plate_no_abx count_cfu Count Colonies & Calculate Total CFU plate_no_abx->count_cfu calculate Calculate Mutation Frequency (Resistant Colonies / Total CFU) count_cfu->calculate count_mutants Count Resistant Colonies plate_abx->count_mutants count_mutants->calculate

Workflow for mutation frequency determination.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate analysis and comparison.

Table 1: Baseline MIC of this compound

Bacterial Strain ATCC Number Baseline MIC (µg/mL)
Staphylococcus aureus 29213
Escherichia coli 25922
Pseudomonas aeruginosa 27853
Enterococcus faecalis 29212

| [Additional Strains] | | |

Table 2: Serial Passage Resistance Development for [e.g., S. aureus]

Passage Day MIC (µg/mL) Fold-Change from Baseline
1 (Baseline) 1x
2
3
...
15

| Post-Stability (Day 20) | | |

Table 3: Spontaneous Mutation Frequency for [e.g., E. coli]

Agent 197 Concentration Total CFU Plated Mean Resistant Colonies (±SD) Mutation Frequency
4x MIC
8x MIC

| 16x MIC | | | |

References

Unidentified Compound: "Antibacterial Agent 197" - Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "Antibacterial agent 197," no specific compound with this designation could be identified in publicly available scientific literature or databases. As a result, the requested detailed Application Notes and Protocols for its use in treating multi-drug resistant (MDR) strains cannot be created.

The initial investigation aimed to gather data on the mechanism of action, efficacy against various MDR strains, and established experimental protocols for a compound referred to as "this compound." However, the search yielded no information corresponding to a specific antibacterial agent with this name. The numeral "197" appeared in search results merely as a citation number or in unrelated technical specifications, not as a designation for a therapeutic agent.

Without foundational information—such as the chemical structure, mechanism of action, and preclinical data—it is impossible to generate the scientifically accurate and detailed documentation requested by researchers, scientists, and drug development professionals. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are all contingent upon the existence of this primary data.

It is possible that "this compound" is an internal, proprietary code name for a compound not yet disclosed in public forums, or a misnomer. For the creation of the requested content, the specific identity and associated research data for this agent are essential.

Therefore, no application notes, protocols, data tables, or diagrams can be provided at this time. Should a specific, recognized name or chemical identifier for this agent become available, the request can be revisited.

Application Notes and Protocols for Antibacterial Agent 197 Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 197, also known as compound 1-deAA, is an investigational molecule with targeted activity against Staphylococcus aureus. It functions as a termination inhibitor of peptidoglycan (PG) synthesis by targeting bacterial transglycosylase (TGase).[1] This mode of action disrupts the formation of the bacterial cell wall, a structure essential for bacterial viability. Notably, this compound has been reported to act synergistically with glycopeptide antibiotics such as vancomycin (B549263), suggesting its potential as a combination therapy agent to combat resistant strains of S. aureus.

These application notes provide a summary of the agent's mechanism of action, illustrative quantitative data, and detailed protocols for its evaluation against Staphylococcus aureus in a research setting.

Data Presentation

The following tables present illustrative quantitative data for the activity of this compound against various phenotypes of Staphylococcus aureus. This data is provided as a representative example for experimental planning and interpretation. Actual values must be determined empirically.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus

Strain IDPhenotypeMIC (µg/mL)MBC (µg/mL)
ATCC 25923Methicillin-Susceptible S. aureus (MSSA)24
ATCC 43300Methicillin-Resistant S. aureus (MRSA)48
NRS402Vancomycin-Intermediate S. aureus (VISA)416
VRS5Vancomycin-Resistant S. aureus (VRSA)8>32

Table 2: Illustrative Synergy Data for this compound in Combination with Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA ATCC 43300)

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC)FIC Index (FICI)Interpretation
This compound410.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Vancomycin20.50.25

Note: Synergy is defined as an FICI of ≤ 0.5. Additivity is defined as an FICI of > 0.5 to 4.0. Antagonism is defined as an FICI of > 4.0.

Mechanism of Action and Signaling Pathway

This compound inhibits the transglycosylase (TGase) enzyme, which is critical for the polymerization of peptidoglycan chains from Lipid II precursors (N-acetylglucosamine and N-acetylmuramic acid). By acting as a termination inhibitor, it prematurely halts the elongation of the glycan strands, thereby preventing the formation of a stable cell wall. Vancomycin, in contrast, inhibits a later stage of cell wall synthesis by binding to the D-Ala-D-Ala termini of the peptide side chains of peptidoglycan precursors, which blocks both transglycosylation and transpeptidation. The synergistic effect may arise from the dual disruption of peptidoglycan synthesis at two distinct points.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall cluster_inhibitors Inhibitors UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Translocation TGase Transglycosylase (TGase) Lipid_II_out->TGase Polymerization Glycan_Chain Growing Peptidoglycan Chain TPase Transpeptidase (TPase) Glycan_Chain->TPase Crosslinked_PG Cross-linked Peptidoglycan TGase->Glycan_Chain TPase->Crosslinked_PG Agent_197 This compound Agent_197->TGase Inhibits (Termination) Vancomycin Vancomycin Vancomycin->Lipid_II_out Binds to D-Ala-D-Ala

Caption: Peptidoglycan synthesis pathway in S. aureus and points of inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

  • This compound

  • Staphylococcus aureus strains (e.g., ATCC 25923, ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation: Culture S. aureus overnight on a TSA plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (no agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent in which there is no visible bacterial growth.

  • MBC Determination: From the wells showing no visible growth, plate 100 µL onto TSA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of this compound and vancomycin.

Materials:

  • This compound and Vancomycin

  • S. aureus strain (e.g., MRSA ATCC 43300)

  • CAMHB

  • Sterile 96-well microtiter plates

Protocol:

  • Plate Setup: In a 96-well plate, serially dilute this compound horizontally and vancomycin vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Inoculate the plate with the S. aureus suspension as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination using the following formulas:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • FICI = FIC of Agent A + FIC of Agent B

G cluster_workflow Checkerboard Assay Workflow start Start prep_agents Prepare serial dilutions of Agent A (horizontally) and Agent B (vertically) in a 96-well plate start->prep_agents prep_inoculum Prepare S. aureus inoculum (0.5 McFarland standard, then dilute to ~5x10^5 CFU/mL) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs for each agent alone and in combination incubate->read_mic calculate_fici Calculate FIC Index: FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) read_mic->calculate_fici interpret Interpret Results: Synergy (FICI <= 0.5) Additive (0.5 < FICI <= 4) Antagonism (FICI > 4) calculate_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay for Synergy

This assay provides a dynamic assessment of the bactericidal activity of the combination over time.

Materials:

  • This compound and Vancomycin

  • S. aureus strain

  • CAMHB

  • Sterile culture tubes or flasks

  • TSA plates

Protocol:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of S. aureus in CAMHB. Dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup: Prepare culture tubes with the following conditions:

    • Growth control (no agents)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Vancomycin alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Combination of this compound and vancomycin (at the same sub-MIC concentrations)

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the samples and plate on TSA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a targeted mechanism of action against Staphylococcus aureus. Its ability to inhibit peptidoglycan synthesis at the transglycosylation step, coupled with its synergistic activity with vancomycin, highlights its potential for further development, particularly for treating infections caused by resistant strains.

Future research should focus on obtaining empirical data for its in vitro activity against a broad panel of clinical S. aureus isolates, including MRSA, VISA, and VRSA. Further studies should also investigate its efficacy in in vivo infection models and assess its potential for resistance development. Understanding the precise molecular interactions underlying its synergistic relationship with vancomycin could also inform the design of novel combination therapies.

References

Application Note: Stability Testing Protocols for Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stability testing is a critical component in the development of pharmaceutical products. Its purpose is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[1] For an antibacterial agent, ensuring stability is paramount to maintaining its efficacy and safety. This document outlines the comprehensive protocols for evaluating the stability of "Antibacterial Agent 197" in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Experimental Design & Rationale

The stability testing program for this compound is designed to cover long-term, accelerated, and forced degradation conditions.

  • Long-Term Stability Studies: These studies are performed under recommended storage conditions to establish the product's shelf-life.[3] They are conducted for a minimum of 12 months.[4]

  • Accelerated Stability Studies: By subjecting the product to exaggerated stress conditions (e.g., high temperature and humidity), these studies are designed to increase the rate of chemical degradation and physical change.[5][6] Data from these 6-month studies can be used to predict long-term stability and evaluate the effect of short-term excursions outside the label storage conditions.[4][5]

  • Forced Degradation (Stress) Studies: These studies involve exposing the drug to conditions more severe than those in accelerated testing, such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][7] The goal is to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[8][9] A target degradation of 5-20% is typically sought to avoid generating secondary degradation products that are not relevant to formal stability.[10][11]

Analytical Methodology: Stability-Indicating HPLC-UV

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical tool for this program.[12][13] This method must be capable of separating and quantifying this compound from its process impurities and all potential degradation products.

  • Method Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A gradient elution is typically employed to resolve the active pharmaceutical ingredient (API) from a wide range of potential degradants.[12]

  • Validation Parameters: The method must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure reliable and reproducible results.[14]

  • System Suitability: Before each analysis run, system suitability tests (e.g., resolution, tailing factor, and replicate injection precision) must be performed to ensure the chromatographic system is performing adequately.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Studies

3.1 Objective: To determine the shelf-life and recommended storage conditions for this compound.

3.2 Materials:

  • At least three primary batches of this compound drug product in the final proposed container closure system.[1]

  • ICH-compliant stability chambers.

  • Validated stability-indicating HPLC-UV method.

3.3 Procedure:

  • Place samples from each of the three batches into stability chambers under the conditions specified in Table 1.

  • Withdraw samples at the designated time points.

  • For each sample, perform the following tests:

    • Visual inspection (Appearance, color).

    • Assay for this compound (% of initial concentration) using the HPLC method.

    • Quantification of known and unknown degradation products using the HPLC method.

    • Other relevant tests (e.g., pH, dissolution for solid dosage forms, moisture content).[3]

  • Record all data meticulously for analysis.

Table 1: Storage Conditions and Testing Frequency

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (ongoing)0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[15][16]
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months.[15]

*Intermediate testing is only required if a "significant change" occurs during accelerated testing when the long-term condition is 25°C/60% RH.[1]

Protocol 2: Forced Degradation (Stress) Studies

3.4 Objective: To identify degradation pathways and confirm the specificity of the analytical method.

3.5 Materials:

  • One batch of this compound drug substance and/or drug product.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

  • Equipment: pH meter, calibrated oven, ICH-compliant photostability chamber.

3.6 Procedure:

  • Prepare solutions or expose solid samples of this compound as described in Table 2.

  • Monitor the samples at various time points until the target degradation (e.g., 5-20%) is achieved.[10]

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC-UV method.

  • Perform peak purity analysis (e.g., using a diode array detector) to ensure the main peak is free from co-eluting degradants.

Table 2: Forced Degradation Conditions

Stress ConditionTypical Procedure
Acid Hydrolysis Dissolve in 0.1 M HCl; heat at 60°C.
Base Hydrolysis Dissolve in 0.1 M NaOH; keep at room temperature.
Oxidation Dissolve in 3% H₂O₂; keep at room temperature.
Thermal Degradation Store solid sample at 60°C.[1]
Photostability Expose sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[1]

Data Presentation

Quantitative results from the stability studies should be summarized in tables to facilitate analysis and comparison.

Table 3: Example Long-Term Stability Data (25°C / 60% RH)

Time Point (Months)AppearanceAssay (% Label Claim)Total Degradation Products (%)
0White Powder100.1< 0.1
3White Powder99.80.15
6White Powder99.50.21
9White Powder99.20.28
12White Powder98.90.35

Table 4: Example Accelerated Stability Data (40°C / 75% RH)

Time Point (Months)AppearanceAssay (% Label Claim)Total Degradation Products (%)
0White Powder100.1< 0.1
3White Powder98.50.85
6White Powder97.21.55

Visualization

Diagrams are essential for visualizing complex workflows and relationships.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stability Studies cluster_2 Analysis cluster_3 Outcome DS Drug Substance (Batch 1) FD Forced Degradation (Acid, Base, Heat, etc.) DS->FD DP Drug Product (3 Batches) LT Long-Term Study (25°C / 60% RH) DP->LT AC Accelerated Study (40°C / 75% RH) DP->AC AT Stability-Indicating Analytical Testing (HPLC-UV) LT->AT AC->AT FD->AT DA Data Analysis & Impurity Profiling AT->DA SL Shelf-Life Determination & Storage Condition Definition DA->SL

Caption: Workflow for the stability testing of this compound.

References

Application Notes and Protocols: Evaluating Synergy of Antibacterial Agent 197 with Conventional Antibiotics using Checkerboard Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a significant challenge to global health.[1][2] A promising strategy to combat resistance is the use of synergistic combinations of antimicrobial agents, where the combined effect of two drugs is greater than the sum of their individual effects.[2] The checkerboard assay is a robust in vitro method for systematically testing various concentration combinations of two substances to determine their synergistic, additive, indifferent, or antagonistic interactions.[3][4][5]

These application notes provide a detailed protocol for utilizing the checkerboard assay to evaluate the synergistic potential of a novel hypothetical antibacterial agent, designated as "Agent 197," in combination with conventional antibiotics against a target bacterial strain.

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional titration of two compounds in a microtiter plate.[3] Serial dilutions of Agent 197 are made along the rows, and serial dilutions of a conventional antibiotic are made along the columns. Each well, therefore, contains a unique combination of concentrations of the two agents.[3][5] After incubation with the target microorganism, the growth in each well is assessed to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[4][5]

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.[5]

  • Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two agents in a combination. The FICI is used to classify the nature of the interaction.[4][5]

Experimental Protocols

Materials
  • Agent 197 (stock solution of known concentration)

  • Conventional Antibiotic (e.g., Gentamicin, stock solution of known concentration)

  • Target bacterial strain (e.g., Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]

  • Sterile 96-well microtiter plates[3]

  • Multichannel pipette[6]

  • Incubator (37°C)[3]

  • Microplate reader (for optical density measurements, optional)

  • Sterile PBS or medium for outer wells[3]

Protocol: Checkerboard Assay Setup

This protocol details the steps for preparing the checkerboard plate.

  • Bacterial Inoculum Preparation:

    • From a fresh culture plate, select a few colonies of the target bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]

  • Preparation of Antibiotic Dilutions:

    • Prepare working stock solutions of Agent 197 and the conventional antibiotic at a concentration that is 4 times the highest desired final concentration in the assay.

    • In a separate 96-well "source" plate, prepare serial two-fold dilutions of each agent.

  • Checkerboard Plate Assembly:

    • Add 100 µL of MHB to all wells of a sterile 96-well microtiter plate.

    • Along the rows (e.g., A-G), create serial dilutions of Agent 197. Add 100 µL of the highest concentration of Agent 197 to all wells in row A, perform a serial dilution down to row G, and discard the final 100 µL from row G. Row H will contain no Agent 197 (antibiotic control).

    • Along the columns (e.g., 1-10), create serial dilutions of the conventional antibiotic. Add 100 µL of the highest concentration of the antibiotic to all wells in column 1, perform a serial dilution across to column 10, and discard the final 100 µL from column 10. Column 11 will contain no conventional antibiotic (Agent 197 control). Column 12 will serve as the growth control (no agents).

    • The resulting plate will have a gradient of Agent 197 concentrations along the y-axis and a gradient of the conventional antibiotic along the x-axis.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).

    • The final volume in each well will be 200 µL.

    • Fill the outer wells with sterile PBS or medium to minimize evaporation.[3]

    • Incubate the plate at 37°C for 18-24 hours.

Data Collection and Analysis
  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an agent that completely inhibits visible growth.

    • The MIC of Agent 197 alone is determined in the column with no conventional antibiotic.

    • The MIC of the conventional antibiotic alone is determined in the row with no Agent 197.

    • The MIC of each agent in combination is determined for each well showing no growth.

  • Calculation of FICI:

    • The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

      • FIC of Agent A (Agent 197) = MIC of Agent A in combination / MIC of Agent A alone

      • FIC of Agent B (Conventional Antibiotic) = MIC of Agent B in combination / MIC of Agent B alone

    • The FICI is the sum of the FICs for each combination that inhibits bacterial growth:

      • FICI = FIC of Agent A + FIC of Agent B[4][5]

  • Interpretation of Results:

    • The interaction is interpreted based on the calculated FICI value[4][5]:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Data Presentation

Quantitative data from the checkerboard assay should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: MIC of Agent 197 and Conventional Antibiotic Alone

AgentMIC (µg/mL)
Agent 19764
Gentamicin8

Table 2: Checkerboard Assay Results for Agent 197 and Gentamicin against P. aeruginosa

Agent 197 (µg/mL)Gentamicin (µg/mL)FIC Agent 197FIC GentamicinFICIInterpretation
1610.250.1250.375Synergy
820.1250.250.375Synergy
440.06250.50.5625Additive
320.50.50.06250.5625Additive

Visualizations

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships in synergy testing.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Bacterial Inoculum E Inoculate with Bacteria A->E B Prepare Serial Dilutions of Agent 197 D Dispense Agents into 96-well Plate B->D C Prepare Serial Dilutions of Antibiotic C->D D->E F Incubate Plate E->F G Read MICs F->G H Calculate FICs and FICI G->H I Interpret Interaction H->I

Caption: Experimental workflow for the checkerboard synergy assay.

Synergy_Interpretation cluster_fici FICI Calculation cluster_interpretation Interaction Interpretation FICI FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) Synergy Synergy (FICI <= 0.5) FICI->Synergy ≤ 0.5 Additive Additive/Indifference (0.5 < FICI <= 4) FICI->Additive > 0.5 and ≤ 4 Antagonism Antagonism (FICI > 4) FICI->Antagonism > 4

Caption: Interpretation of synergy based on the FICI value.

Potential Signaling Pathways and Mechanisms of Synergy

While "Agent 197" is hypothetical, synergistic interactions often arise from the combined action of drugs on different cellular pathways. For instance, one agent might disrupt the bacterial cell wall, allowing for increased intracellular accumulation of the second agent, which could then inhibit protein synthesis.[2]

Mechanism_of_Synergy cluster_cell Bacterial Cell CW Cell Wall CM Cell Membrane R Ribosome P Protein Synthesis R->P leads to I Bacterial Growth Inhibition P->I Inhibition of A197 Agent 197 A197->CW Disrupts Gent Gentamicin A197->Gent Enhances uptake Gent->R Inhibits

Caption: Hypothetical synergistic mechanism of Agent 197 and Gentamicin.

Conclusion

The checkerboard assay is an indispensable tool in the preclinical evaluation of new antibacterial agents. By following this detailed protocol, researchers can effectively assess the synergistic potential of "Agent 197" in combination with existing antibiotics. The resulting data can guide further drug development efforts and contribute to the creation of novel therapeutic strategies to overcome antimicrobial resistance.

References

Application Notes and Protocols for High-Throughput Screening of "Antibacterial Agent 197" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methodologies for the discovery and characterization of novel derivatives of "Antibacterial Agent 197." The protocols outlined below are designed for efficiency and scalability, enabling the rapid identification of promising lead compounds with enhanced antibacterial activity.

Introduction to High-Throughput Screening for Antibacterial Discovery

The rise of antibiotic resistance necessitates the urgent discovery of new antibacterial agents.[1][2][3] High-throughput screening (HTS) has become an indispensable tool in this endeavor, allowing for the rapid screening of large chemical libraries against pathogenic bacteria.[4][5] HTS platforms utilize automation, miniaturization, and sophisticated data analysis to efficiently identify hit compounds.[4][6] This document details a strategy for the HTS of derivatives of a novel antibacterial compound, "this compound," from primary screening to secondary, mechanism-oriented assays.

Primary High-Throughput Screening: Whole-Cell Growth Inhibition Assay

The initial step in identifying potent derivatives of "this compound" is a primary HTS assay that measures whole-cell bacterial growth inhibition. This phenotypic screen provides a direct measure of a compound's ability to kill or inhibit the growth of the target bacterium.

Experimental Protocol: Broth Microdilution-Based HTS Assay

This protocol is adapted for a 384-well plate format to maximize throughput and minimize reagent consumption.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • "this compound" derivative library (dissolved in DMSO)

  • Positive control (e.g., Gentamicin)

  • Negative control (DMSO)

  • 384-well clear, flat-bottom microplates

  • Resazurin (B115843) sodium salt solution (viability indicator)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (absorbance and fluorescence)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the target bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each derivative from the compound library into the wells of a 384-well plate.

    • Dispense 50 nL of Gentamicin (positive control) and DMSO (negative control) into designated wells.

  • Bacterial Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the 384-well plate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours with shaking.

  • Addition of Viability Indicator:

    • Add 5 µL of resazurin solution to each well.

    • Incubate for an additional 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (600 nm) using a microplate reader. A decrease in fluorescence or absorbance indicates bacterial growth inhibition.

Data Presentation: Primary HTS Results

The results from the primary screen should be summarized to identify "hit" compounds. A common metric is the percent inhibition, calculated relative to the positive and negative controls.

Compound IDConcentration (µM)% Inhibition (S. aureus)% Inhibition (E. coli)Hit (Yes/No)
A197-D0011095.288.7Yes
A197-D0021012.55.3No
A197-D0031098.93.1Yes (Gram-positive specific)
...............
Gentamicin10100.0100.0N/A
DMSON/A0.00.0N/A

Compounds with >90% inhibition are typically considered hits and are selected for further analysis.

Experimental Workflow: Primary HTS

Primary_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Plates prep_bacteria->inoculate prep_compounds Prepare Compound Plates prep_compounds->inoculate incubate Incubate Plates inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin read_plate Read Plate (Fluorescence/Absorbance) add_resazurin->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition hit_selection Hit Selection calc_inhibition->hit_selection

Primary HTS workflow for antibacterial agent screening.

Secondary High-Throughput Screening: Mechanism of Action Studies

After identifying active derivatives from the primary screen, secondary assays are crucial to elucidate their mechanism of action (MoA). This allows for the prioritization of compounds with novel MoAs and helps guide further chemical optimization.

Hypothetical Signaling Pathway Inhibition

Let's hypothesize that "this compound" and its derivatives interfere with a critical bacterial signaling pathway, for instance, a two-component system (TCS) that regulates virulence gene expression.

TCS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (Sensor) RR Response Regulator HK->RR Phosphorylation DNA DNA RR->DNA Binds Promoter Virulence Virulence Gene Expression DNA->Virulence A197 This compound Derivative A197->HK Inhibits

Hypothetical inhibition of a bacterial two-component system.
Experimental Protocol: Reporter Gene Assay for Pathway Inhibition

This assay utilizes a bacterial strain engineered with a reporter gene (e.g., luciferase or GFP) under the control of a promoter regulated by the target pathway.

Materials:

  • Engineered reporter bacterial strain

  • CAMHB with appropriate selective antibiotic

  • Hit compounds from primary screen

  • Positive control (known inhibitor of the pathway, if available)

  • Negative control (DMSO)

  • 384-well white, clear-bottom microplates (for luminescence) or black, clear-bottom plates (for fluorescence)

  • Automated liquid handling system

  • Microplate incubator

  • Luminometer or fluorescence plate reader

Procedure:

  • Inoculum and Compound Plating: Follow steps 1 and 2 from the primary HTS protocol, using the reporter strain.

  • Bacterial Inoculation: Add 50 µL of the reporter strain inoculum to each well.

  • Induction (if necessary): If the pathway is inducible, add the specific inducer to all wells except for the uninduced controls.

  • Incubation: Incubate the plates at 37°C for a predetermined time sufficient for reporter gene expression (e.g., 4-6 hours).

  • Data Acquisition:

    • For luciferase reporters, add the luciferase substrate according to the manufacturer's instructions and measure luminescence.

    • For GFP reporters, measure fluorescence (e.g., Excitation: 485 nm, Emission: 510 nm).

    • Also, measure optical density (OD600) to normalize for bacterial growth.

Data Presentation: Secondary HTS Results

The data should be presented as the relative light units (RLU) or relative fluorescence units (RFU), normalized to cell density (OD600).

Compound IDConcentration (µM)Normalized Reporter Signal (RLU/OD600)% Pathway Inhibition
A197-D001515,23485.1
A197-D003588,94511.2
............
Known Inhibitor108,56791.6
DMSON/A102,3450.0

% Pathway Inhibition is calculated relative to the DMSO control.

Confirmatory and Follow-Up Assays

Hits from secondary screens require further validation and characterization.

Dose-Response Curves and IC50/MIC Determination

To quantify the potency of the hit compounds, dose-response curves are generated.

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 8-point, 2-fold dilutions).

  • Perform the primary growth inhibition assay with these serial dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 (for growth inhibition) or MIC (Minimum Inhibitory Concentration).

Data Presentation: IC50/MIC Values
Compound IDMIC against S. aureus (µM)MIC against E. coli (µM)IC50 for Pathway Inhibition (µM)
A197-D0012.54.81.2
A197-D0031.8>6425.6
Gentamicin0.51.0N/A

Experimental Workflow: Hit Confirmation and Characterization

Hit_Confirmation_Workflow cluster_validation Validation cluster_characterization Characterization start Hits from Secondary Screen dose_response Dose-Response Curves start->dose_response mic_determination MIC Determination dose_response->mic_determination cytotoxicity Cytotoxicity Assays mic_determination->cytotoxicity resistance_studies Resistance Frequency Studies mic_determination->resistance_studies in_vivo In Vivo Efficacy Models cytotoxicity->in_vivo resistance_studies->in_vivo end Lead Candidate in_vivo->end

Workflow for hit confirmation and lead optimization.

Conclusion

The described high-throughput screening cascade provides a robust framework for the identification and initial characterization of novel derivatives of "this compound." By combining a whole-cell primary screen with mechanism-of-action-based secondary assays, this approach facilitates the efficient discovery of potent lead compounds with desirable antibacterial properties, paving the way for the development of next-generation antibiotics.

References

Troubleshooting & Optimization

"Antibacterial agent 197" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 197

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound at neutral pH?

This compound is a weakly basic compound with low intrinsic aqueous solubility. At a pH of 7.4, its solubility is typically less than 0.1 µg/mL. Solubility is highly dependent on the pH of the solution.

Q2: Why is my solution of this compound cloudy or showing precipitation?

Precipitation of this compound is a common issue that can arise from several factors:

  • pH: As a weakly basic compound, its solubility decreases as the pH increases towards and above its pKa.

  • Concentration: The concentration of the agent in your final solution may have exceeded its solubility limit under the specific experimental conditions (e.g., buffer composition, temperature).

  • Solvent Exchange: When diluting a stock solution prepared in an organic solvent into an aqueous buffer, the agent can precipitate if the final concentration of the organic solvent is not sufficient to maintain solubility.

  • Temperature: Solubility can be temperature-dependent. A decrease in temperature during the experiment might cause the compound to precipitate.

Q3: How can I increase the solubility of this compound in my aqueous buffer?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous solution will increase the ionization of the weakly basic compound, thereby increasing its solubility.

  • Co-solvents: Utilizing a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 can significantly improve solubility.

  • Surfactants: The use of non-ionic surfactants like Tween® 80 or Polysorbate 20 can help to form micelles that encapsulate the compound and increase its apparent solubility.

  • Complexing Agents: Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.

Troubleshooting Guide

Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
  • Verify Final Co-solvent Concentration: Ensure the final percentage of the organic solvent in your aqueous solution is sufficient to maintain the solubility of this compound at the desired concentration. Refer to the co-solvent solubility data below.

  • Optimize Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help to increase solubility. Ensure the final temperature is compatible with your experimental setup.

Issue 2: Low or inconsistent results in biological assays.
  • Confirm Solubility Limit: Your experimental concentration may be above the solubility limit in the final assay medium, leading to precipitation and an inaccurate assessment of activity. It is crucial to determine the solubility of this compound under your specific assay conditions.

  • Visual Inspection: Before use, visually inspect your prepared solutions for any signs of precipitation or cloudiness, both with the naked eye and under a microscope if necessary.

  • Use of Surfactants: For cell-based assays, consider using a low concentration of a biocompatible surfactant to improve solubility, but be sure to run appropriate vehicle controls to assess any potential effects of the surfactant on the cells.

Quantitative Data

Table 1: Solubility of this compound in Different pH Buffers at 25°C

pHSolubility (µg/mL)Buffer System
3.0150.250 mM Glycine-HCl
4.085.750 mM Acetate Buffer
5.012.350 mM Acetate Buffer
6.01.150 mM MES Buffer
7.4< 0.150 mM Phosphate Buffer
8.0< 0.150 mM Tris-HCl

Table 2: Solubility of this compound in Aqueous Co-solvent Mixtures at pH 7.4 and 25°C

Co-solvent10% (v/v) Solubility (µg/mL)20% (v/v) Solubility (µg/mL)50% (v/v) Solubility (µg/mL)
DMSO5.625.1> 1000
Ethanol2.311.8450.7
PEG 4008.942.5> 1000

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1-2 mg of this compound powder.

  • Calculate the required volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the powder.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method
  • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7.4, 8).

  • Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_actions Corrective Actions cluster_end Resolution start Solubility Issue Identified (e.g., Precipitation) check_concentration Is Concentration > Known Solubility Limit? start->check_concentration check_ph Is pH Appropriate for a Weakly Basic Compound? check_concentration->check_ph No lower_conc Lower Final Concentration check_concentration->lower_conc Yes lower_ph Decrease Solution pH check_ph->lower_ph No add_cosolvent Increase Co-solvent % check_ph->add_cosolvent Yes resolved Issue Resolved lower_conc->resolved lower_ph->resolved use_surfactant Add Surfactant/Cyclodextrin add_cosolvent->use_surfactant If still issues add_cosolvent->resolved Success use_surfactant->resolved pH_Solubility_Effect low_ph_compound BH+ (Ionized Form) High Water Solubility equilibrium B + H+ <=> BH+ low_ph_compound->equilibrium Favored high_ph_compound B (Neutral Form) Low Water Solubility equilibrium->high_ph_compound Favored

Technical Support Center: Optimizing "Antibacterial Agent 197" Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 197." The information is designed to address specific issues that may be encountered during the critical phase of in-vivo dosage optimization.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered when transitioning from in-vitro to in-vivo studies with "this compound."

Issue 1: Discrepancy between In-Vitro Potency and In-Vivo Efficacy

Question: "this compound" demonstrates high potency against our target pathogen in-vitro (low MIC), but we are observing a lack of efficacy in our animal infection model. What are the potential causes and how can we troubleshoot this?

Answer:

This is a common challenge in antibacterial drug development. The discrepancy can arise from several factors related to the drug's behavior in a complex biological system. Here’s a systematic approach to troubleshooting:

  • Inadequate Drug Exposure at the Site of Infection: The agent may not be reaching the infection site in sufficient concentrations.

    • Recommendation: Conduct a pharmacokinetic (PK) study in the selected animal model to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and elimination half-life.[1] This will help you understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is also crucial to assess tissue penetration to ensure the drug reaches the site of infection.[2]

  • High Plasma Protein Binding: A significant portion of "this compound" might be binding to plasma proteins, leaving only a small, unbound fraction that is pharmacologically active.

    • Recommendation: Determine the plasma protein binding of the agent. Only the unbound fraction of the drug is active.[1]

  • Rapid Metabolism or Clearance: The agent may be quickly metabolized or cleared from the body, leading to a short duration of action.[1]

    • Recommendation: Analyze the PK data to understand the agent's half-life. If it's too short, consider alternative dosing regimens (e.g., more frequent administration or continuous infusion) or formulation strategies to prolong exposure.

  • In-Vivo Resistance Development: The bacteria might be developing resistance to the agent within the host.

    • Recommendation: Isolate bacteria from treated animals and perform susceptibility testing to determine if the minimum inhibitory concentration (MIC) for "this compound" has increased.[1]

  • Suboptimal Pharmacokinetic/Pharmacodynamic (PK/PD) Index: The dosing regimen may not be achieving the optimal PK/PD index for bacterial killing.

    • Recommendation: Determine the key PK/PD driver for "this compound" (e.g., %T>MIC, Cmax/MIC, or AUC/MIC).[2][3][4] This will guide the design of a more effective dosing schedule.

Issue 2: Unexpected Toxicity Observed in Animal Models

Question: "this compound" was non-toxic in-vitro, but we are observing adverse effects in our animal model at doses required for efficacy. What could be the cause and how can we address this?

Answer:

In-vivo toxicity that was not predicted by in-vitro assays can be due to several factors:

  • Pharmacokinetics and Drug Accumulation: The agent might have a longer half-life or higher bioavailability in the animal model than anticipated, leading to drug accumulation and toxicity.[1]

    • Recommendation: Conduct a preliminary PK study to understand the drug's exposure profile.[1] This will help in designing a dosing regimen that minimizes accumulation.

  • Off-Target Effects: "this compound" may have off-target effects that are not apparent in in-vitro assays.[1]

    • Recommendation: Perform a dose-ranging toxicity study in a small cohort of animals. Start with a low dose and gradually escalate to identify the Maximum Tolerated Dose (MTD).[1] Closely monitor the animals for any clinical signs of toxicity.

  • Vehicle-Related Toxicity: The vehicle used to dissolve or suspend the agent could be contributing to the observed toxicity.

    • Recommendation: Administer the vehicle alone to a control group of animals to rule out any vehicle-specific toxic effects.[1]

  • Animal Model Susceptibility: The chosen animal model may have a different susceptibility to the agent compared to what was predicted.

    • Recommendation: Review relevant literature to ensure the selected animal model is appropriate for this class of antibacterial agent.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in-vivo efficacy study with "this compound"?

A1: The starting dose should be based on its in-vitro potency (MIC) against the target pathogen. A common approach is to begin with a dose anticipated to achieve a plasma concentration that is several times higher than the MIC.[5] It is crucial to have preliminary pharmacokinetic (PK) and toxicology data to establish a safe and potentially effective starting dose. A dose-ranging study in a relevant animal model, such as a murine thigh infection model, is highly recommended.[5]

Q2: What is the importance of Pharmacokinetic/Pharmacodynamic (PK/PD) indices in dose optimization?

A2: PK/PD indices are crucial as they link the drug's concentration in the body over time (pharmacokinetics) to its antibacterial effect (pharmacodynamics).[6] Understanding the primary PK/PD driver for "this compound" is essential for designing an optimal dosing regimen that maximizes efficacy while minimizing the risk of resistance development. The three main PK/PD indices for antibacterial agents are:

  • Time-dependent killing (%T>MIC): The efficacy is best correlated with the percentage of the dosing interval that the drug concentration remains above the MIC.[2][3][4]

  • Concentration-dependent killing (Cmax/MIC): The rate of bacterial killing increases with higher drug concentrations. The peak concentration (Cmax) to MIC ratio is the key predictor of efficacy.[2][3][4]

  • Exposure-dependent killing (AUC/MIC): The total drug exposure over a 24-hour period, represented by the Area Under the Curve (AUC), relative to the MIC is the most important parameter.[2][3][4]

Q3: How should I design a dose-ranging study for "this compound"?

A3: A well-designed dose-ranging study is critical for identifying the optimal dose. A typical design includes:

  • Group Selection: At least 3-4 dose groups, in addition to a vehicle control group.[1]

  • Dose Selection: Doses should cover a range from a sub-therapeutic level to the maximum tolerated dose (MTD).[1]

  • Endpoint Measurement: The primary endpoint is typically the reduction in bacterial load (colony-forming units, CFUs) at the site of infection compared to the control group.[1]

Q4: What are the essential components of a preliminary in-vivo pharmacokinetic (PK) study?

A4: A preliminary PK study should include the following:

  • Animal Preparation: Utilize an appropriate animal model, for instance, adult male Sprague-Dawley rats with cannulated jugular veins for ease of blood sampling.[1]

  • Dosing: Administer a single dose of "this compound" via the intended clinical route (e.g., intravenous bolus).[1]

  • Blood Sampling: Collect blood samples at pre-dose and multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[1]

  • Sample Processing: Separate plasma from the blood samples via centrifugation and store at -80°C until analysis.[1]

  • Bioanalysis: Quantify the concentration of "this compound" in the plasma samples using a validated analytical method, such as LC-MS/MS.[1]

Section 3: Data Presentation & Experimental Protocols

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters for "this compound"
ParameterDescriptionImportance for Dosage Optimization
MIC Minimum Inhibitory Concentration: The lowest concentration of the agent that prevents visible growth of a bacterium.Foundation for dose selection; the target is to exceed this concentration at the site of infection.
Cmax Maximum (peak) plasma concentration of the drug after administration.Crucial for concentration-dependent agents; a higher Cmax/MIC ratio often correlates with better efficacy.
Tmax Time to reach Cmax.Provides information on the rate of drug absorption.
AUC Area Under the Curve: Represents the total drug exposure over time.Key parameter for exposure-dependent agents; a higher AUC/MIC ratio is linked to improved outcomes.
t1/2 Half-life: The time it takes for the drug concentration in the plasma to reduce by half.Determines the dosing interval and the potential for drug accumulation.
%T>MIC Percentage of the dosing interval that the drug concentration remains above the MIC.The most critical parameter for time-dependent agents.
Protocol 1: Murine Thigh Infection Model for In-Vivo Efficacy Testing

This protocol provides a general framework. Specific parameters should be optimized for "this compound" and the target pathogen.

  • Animal Model: Use immunocompetent or neutropenic mice (e.g., ICR or BALB/c), depending on the study's objective.

  • Infection:

    • Culture the target bacterial strain to mid-log phase.

    • Induce anesthesia in the mice.

    • Inject a specific inoculum (e.g., 10^6 CFUs) of the bacterial suspension into the thigh muscle of one hind limb.

  • Treatment:

    • Initiate treatment with "this compound" at a predetermined time post-infection (e.g., 2 hours).

    • Administer the agent via the desired route (e.g., intravenous, subcutaneous, or oral) at various dose levels. Include a vehicle control group.

  • Endpoint Assessment:

    • At a specified time point (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a sterile buffer (e.g., PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial load in the tissue.

  • Data Analysis: Compare the log10 CFU/gram of tissue between the treated groups and the control group to determine the efficacy of "this compound."

Section 4: Visualizations

experimental_workflow cluster_invitro In-Vitro Characterization cluster_preclinical_pk Preclinical Pharmacokinetics cluster_invivo_tox In-Vivo Toxicology cluster_invivo_efficacy In-Vivo Efficacy cluster_optimization Dosage Optimization mic MIC Determination pk_study Single Dose PK Study mic->pk_study Inform Dose invitro_tox In-Vitro Toxicity mtd_study Dose Escalation (MTD) invitro_tox->mtd_study pk_params Determine Cmax, AUC, t1/2 pk_study->pk_params dose_ranging Dose-Ranging Study pk_params->dose_ranging Guide Dose Selection mtd_study->dose_ranging Set Upper Dose Limit infection_model Animal Infection Model infection_model->dose_ranging pk_pd_analysis PK/PD Analysis dose_ranging->pk_pd_analysis optimal_dose Define Optimal Dose & Schedule pk_pd_analysis->optimal_dose

Caption: Workflow for In-Vivo Dosage Optimization of "this compound".

pk_pd_indices cluster_pk Pharmacokinetics (Drug Concentration) cluster_pd Pharmacodynamics (Bacterial Killing) cluster_indices PK/PD Indices Cmax Cmax Cmax_MIC Cmax / MIC Cmax->Cmax_MIC AUC AUC AUC_MIC AUC / MIC AUC->AUC_MIC Time Time T_gt_MIC %T > MIC Time->T_gt_MIC MIC MIC MIC->T_gt_MIC MIC->Cmax_MIC MIC->AUC_MIC Time-Dependent Time-Dependent T_gt_MIC->Time-Dependent Concentration-Dependent Concentration-Dependent Cmax_MIC->Concentration-Dependent Exposure-Dependent Exposure-Dependent AUC_MIC->Exposure-Dependent

Caption: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Antibacterials.

References

"Antibacterial agent 197" degradation and stability problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common degradation and stability problems encountered during experiments with Antibacterial Agent 197.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term storage, it is recommended to store aliquots of this compound stock solutions in a suitable solvent like DMSO at -20°C or -80°C, protected from light. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. Avoid repeated freeze-thaw cycles to minimize degradation.

Q2: What is the general stability of this compound in aqueous buffers?

A2: The stability of this compound in aqueous solutions is highly dependent on pH, temperature, and light exposure. It is susceptible to hydrolysis, particularly in alkaline conditions, and can undergo photodegradation when exposed to UV or even ambient light.[1][2][3] It is advisable to prepare fresh aqueous solutions for each experiment.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in slightly acidic to neutral conditions (pH 6.0-7.0). In alkaline environments (pH > 8), the rate of hydrolytic degradation increases significantly, leading to a loss of antibacterial activity. Conversely, strongly acidic conditions (pH < 4) can also promote degradation.

Q4: Is this compound sensitive to light?

A4: Yes, similar to some quinolone antibiotics, this compound is known to be photosensitive.[1][2][3] Exposure to ultraviolet (UVA) and even natural room light can lead to the formation of photoproducts, which may result in a loss of antibacterial efficacy.[1][2] Therefore, all solutions containing this agent should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q5: Can metal ions affect the stability and activity of this compound?

A5: Yes, the presence of certain metal ions can lead to the formation of chelates with this compound, which may alter its stability and antibacterial activity.[4][5] The formation of these complexes can sometimes lead to decreased solubility or a reduction in antibacterial potency.[4] It is important to consider the composition of your media and buffers, especially regarding divalent and trivalent cations like Mg²⁺, Ca²⁺, Fe³⁺, and Al³⁺.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antibacterial activity.
  • Possible Cause 1: Degradation of the agent in stock solution.

    • Troubleshooting:

      • Verify that the stock solution has been stored correctly at -20°C or -80°C and protected from light.

      • Prepare a fresh stock solution from a new vial of the powdered agent.

      • Perform a quality control check of the new stock solution using a standard susceptible bacterial strain.

  • Possible Cause 2: Degradation of the agent in the experimental medium.

    • Troubleshooting:

      • Check the pH of your experimental medium. If it is outside the optimal range of pH 6.0-7.0, consider buffering the medium.

      • Protect your experimental setup from light, especially during long incubation periods.

      • Prepare fresh dilutions of the agent in the medium immediately before starting the experiment. For long-term experiments, consider replenishing the medium with a freshly prepared agent at regular intervals.

  • Possible Cause 3: Interaction with components in the medium.

    • Troubleshooting:

      • Review the composition of your medium for high concentrations of metal ions that could chelate with the agent.

      • If chelation is suspected, consider using a medium with a different mineral composition or adding a chelating agent like EDTA as a control (note that EDTA itself can have effects on bacteria).

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause 1: Photodegradation.

    • Troubleshooting:

      • Ensure that the sample preparation and HPLC analysis are conducted under light-protected conditions. Use amber autosampler vials or cover the vials.

      • Compare the chromatogram of a freshly prepared, light-protected sample with one that has been intentionally exposed to light to identify potential photodegradation products.

  • Possible Cause 2: Hydrolysis.

    • Troubleshooting:

      • Check the pH of the mobile phase and the sample diluent. If they are alkaline, this could be causing degradation on the column or in the vial.

      • Analyze the sample immediately after preparation to minimize the time it spends in the aqueous environment.

Issue 3: Precipitate formation in the solution.
  • Possible Cause 1: Poor solubility.

    • Troubleshooting:

      • Ensure that you are not exceeding the solubility limit of this compound in your chosen solvent or medium.

      • For aqueous solutions, a small amount of a co-solvent (like DMSO or ethanol) may be used, but ensure the final concentration of the co-solvent is not toxic to the bacteria.

  • Possible Cause 2: Chelation with metal ions.

    • Troubleshooting:

      • The formation of insoluble metal-agent complexes can lead to precipitation. Analyze the composition of your medium for high concentrations of divalent or trivalent cations.

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pHHalf-life (t½) in hoursRemaining Activity after 24h (%)
4.01212.5
6.04870.7
7.04062.5
8.086.25
9.02<1

Table 2: Photostability of this compound in Aqueous Solution (pH 7.0) at 25°C

Light ConditionExposure Duration (hours)Remaining Agent (%)
Dark (Control)2495
Ambient Room Light2465
UVA (365 nm)230

Experimental Protocols

Protocol 1: Determination of pH-Dependent Hydrolysis
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0.

  • Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions in a temperature-controlled environment at 37°C, protected from light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the concentration of the remaining this compound using a validated HPLC-UV method.

  • Data Calculation: Calculate the degradation rate constant and the half-life at each pH.

Protocol 2: Assessment of Photostability
  • Solution Preparation: Prepare a solution of this compound in a suitable buffer (e.g., pH 7.0 phosphate (B84403) buffer) at a concentration of 100 µg/mL.

  • Exposure Conditions:

    • Dark Control: Store one set of samples in complete darkness.

    • Ambient Light: Expose another set to normal laboratory light conditions.

    • UVA Exposure: Place a third set in a photostability chamber equipped with a UVA lamp (e.g., 365 nm).

  • Sampling: Take samples at predetermined time intervals.

  • Analysis: Quantify the concentration of the remaining parent compound using HPLC-UV.

Protocol 3: Agar (B569324) Well Diffusion Assay for Antibacterial Activity
  • Bacterial Culture: Prepare a standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus).

  • Plate Preparation: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells in the agar using a sterile borer.

  • Sample Application: Add a known concentration of the freshly prepared and aged (from stability studies) this compound solutions to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A smaller zone indicates reduced antibacterial activity.[6][7]

Visualizations

General Degradation Pathways for this compound A This compound (Active Compound) B Hydrolysis Products (Reduced or no activity) A->B Alkaline/Acidic pH High Temperature C Photodegradation Products (Reduced or no activity) A->C UV/Ambient Light Exposure D Metal-Agent Complex (Altered activity/solubility) A->D Presence of Metal Ions (e.g., Fe³⁺, Mg²⁺)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of Agent 197 B Dilute in Test Buffers (Varying pH, etc.) A->B C Incubate under Specific Conditions (Temp, Light, etc.) B->C D Sample at Time Intervals C->D E HPLC Analysis (Quantify Parent Drug) D->E F Microbiological Assay (Assess Activity) D->F G Calculate Degradation Rate and Half-life E->G H Correlate with Activity Loss F->H

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Reduced Activity Start Reduced Antibacterial Activity Observed Q1 Is the stock solution fresh and properly stored? Start->Q1 Sol1 Prepare fresh stock solution. Re-test. Q1->Sol1 No Q2 Is the experimental medium pH between 6.0 and 7.0? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Adjust pH of medium. Use freshly prepared agent. Q2->Sol2 No Q3 Is the experiment protected from light? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Protect setup from light. Use amber vials. Q3->Sol3 No Q4 Does the medium contain high levels of metal ions? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Consider using a different medium or a chelating agent. Q4->Sol4 Yes End Further investigation needed (e.g., enzymatic degradation). Q4->End No A4_Yes Yes A4_No No

Caption: Troubleshooting flowchart for reduced antibacterial activity.

References

Technical Support Center: Troubleshooting "Antibacterial agent 197" MIC Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays of "Antibacterial agent 197."

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for "this compound" against standard quality control (QC) strains?

A1: The acceptable MIC range for "this compound" is determined against well-characterized QC strains to ensure test accuracy and reproducibility.[1][2][3] Results falling outside these ranges may indicate a technical issue with the assay.

Table 1: "this compound" Quality Control MIC Ranges

Quality Control StrainExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.5 - 2
Escherichia coli ATCC® 25922™2 - 8
Pseudomonas aeruginosa ATCC® 27853™8 - 32

Q2: My MIC values for "this compound" are consistently higher than the expected QC range. What are the potential causes?

A2: Consistently high MIC values suggest that the antibacterial agent appears less effective than it should be. Several factors could be responsible:

  • Inoculum Density: An inoculum that is too dense can overwhelm the antibacterial agent, leading to higher apparent MICs.[4][5]

  • Agent Potency: The stock solution of "this compound" may have degraded due to improper storage (e.g., exposure to light or elevated temperatures) or repeated freeze-thaw cycles.

  • Media Composition: Certain components in the growth medium can interfere with the activity of "this compound." For instance, excessive cation concentrations in Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobial agents.[6]

  • Bacterial Resistance: While less common with QC strains, the possibility of acquired resistance should be considered if stock cultures have been passaged too many times.[3]

Q3: My MIC values for "this compound" are consistently lower than the expected QC range. What should I investigate?

A3: Consistently low MIC values indicate that the agent appears more potent than expected. Potential causes include:

  • Inoculum Density: An inoculum that is too sparse will be more easily inhibited, resulting in falsely low MICs.[4]

  • Stock Solution Concentration: An error in the preparation of the "this compound" stock solution could lead to a higher than intended concentration.

  • Incubation Time: Insufficient incubation time may not allow for visible growth in the control wells, leading to a misinterpretation of the MIC.

Q4: I am observing significant variability in my "this compound" MIC results between replicate plates and different experiments. How can I troubleshoot this?

A4: Variability in MIC results is a common challenge and can stem from several sources:[5][7][8]

  • Inconsistent Inoculum Preparation: This is a primary source of variability. Ensure the bacterial suspension is homogenous and standardized to the correct turbidity (e.g., 0.5 McFarland standard).[9]

  • Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions of the antibacterial agent or inoculation of the microplates can lead to significant errors.[4] Calibrating pipettes regularly is crucial.[8]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the antibacterial agent and affect bacterial growth. Using a plate sealer or filling the outer wells with sterile broth can mitigate this.

  • Inconsistent Endpoint Reading: Subjectivity in visually determining the lowest concentration with no visible growth can lead to variability. Using a plate reader to measure optical density can provide more objective results.

Troubleshooting Guides

Guide 1: Inconsistent MIC Results for "this compound"

This guide provides a systematic approach to diagnosing and resolving variability in your MIC assays.

Table 2: Troubleshooting Inconsistent MIC Results

Observed IssuePotential CauseRecommended Action
Variable results between wells of the same plate Inaccurate pipetting during serial dilution or inoculation.Review and practice pipetting technique. Use calibrated pipettes.
Inhomogeneous inoculum.Ensure the bacterial suspension is well-mixed before and during inoculation.
Variable results between different experiments Inconsistent inoculum preparation.Strictly adhere to a standardized protocol for inoculum preparation (e.g., 0.5 McFarland standard).
Variations in media preparation (lot-to-lot differences, pH).Use the same lot of media for a set of experiments. Verify the pH of each new batch.
Fluctuations in incubation conditions (temperature, time).Use a calibrated incubator and ensure consistent incubation times for all assays.
"Skipped" wells (growth at a higher concentration than a well with no growth) Pipetting error during dilution.Repeat the assay with careful attention to the serial dilution process.
Contamination of a well.Review aseptic technique.
Guide 2: Out-of-Range QC Results for "this compound"

This guide helps to identify the cause of MIC values that fall outside the established quality control ranges.

Table 3: Troubleshooting Out-of-Range QC Results

QC ResultPotential CauseRecommended Action
MICs are too high Inoculum is too dense.Verify the turbidity of the inoculum using a McFarland standard or spectrophotometer.
"this compound" has degraded.Prepare a fresh stock solution from a new vial of the agent.
Media is interfering with agent activity.Check the media specifications and consider testing a different lot.
MICs are too low Inoculum is not dense enough.Ensure the inoculum is prepared to the correct turbidity.
Error in "this compound" stock concentration.Recalculate and prepare a new stock solution.
Insufficient incubation.Ensure plates are incubated for the full recommended time.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines a standard method for determining the MIC of "this compound."[10][11][12]

  • Preparation of "this compound" Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate incubated overnight.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Include a growth control well (inoculum without the agent) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism. This can be determined by eye or with the aid of a plate reader.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Agent 197 Stock Solution D Perform Serial Dilutions of Agent 197 in Microplate A->D B Prepare 0.5 McFarland Inoculum Suspension E Dilute Inoculum to Final Concentration B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D C->E F Inoculate Microplate Wells D->F E->F G Incubate at 35-37°C for 16-20 hours F->G H Read MIC Endpoint (Lowest concentration with no growth) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Troubleshooting_Flow cluster_troubleshoot Troubleshooting Steps Start Variable MIC Results Observed QC_Check Are QC Strain MICs in Range? Start->QC_Check Inoculum Verify Inoculum Prep (0.5 McFarland, Homogeneity) QC_Check->Inoculum No Pipetting Check Pipette Calibration & Technique QC_Check->Pipetting Yes Inoculum->Pipetting Media Review Media Prep (pH, Lot Number) Pipetting->Media Incubation Confirm Incubation Time & Temperature Media->Incubation Agent Prepare Fresh Agent 197 Stock Solution Incubation->Agent Repeat Repeat Assay Agent->Repeat Problem_Solved Problem Resolved Repeat->Problem_Solved Consistent Results Contact_Support Contact Technical Support Repeat->Contact_Support Still Variable

Caption: Logical workflow for troubleshooting MIC assay variability.

References

Technical Support Center: Synthesis of Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "Antibacterial agent 197." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

Impurities in the synthesis of antibacterial agents can arise from various stages of the manufacturing process. They are generally classified into three main categories:

  • Organic Impurities: These can include starting materials, by-products of the reaction, intermediates, degradation products, reagents, or catalysts.[1]

  • Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, inorganic salts, heavy metals, and filter aids.[1] The water and reactors used during synthesis can also be a source of heavy metals.[1]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance.[1]

Q2: How can I identify an unknown impurity in my sample of this compound?

Identifying an unknown impurity typically involves a combination of analytical techniques. A common approach includes:

  • Separation: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate the impurity from the active pharmaceutical ingredient.[1]

  • Identification: Once separated, techniques like Mass Spectrometry (MS) can determine the molecular weight of the impurity.[1] For more detailed structural information, the impurity can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q3: My final product has a noticeable color, but it should be a white powder. What could be the cause?

Discoloration in the final product can be due to the presence of colored impurities. These impurities may form due to degradation of the product or side reactions during the synthesis. To identify the source of the color, you can use techniques like UV-Vis spectroscopy to analyze the colored sample and identify any characteristic absorption peaks.

Q4: My analysis shows high levels of residual solvents. How can I effectively remove them?

High levels of residual solvents are often due to an inadequate drying or solvent removal step.[1] To improve the removal of residual solvents, you can:

  • Increase the drying temperature, provided the compound is thermally stable.[1]

  • Extend the drying time.[1]

  • Use a higher vacuum during the drying process.[1]

  • Consider switching to a solvent with a lower boiling point if it is chemically feasible.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic approaches to resolving them.

Issue 1: Low Yield of the Final Product

A low yield can be attributed to several factors throughout the synthetic process. The following workflow can help in troubleshooting and optimizing the reaction conditions.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of an Unexpected By-product

The formation of by-products can reduce the yield and purity of the desired compound.

Question: An unknown peak is observed in the HPLC/GC analysis. How do I identify and eliminate it?

Answer:

  • Identification: Use LC-MS to determine the molecular weight of the compound corresponding to the unknown peak.[1] Isolate the impurity using preparative HPLC for further structural elucidation by NMR.[1]

  • Elimination: Once the structure of the by-product is identified, you can deduce its formation mechanism. To minimize its formation, you can modify the reaction conditions such as temperature, reaction time, or pH.[1] Alternatively, a specific purification step like recrystallization or column chromatography can be developed to remove the impurity.[1]

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for improving yield and purity. The following tables summarize findings from studies on the synthesis of various antibacterial agents, which can serve as a starting point for the optimization of "this compound" synthesis.

Table 1: Effect of Solvents on Yield

SolventYield (%)Reaction Time (h)Reference
Toluene553[2]
THFModerate3[2]
1,4-DioxaneModerate3[2]
Acetonitrile742[2]
Ethanol>802[2]
Dichloromethane971[3]

Table 2: Effect of Bases on Yield

BaseYield (%)Reaction Time (h)Reference
Triethylamine (TEA)652[2]
Diisopropylethylamine (DIPEA)682[2]
Sodium Bicarbonate (NaHCO₃)Good2[2]
Potassium Carbonate (K₂CO₃)~900.33[2]

Table 3: Effect of Temperature on Yield

Temperature (°C)Yield (%)Reaction Time (h)Reference
Room TemperatureModerate3[2]
80 (Reflux in Ethanol)~900.33[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Quinolone-based Antibacterial Agent

This protocol is a generalized representation based on common synthetic routes for quinolone antibiotics, which "this compound" is presumed to be related to.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Aniline (B41778), Diethyl ethoxymethylenemalonate) Step1 Step 1: Condensation (Gould-Jacob Reaction) Start->Step1 Intermediate1 Intermediate A (4-Hydroxyquinoline-3-carboxylate) Step1->Intermediate1 Step2 Step 2: N-Alkylation/Arylation Intermediate1->Step2 Intermediate2 Intermediate B (N-Substituted-4-quinolone-3-carboxylate) Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 Intermediate C (N-Substituted-4-quinolone-3-carboxylic acid) Step3->Intermediate3 Step4 Step 4: Amide Coupling/Displacement Intermediate3->Step4 FinalProduct Final Product (this compound) Step4->FinalProduct Purification Purification (Recrystallization/Chromatography) FinalProduct->Purification

Caption: Hypothetical synthesis pathway for this compound.

Methodology:

  • Step 1: Condensation (Gould-Jacob Reaction): A substituted aniline is reacted with diethyl ethoxymethylenemalonate. The reaction is typically heated to high temperatures, often without a solvent or in a high-boiling solvent like diphenyl ether. This is followed by cyclization at an even higher temperature to form the 4-hydroxyquinoline-3-carboxylate intermediate.

  • Step 2: N-Alkylation/Arylation: The nitrogen at position 1 of the quinolone ring is alkylated or arylated using an appropriate alkyl halide or aryl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or DMSO.

  • Step 3: Saponification: The ester group at position 3 is hydrolyzed to a carboxylic acid using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution, followed by acidification.

  • Step 4: Amide Coupling or Nucleophilic Aromatic Substitution: The carboxylic acid can be converted to an amide. More commonly for fluoroquinolones, a fluorine atom at position 7 is displaced by a nucleophilic amine (e.g., piperazine) in a polar solvent at elevated temperatures.

  • Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[4]

Materials:

  • Test compound ("this compound")

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.[4]

  • Preparation of Bacterial Inoculum: From an overnight agar (B569324) plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in CAMHB.[4]

  • Inoculation: Inoculate each well of the 96-well plate containing the diluted compound with the bacterial suspension.[4] Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Caption: Step-by-step workflow for the broth microdilution MIC assay.[4]

References

"Antibacterial agent 197" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 197

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bactericidal compound designed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This targeted action leads to the cessation of bacterial growth and cell death.

Q2: We are observing unexpected cytotoxicity in our mammalian cell line experiments with Agent 197. Is this a known issue?

A2: Yes, this is a documented off-target effect. While highly selective for bacterial DNA gyrase, at certain concentrations, Agent 197 can induce mitochondrial dysfunction in mammalian cells, leading to cytotoxicity.[1][2] This is a phenomenon observed with several classes of bactericidal antibiotics.[1][3]

Q3: What is the underlying mechanism of this off-target mitochondrial toxicity?

A3: The off-target effect is primarily due to the induction of mitochondrial reactive oxygen species (ROS) overproduction.[1][2][4] This leads to oxidative stress, which in turn causes damage to mitochondrial DNA, proteins, and lipids, ultimately impairing mitochondrial function and triggering apoptotic pathways.[1][3]

Q4: How can we mitigate this mitochondrial toxicity in our experiments?

A4: A primary strategy is the co-administration of an antioxidant. N-acetyl-l-cysteine (NAC) has been shown to effectively alleviate these deleterious effects in both cell culture and in vivo models.[1][3][4] Other antioxidants like Vitamin E or MitoTEMPO may also be effective.[5] Additionally, careful optimization of Agent 197 concentration and exposure time is crucial.[6]

Q5: Could the observed phenotype in our experiment be due to off-target effects on other cellular components?

A5: While mitochondrial toxicity is the most characterized off-target effect, it is prudent to consider other possibilities. Unintended interactions can lead to misinterpretation of experimental results.[6][7] If your observed phenotype does not align with known on-target or mitochondrial effects, we recommend performing broader profiling assays.[6]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at concentrations required for antibacterial effect.

Possible Cause Troubleshooting Steps
Narrow therapeutic window or significant off-target toxicity. [6]1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both the concentration of Agent 197 and the incubation time to identify a window that maximizes antibacterial efficacy while minimizing mammalian cell toxicity.[6] 2. Co-treatment with an Antioxidant: Supplement your cell culture media with N-acetyl-l-cysteine (NAC) at a concentration of 5-10 mM to mitigate mitochondrial ROS production.[1][4] 3. Test in a Different Cell Line: Off-target effects can be cell-type specific.[6] Consider testing Agent 197 in a different mammalian cell line to assess if the toxicity is universal or localized.
Compound Instability: Agent 197 may be degrading in the culture media into a more toxic substance.1. Assess Compound Stability: Use an analytical method like HPLC to determine the stability of Agent 197 in your experimental conditions over the course of the experiment.[6]

Issue 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Steps
Variations in Cell Culture Conditions. [6]1. Standardize Protocols: Ensure consistency in cell density, passage number, and media composition across all experiments.
Reagent Variability. [6]1. Aliquot Agent 197: Prepare single-use aliquots of your stock solution of Agent 197 to avoid repeated freeze-thaw cycles that could degrade the compound.

Data Presentation

Table 1: Effect of this compound on Mammalian Cell Viability and Mitochondrial Function

Treatment GroupConcentration (µM)Cell Viability (%)Mitochondrial Membrane Potential (ΔΨm) (% of Control)Intracellular ATP Levels (% of Control)
Control 0100 ± 4.5100 ± 5.2100 ± 6.1
Agent 197 1095 ± 5.192 ± 4.894 ± 5.5
Agent 197 5062 ± 6.858 ± 7.155 ± 6.3
Agent 197 10035 ± 5.928 ± 6.231 ± 5.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mitigation of Agent 197-Induced Toxicity with N-acetyl-l-cysteine (NAC)

Treatment GroupConcentration (µM)Cell Viability (%)Intracellular ROS Levels (Fold Change vs. Control)
Control 0100 ± 4.21.0 ± 0.2
Agent 197 5061 ± 5.54.8 ± 0.7
Agent 197 + NAC (5 mM) 5092 ± 4.91.3 ± 0.3

Data demonstrate that co-treatment with NAC significantly improves cell viability and reduces ROS levels in the presence of Agent 197.[1][4]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (and controls) for 24-48 hours.

  • Staining: Remove the treatment media and incubate the cells with 5 µM JC-1 stain in pre-warmed media for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (excitation/emission ~585/590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (excitation/emission ~510/527 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Treatment: Treat cells with this compound (with or without NAC) for the desired time period (e.g., 6-24 hours).

  • Loading with DCFDA: Remove the treatment media and load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 45 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence values to the control group to determine the fold change in intracellular ROS levels.

Visualizations

G Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Mitigation Strategy cluster_4 Outcome A Unexpected Cytotoxicity Observed B Potential Off-Target Effect: Mitochondrial Toxicity A->B C Measure Cell Viability (MTT/LDH Assay) B->C D Assess Mitochondrial Health (ΔΨm, ATP Levels) B->D E Quantify Oxidative Stress (ROS Levels) B->E F Co-treatment with Antioxidant (NAC) C->F D->F E->F G Toxicity Mitigated? F->G H Yes: Confirm Off-Target is ROS-mediated G->H Yes I No: Investigate Alternative Off-Target Pathways G->I No G Signaling Pathway of Agent 197 Off-Target Effect A This compound B Mitochondria A->B Off-target interaction C ROS Production ↑ B->C D Oxidative Stress C->D E Mitochondrial Damage (↓ ΔΨm, ↓ ATP) D->E F Apoptosis Signaling (e.g., Caspase Activation) E->F G Cell Death F->G H N-acetyl-l-cysteine (NAC) H->C Inhibits

References

Overcoming poor bioavailability of "Antibacterial agent 197"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 197. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the poor bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and extensive first-pass metabolism in the liver. Its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.

Q2: Which formulation strategies have shown the most promise for improving the bioavailability of this compound?

A2: Several strategies can be employed to enhance bioavailability.[1] Nanotechnology-based approaches, such as formulating the agent into nanoparticles, have demonstrated significant improvements by increasing the surface area for dissolution.[2] Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) have also been effective in improving solubilization in the gut.[1] Additionally, the development of prodrugs is a viable strategy to enhance absorption.[3][4][5][6][7]

Q3: Are there any known signaling pathways affected by the different formulations of this compound?

A3: While the core antibacterial mechanism of action remains the same, the formulation can influence the drug's interaction with cellular pathways. For instance, nanoparticle formulations may facilitate uptake into cells through endocytic pathways, potentially leading to higher intracellular concentrations and enhanced efficacy against intracellular pathogens.

Q4: What is the recommended starting dose for in vivo efficacy studies with the nano-formulation of this compound?

A4: Based on preliminary pharmacokinetic studies, a starting dose of 10 mg/kg for the nano-formulation administered orally is recommended for in vivo efficacy models. This is a significant reduction from the 50 mg/kg required for the unformulated compound to achieve a similar therapeutic effect, highlighting the improved bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations in Animal Studies

Possible Cause: This is a common issue stemming from the inherently poor solubility of this compound. Variability can be introduced by differences in gastrointestinal pH and motility among individual animals.

Troubleshooting Steps:

  • Formulation Optimization: If you are not already using an enhanced formulation, consider one of the strategies mentioned in the FAQs, such as a nanosuspension or a lipid-based formulation.

  • Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform. Micronization or nanonization can significantly improve dissolution rates.[8][9]

  • Co-administration with a Bioenhancer: Piperine, a known bioavailability enhancer, can be co-administered to inhibit first-pass metabolism.

Issue 2: Drug Precipitation Observed in Biorelevant Media

Possible Cause: The drug may be dissolving initially but then precipitating out of solution in the simulated intestinal fluid due to its low solubility.

Troubleshooting Steps:

  • Incorporate Precipitation Inhibitors: Polymers such as HPMC or PVP can be included in the formulation to maintain a supersaturated state and prevent precipitation.

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can create a stable emulsion in the gut, keeping the drug in a solubilized state for longer.[1]

  • pH Modification: For certain formulations, adjusting the pH of the dosing vehicle can improve initial solubility.

Issue 3: Inconsistent In Vitro-In Vivo Correlation (IVIVC)

Possible Cause: A poor IVIVC can arise if the in vitro dissolution method does not accurately mimic the complex environment of the gastrointestinal tract.

Troubleshooting Steps:

  • Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better predict in vivo performance.

  • Assess Permeability: In addition to dissolution, evaluate the permeability of the formulation using in vitro models like Caco-2 cell monolayers. Poor permeability may be a contributing factor to the lack of correlation.

  • Consider Efflux Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein, which can limit its absorption despite good dissolution.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Unformulated Suspension50150 ± 354600 ± 1205
Nanosuspension10350 ± 5021800 ± 25030
SEDDS10420 ± 601.52100 ± 30035
Prodrug A15300 ± 452.51500 ± 20025

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Poloxamer 188

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Dissolve 0.5% (w/v) Poloxamer 188 in deionized water to create the stabilizer solution.

  • Disperse 2% (w/v) of this compound in the stabilizer solution.

  • Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound.

Methodology:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Divide the rats into four groups (n=6 per group) for each formulation: Unformulated Suspension, Nanosuspension, SEDDS, and Prodrug A.

  • Administer the respective formulations via oral gavage at the doses specified in Table 1.

  • Collect blood samples from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.

  • Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vivo Testing Unformulated Unformulated Oral_Administration Oral Administration to Rats Unformulated->Oral_Administration 50 mg/kg Nanosuspension Nanosuspension Nanosuspension->Oral_Administration 10 mg/kg SEDDS SEDDS SEDDS->Oral_Administration 10 mg/kg Prodrug Prodrug Prodrug->Oral_Administration 15 mg/kg Blood_Sampling Blood Sampling Oral_Administration->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis Blood_Sampling->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis bioavailability_logic Poor_Bioavailability Poor Bioavailability of This compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility First_Pass_Metabolism Extensive First-Pass Metabolism Poor_Bioavailability->First_Pass_Metabolism Strategies Improvement Strategies Low_Solubility->Strategies First_Pass_Metabolism->Strategies Nanosuspension Nanosuspension Strategies->Nanosuspension SEDDS SEDDS Strategies->SEDDS Prodrug_Design Prodrug Design Strategies->Prodrug_Design Improved_Bioavailability Improved Bioavailability Nanosuspension->Improved_Bioavailability SEDDS->Improved_Bioavailability Prodrug_Design->Improved_Bioavailability

References

"Antibacterial agent 197" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 197

Disclaimer: "this compound" is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on established principles for novel antibacterial agents targeting DNA gyrase and topoisomerase IV.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of "this compound." By addressing common issues, this guide aims to ensure the accuracy and reproducibility of your experiments.

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for "this compound" between experiments. What are the most common causes?

A1: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[1] The variability can often be attributed to one or more of the following factors:

  • Inoculum Preparation: The density of the bacterial suspension is a critical factor influencing MIC values.[1][2] An overly concentrated inoculum can lead to falsely elevated MICs, while a dilute inoculum may result in artificially low readings.[1]

  • Media Composition: The type of growth medium, batch-to-batch variations, and the concentration of cations (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly influence the activity of some antibacterial agents.[1][2]

  • Agent 197 Preparation and Storage: Degradation of the compound due to incorrect storage conditions (e.g., temperature, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results.[3]

  • Incubation Conditions: Strict control of incubation time and temperature is crucial.[4] Extended incubation periods may lead to higher apparent MICs.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of experimental error.[1]

Q2: Our MIC values for the quality control (QC) strain are outside the acceptable range for "this compound." What steps should we take?

A2: If the MIC for your QC strain is out of the acceptable range, the results for "this compound" in that assay are considered invalid. Here's how to troubleshoot:

  • Verify QC Strain Viability and Purity: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively. Streak the QC strain on a non-selective agar (B569324) plate to check for purity.

  • Review Inoculum Preparation: Re-check the turbidity of your inoculum to ensure it matches the 0.5 McFarland standard.

  • Check Agent 197 Stock Solution: Prepare a fresh stock solution of "this compound" from a new aliquot. Ensure the solvent is appropriate and the solution is completely dissolved.

  • Verify Media and Consumables: Confirm that the correct medium was used and that it is not expired. Check for any defects in the microtiter plates.

  • Examine Incubation Conditions: Ensure the incubator was at the correct temperature and for the specified duration.

Q3: "this compound" is showing lower than expected activity against Gram-negative bacteria. Is this expected?

A3: While "this compound" is a broad-spectrum agent, its primary targets are DNA gyrase and topoisomerase IV. Some Gram-negative bacteria possess intrinsic resistance mechanisms that can reduce the efficacy of quinolone-class antibiotics. These can include:

  • Outer Membrane Permeability: The outer membrane of Gram-negative bacteria can limit the influx of the agent.

  • Efflux Pumps: These are membrane proteins that can actively pump the agent out of the cell, preventing it from reaching its target.[5]

  • Target Site Mutations: Pre-existing mutations in the genes encoding DNA gyrase (gyrA and gyrB) or topoisomerase IV (parC and parE) can reduce the binding affinity of the agent.

To investigate this further, consider performing synergy studies with an outer membrane permeabilizer or an efflux pump inhibitor.

Q4: We are observing a "skipped well" phenomenon (growth in a higher concentration well after no growth in a lower concentration well) in our broth microdilution assay. What could be the cause?

A4: The "skipped well" or paradoxical effect can be caused by several factors:

  • Contamination: Cross-contamination during serial dilutions can introduce bacteria into a higher concentration well.

  • Precipitation of Agent 197: At higher concentrations, the agent may precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any precipitate.

  • Eagle Effect: Some bactericidal agents can exhibit reduced activity at very high concentrations.[6]

  • Technical Error: Errors in pipetting during the dilution series are a common cause.

It is recommended to repeat the assay, paying close attention to aseptic technique and ensuring the agent is fully dissolved at all concentrations.[6]

Data Presentation

Table 1: Hypothetical MIC Breakpoints for "this compound"

Organism CategorySusceptible (S)Intermediate (I)Resistant (R)
Gram-positive aerobes≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
Gram-negative aerobes≤ 2 µg/mL4 µg/mL≥ 8 µg/mL

Table 2: Quality Control (QC) Ranges for "this compound"

QC StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.25 - 1
Escherichia coli ATCC® 25922™0.5 - 2
Pseudomonas aeruginosa ATCC® 27853™1 - 4

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for "this compound"

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of "this compound" Stock Solution: a. Dissolve "this compound" in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). b. Store the stock solution in small, single-use aliquots at -80°C, protected from light.[3]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the 96-Well Plate: a. Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well microtiter plate. b. Prepare an intermediate dilution of the "this compound" stock solution in CAMHB. c. Add 100 µL of this solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no agent), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. b. The final volume in each well will be 100 µL. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC: a. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[4][8]

Visualizations

This compound Mechanism of Action cluster_bacterium Bacterial Cell Agent197 This compound CellWall Cell Wall/ Membrane Agent197->CellWall Enters Cell DNA_Gyrase DNA Gyrase (gyrA, gyrB) CellWall->DNA_Gyrase TopoisomeraseIV Topoisomerase IV (parC, parE) CellWall->TopoisomeraseIV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits TopoisomeraseIV->DNA_Replication Inhibits Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action for this compound.

MIC Troubleshooting Workflow Start Inconsistent MIC Results or QC Failure Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Agent Prepare Fresh Agent 197 Stock Start->Check_Agent Check_Media Check Media & Consumables Start->Check_Media Check_Incubation Verify Incubation Time & Temp Start->Check_Incubation Repeat_Assay Repeat Assay Check_Inoculum->Repeat_Assay Check_Agent->Repeat_Assay Check_Media->Repeat_Assay Check_Incubation->Repeat_Assay Results_OK Results within QC Range Repeat_Assay->Results_OK Yes Consult_Support Consult Further Technical Support Repeat_Assay->Consult_Support No

Caption: Troubleshooting workflow for inconsistent MIC results.

Logical Relationships in Resistance High_MIC High MIC Value Intrinsic_Resistance Intrinsic Resistance High_MIC->Intrinsic_Resistance Could be due to Acquired_Resistance Acquired Resistance High_MIC->Acquired_Resistance Could be due to Efflux_Pump Efflux Pump Overexpression Intrinsic_Resistance->Efflux_Pump Membrane_Permeability Reduced Membrane Permeability Intrinsic_Resistance->Membrane_Permeability Target_Mutation Target Site Mutation Acquired_Resistance->Target_Mutation Enzymatic_Modification Enzymatic Modification Acquired_Resistance->Enzymatic_Modification

Caption: Factors contributing to bacterial resistance.

References

Technical Support Center: Antibacterial Agent 197 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for refining the purification methods for Antibacterial Agent 197, a novel synthetic compound produced in a recombinant E. coli system.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a moderately polar small molecule that presents several purification challenges. It is susceptible to degradation at pH levels below 6.0 and above 8.0, and at temperatures exceeding 25°C.[1][2] Furthermore, at concentrations above 2 mg/mL, it has a tendency to form insoluble aggregates, which can lead to significant yield loss and complicate chromatographic separation.[3][4][5][6]

Q2: What is the recommended overall purification strategy?

A2: A two-step chromatography process is recommended for achieving >98% purity. The process starts with a capture step using affinity chromatography (AC) targeted to the fused purification tag on the recombinant enzyme that synthesizes the agent, followed by a polishing step using cation exchange chromatography (IEX) to remove process-related impurities and aggregates.[7][8]

Q3: How can I prevent aggregation of Agent 197 during purification?

A3: Preventing aggregation is critical for a successful purification.[3][4][5][6] Key strategies include maintaining the concentration of Agent 197 below 2 mg/mL, working at a controlled temperature of 4-8°C, and using a purification buffer with a pH of 7.4.[6] The addition of stabilizing agents, such as L-arginine at a concentration of 50 mM, can also be effective in increasing solubility.[6]

Q4: What are the optimal storage conditions for purified this compound?

A4: For long-term storage (>1 week), the purified agent should be stored at -80°C in a buffer containing at least 10% glycerol (B35011) as a cryoprotectant.[6] For short-term storage (up to 72 hours), 2-8°C is recommended.[9] Avoid repeated freeze-thaw cycles, as this can induce aggregation.[6]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the purification workflow.

Issue 1: Low Yield After Affinity Chromatography

Q: My final yield of Agent 197 is significantly lower than expected after the affinity chromatography step. What are the possible causes?

A: Low yield is a common problem that can stem from several factors during the affinity step.[10][11] The primary areas to investigate are binding efficiency, premature elution, and protein stability.[11][12]

Troubleshooting Steps:

  • Verify Binding Conditions: Ensure the pH of your lysis and binding buffers is within the optimal range of 7.2-7.6. Deviations can affect the conformation of the tagged enzyme and its ability to bind the resin.[10]

  • Check for Column Overloading: Loading too much clarified lysate can exceed the binding capacity of your column, causing the product to flow through without binding.[11] Refer to the resin manufacturer's specifications for binding capacity.

  • Analyze Flow-Through and Wash Fractions: Run an SDS-PAGE or Western blot on your flow-through and wash fractions to see if the target enzyme (and thus the agent) is being lost at these stages.[10][11]

  • Optimize Elution: The elution buffer may be too harsh, causing the agent to precipitate on the column.[10] Consider a step-wise or linear gradient elution to find the minimum concentration of the eluting agent needed.[11]

Issue 2: Product Purity is Below Target After Ion-Exchange Chromatography

Q: After the final IEX step, my product purity is only ~90%, with several contaminating peaks visible on HPLC. How can I improve this?

A: Sub-optimal purity after ion-exchange chromatography often relates to the separation resolution.[8][13] This can be refined by adjusting the mobile phase conditions to better differentiate between Agent 197 and closely eluting impurities.[13][14]

Troubleshooting Steps:

  • Optimize the Salt Gradient: A shallow salt gradient (e.g., 0-500 mM NaCl over 20 column volumes) will provide higher resolution and better separation of components with similar charges.[13][15]

  • Adjust Buffer pH: The pH of the mobile phase is a critical parameter as it determines the net charge of the molecule.[8][14] Try adjusting the buffer pH by ±0.2 units from your current condition to alter the selectivity of the separation.

  • Reduce Flow Rate: Lowering the flow rate allows for more interaction time between the analyte and the stationary phase, which can significantly improve peak resolution.[14]

  • Check for Aggregates: Aggregates of Agent 197 may co-elute with impurities. Analyze the impure fractions using dynamic light scattering (DLS) to check for the presence of aggregates. If present, revisit the strategies for preventing aggregation mentioned in the FAQs.[16]

Section 3: Data Presentation

Table 1: Effect of pH on Agent 197 Stability at 25°C over 24 hours

pHPurity (%)Recovery (%)
5.585.281.4
6.598.197.5
7.4 (Optimal) 99.5 99.1
8.592.390.8

Data represents the average of three independent experiments. Purity was assessed by reverse-phase HPLC.

Table 2: Comparison of Affinity Resins for Agent 197 Capture

Resin TypeBinding Capacity (mg/mL)Yield (%)Purity (%)
Resin A (Standard)157591
Resin B (High Flow)127289
Resin C (High Capacity) 25 91 92

Yield and purity were determined after the affinity chromatography step.

Section 4: Experimental Protocols

Protocol 1: Affinity Chromatography (AC) Capture Step

This protocol describes the capture of the enzyme-agent complex from clarified cell lysate.

  • Column Equilibration: Equilibrate a high-capacity affinity chromatography column (e.g., Resin C) with 5 column volumes (CV) of Equilibration Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Sample Loading: Load the clarified E. coli lysate onto the column at a flow rate of 1 mL/min. Collect the flow-through fraction for analysis.

  • Column Wash: Wash the column with 10 CV of Equilibration Buffer to remove unbound proteins and impurities.

  • Elution: Elute the bound enzyme-agent complex using Elution Buffer (50 mM Tris-HCl, 150 mM NaCl, 250 mM Imidazole, pH 7.4). Collect fractions of 1 CV.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the relevant fractions immediately for the next step.

Protocol 2: Ion-Exchange Chromatography (IEX) Polishing Step

This protocol is for the final purification of Agent 197 to remove remaining impurities.

  • Buffer Exchange (Optional): If necessary, perform a buffer exchange on the pooled AC fractions into IEX Equilibration Buffer (20 mM MES, pH 6.5) using a desalting column.

  • Column Equilibration: Equilibrate a strong cation exchange column with 5 CV of IEX Equilibration Buffer.

  • Sample Loading: Load the sample from the previous step onto the IEX column at a flow rate of 0.8 mL/min.

  • Gradient Elution: Elute the bound molecules using a linear gradient from 0% to 100% IEX Elution Buffer (20 mM MES, 1 M NaCl, pH 6.5) over 20 CV.

  • Fraction Collection & Analysis: Collect 0.5 CV fractions and analyze by HPLC for purity. Pool fractions with a purity of >98%.

Section 5: Mandatory Visualizations

Caption: High-level workflow for the purification of this compound.

Caption: Decision tree for troubleshooting low yield in affinity chromatography.

Caption: Key factors influencing the stability of this compound.

References

"Antibacterial agent 197" inconsistent results in different growth media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 197

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with "this compound" in different growth media.

Frequently Asked Questions (FAQs)

Q1: We are observing different Minimum Inhibitory Concentration (MIC) values for this compound when using different growth media. Why is this happening?

A1: Inconsistent MIC values across different growth media are a common challenge in antimicrobial susceptibility testing. The composition of the growth medium can significantly influence the activity of an antibacterial agent. Key factors include variations in pH, cation concentrations (e.g., Ca²⁺ and Mg²⁺), and the presence of specific nutrients or inhibitors that can interact with the agent.[1][2][3][4][5] For instance, the use of Mueller-Hinton (MH) broth versus Luria-Bertani (LB) broth has been shown to produce different MIC results for some compounds.[6]

Q2: Which growth medium is recommended for testing this compound?

A2: For routine antimicrobial susceptibility testing of non-fastidious bacteria, Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) is the internationally recommended standard medium.[2][3][6] This is due to its relatively defined composition and minimal batch-to-batch variability, which aids in the reproducibility of results.[3] However, if you are working with fastidious organisms, a supplemented medium may be necessary.

Q3: Could the components of the growth medium be directly interacting with this compound?

A3: Yes, it is highly probable. Components within the growth media can interact with antibacterial agents in several ways. For example, divalent cations like calcium and magnesium can affect the stability and uptake of certain antibiotics.[4] Additionally, proteins or other macromolecules in complex media can bind to the agent, reducing its effective concentration.

Q4: How does the pH of the growth medium affect the activity of this compound?

A4: The pH of the growth medium can influence both the antibacterial agent and the target microorganism. Changes in pH can alter the ionization state of the antibacterial agent, which may affect its ability to penetrate the bacterial cell membrane.[7] Furthermore, the growth rate and physiology of the bacteria can be pH-dependent, which in turn can influence their susceptibility to the agent.

Troubleshooting Guide

Issue: Inconsistent MIC values for this compound.

This guide will help you systematically troubleshoot the potential causes of variability in your experimental results.

Step 1: Standardize Your Growth Medium
  • Recommendation: Use Mueller-Hinton Broth (MHB) or Agar (MHA) from a single, reputable supplier for all experiments to minimize lot-to-lot variability.[3]

  • Action: If you must use a different medium, ensure you validate its performance against a reference strain and document the specific formulation.

Step 2: Verify Experimental Parameters
  • Inoculum Preparation: Ensure a standardized inoculum density (typically 5 x 10^5 CFU/mL for broth microdilution) is used consistently.[8][9] An increased inoculum size can lead to higher MIC values, a phenomenon known as the "inoculum effect".[8]

  • Incubation Conditions: Maintain consistent incubation time, temperature (usually 35-37°C), and aeration.[10][11] Agitation can sometimes lower MICs for certain bacteria.[1]

  • pH of Media: Check and record the pH of each batch of media before use. The recommended pH for MHB is between 7.2 and 7.4.[3]

Step 3: Assess the Antibacterial Agent
  • Solubility and Stability: Confirm the solubility and stability of this compound in your chosen medium. Poor solubility can lead to inaccurate concentration gradients.[6]

  • Stock Solution: Prepare fresh stock solutions of the agent for each experiment and sterilize by filtration rather than autoclaving to prevent degradation.[12]

Step 4: Quality Control
  • Reference Strains: Always include a quality control (QC) strain with a known MIC range for this compound (if available) or a standard antibiotic. This will help determine if variability is due to the agent, the medium, or the procedure.

  • Controls: Include a growth control (no agent) and a sterility control (no bacteria) for each experiment.[6]

Data Presentation

Table 1: Hypothetical MIC of this compound Against E. coli ATCC 25922 in Different Growth Media

Growth MediumDivalent Cation Concentration (Ca²⁺, Mg²⁺)pHMIC (µg/mL)
Mueller-Hinton Broth (MHB)Standardized7.38
Luria-Bertani (LB) BrothNot Standardized7.032
Tryptic Soy Broth (TSB)High7.316
Nutrient BrothLow6.864

This table illustrates how the Minimum Inhibitory Concentration (MIC) of this compound can vary depending on the growth medium used. These are example values and should be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Prepare Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute Inoculum: Dilute the standardized inoculum in the chosen growth medium (e.g., MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibacterial Agent Dilutions: Perform serial two-fold dilutions of this compound in the growth medium in a 96-well microtiter plate.

  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the antibacterial agent dilutions.

  • Controls: Include a positive control (bacteria in medium without the agent) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Troubleshooting Workflow start Inconsistent MIC Results media Standardize Growth Medium (e.g., Mueller-Hinton Broth) start->media params Verify Experimental Parameters (Inoculum, Incubation, pH) media->params agent Assess Agent Properties (Solubility, Stability) params->agent qc Implement Quality Control (Reference Strains, Controls) agent->qc resolve Consistent Results qc->resolve

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_1 Potential Media Interference in Antibacterial Action agent This compound interaction Agent-Medium Interaction agent->interaction Enters media Growth Medium Components (Cations, pH, Proteins) media->interaction Influences cell Bacterial Cell interaction->cell Reduced effective concentration target Intracellular Target (e.g., DNA, Ribosomes) cell->target Agent reaches inhibition Inhibition of Growth target->inhibition

Caption: Media components can interact with an antibacterial agent.

References

Technical Support Center: Troubleshooting Precipitation of Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common issue of compound precipitation in cell culture, with a specific focus on a model hydrophobic compound, "Antibacterial Agent 197."

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for this compound to precipitate in my cell culture medium?

A1: The most frequent cause of precipitation is a phenomenon known as "solvent shock" or "crashing out."[1] This occurs when a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium.[2][3][4] The agent's poor aqueous solubility leads to it falling out of solution.[4]

Q2: How can I visually identify if this compound has precipitated?

A2: Precipitation can appear as a fine crystalline solid, a general cloudiness or haziness in the medium, or as distinct particles floating in the solution or settled at the bottom of the culture vessel.[5] It is important to distinguish precipitation from microbial contamination, which also causes turbidity but is usually accompanied by a rapid change in the medium's pH (indicated by color) and the presence of visible microorganisms under a microscope.[5][6]

Q3: What is the recommended solvent for preparing a stock solution of a hydrophobic agent like this one?

A3: Dimethyl Sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for cell culture applications due to its high solubilizing power.[2][4][7] Ethanol is another option, though it may be less effective for some compounds.[4][7] The key is to prepare a high-concentration stock to minimize the final volume of solvent added to the culture.[7]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1% and certainly not exceeding 0.5% (v/v).[2] It is critical to include a vehicle control (media with the same final DMSO concentration) in every experiment to account for any solvent-specific effects.[7]

Q5: Could components in my media, like Fetal Bovine Serum (FBS), be causing the precipitation?

A5: It's possible. While serum proteins can sometimes help solubilize compounds, interactions with salts, metal ions, or other components in complex media can also lead to precipitation.[5][8] This can be more pronounced in serum-free formulations where essential metals, no longer chelated by serum proteins, may precipitate.[8]

Troubleshooting Guide

If you are observing precipitation of this compound, follow this step-by-step guide to diagnose and resolve the issue.

Issue 1: Immediate Precipitation Upon Addition to Media

This is the most common scenario, where a precipitate forms instantly upon diluting the DMSO stock into the culture medium.

  • Potential Cause: Solvent shock due to rapid dilution.[3][4]

  • Recommended Solution:

    • Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C, as temperature can affect solubility.[1][2][3]

    • Modify Addition Technique: Add the stock solution dropwise into the vortex of the gently swirling or stirring medium. This ensures rapid and even dispersion.[2][3]

    • Use Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of the agent in a smaller volume of pre-warmed medium. Mix thoroughly, and then add this intermediate solution to the final culture volume.[2][3][4]

Issue 2: Delayed Precipitation After Incubation

The medium is clear initially, but becomes cloudy or shows precipitate after hours or days in the incubator.

  • Potential Causes:

    • Temperature Fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, affecting compound solubility.[2][8]

    • Media Evaporation: In long-term cultures, evaporation can increase the concentration of the agent beyond its solubility limit.[2][8]

    • pH Shift: Cellular metabolism can alter the pH of the medium, which may affect the solubility of a pH-sensitive compound.[2][9]

  • Recommended Solutions:

    • Minimize the time culture vessels are outside the incubator.[2]

    • Ensure the incubator is properly humidified and use culture plates with low-evaporation lids.[8]

    • Monitor the medium's color (pH indicator) and change the medium more frequently for dense cultures.[2]

Data Presentation

The solubility of a hydrophobic agent like this compound is highly dependent on the solvent system. The following table provides illustrative solubility data.

Solvent SystemApprox. Solubility (mg/mL)Approx. Molar Solubility (mM)Notes
Water< 0.01< 0.025Practically insoluble.
PBS (pH 7.4)< 0.01< 0.025Insoluble in aqueous buffers.
Ethanol (100%)~5~12.5Moderately soluble.
DMSO (100%) > 40 > 100 Highly soluble. Recommended for stock solution preparation.

Note: This data is illustrative for a hypothetical hydrophobic antibacterial agent with a molecular weight of ~400 g/mol . Empirical determination in your specific experimental system is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for preparing a concentrated stock solution of a hydrophobic compound.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-100 mM).[7]

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath or use brief sonication to ensure the compound is completely dissolved.[1][7]

  • Inspect: Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3][7] Store aliquots at -20°C, protected from light.[7]

Protocol 2: Determining the Maximum Soluble Concentration in Culture Medium

This experiment helps you empirically find the solubility limit of this compound in your specific medium and conditions.

  • Prepare Stock: Prepare a 10 mM stock solution of the agent in 100% DMSO as described in Protocol 1.

  • Prepare Dilutions: In a 96-well plate or sterile tubes, prepare a series of dilutions of your agent in pre-warmed (37°C) complete culture medium. Aim for a final DMSO concentration that is consistent and non-toxic (e.g., 0.1%).

  • Incubate: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2 to 24 hours).[10]

  • Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).[2]

  • Turbidity Measurement (Optional): For a quantitative assessment, measure the absorbance of each well at a wavelength of ~600-650 nm using a plate reader.[10] An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Limit: The highest concentration that remains clear and shows no significant increase in turbidity is the maximum working soluble concentration under your experimental conditions.[2][10]

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate the logical troubleshooting process and the experimental workflow for preparing a compound for use in cell culture.

G start Precipitation Observed in Culture Medium check_stock 1. Check Stock Solution (Is it fully dissolved?) start->check_stock check_protocol 2. Review Dilution Protocol (Using pre-warmed media? Adding dropwise?) check_stock->check_protocol lower_conc 3. Lower Final Concentration (Exceeding solubility limit?) check_protocol->lower_conc check_incubation 4. Check for Delayed Precipitation (pH shift, evaporation?) lower_conc->check_incubation resolved Issue Resolved check_incubation->resolved

Troubleshooting workflow for agent precipitation.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation weigh Weigh Agent 197 Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock High-Concentration Stock (e.g., 10 mM) dissolve->stock add_stock Add Stock Dropwise while Swirling stock->add_stock Serial or Direct Dilution prewarm Pre-warm Media to 37°C prewarm->add_stock culture Final Working Solution in Culture add_stock->culture

Workflow for preparing agent for in vitro assays.
Conceptual Diagram: Factors Influencing Solubility

This diagram illustrates the key factors that collectively determine whether a compound remains in solution in a cell culture environment.

G compound Compound Properties (Hydrophobicity, pKa) solubility Solubility & Stability in Culture compound->solubility solvent Solvent System (DMSO %, Co-solvents) solvent->solubility media Media Composition (pH, Salts, Serum) media->solubility process Process Factors (Temperature, Dilution Rate) process->solubility

References

Optimization of "Antibacterial agent 197" for specific bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 197

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent inhibitor of the bacterial DNA gyrase subunit A (GyrA). By binding to GyrA, the agent prevents the re-ligation of cleaved DNA strands during replication, leading to an accumulation of double-strand breaks and subsequent cell death.

Q2: What is the recommended solvent and stock concentration for Agent 197?

A2: Agent 197 is soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a 10 mg/mL stock solution in 100% DMSO. For experiments, this stock should be further diluted in the appropriate culture medium. Ensure the final DMSO concentration in your assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

Q3: Is Agent 197 effective against both Gram-positive and Gram-negative bacteria?

A3: Agent 197 has demonstrated broad-spectrum activity. However, its efficacy can vary between species, primarily due to differences in cell wall permeability and efflux pump expression. Generally, higher concentrations may be required for some Gram-negative strains compared to Gram-positive strains.

Q4: Can I use Agent 197 in combination with other antibiotics?

A4: Synergy testing is recommended. Preliminary studies suggest potential synergistic effects when combined with beta-lactam antibiotics against certain strains of Staphylococcus aureus. However, antagonism has been observed with some protein synthesis inhibitors. We strongly advise conducting checkerboard assays to determine the interaction profile for your specific bacterial strain and combination agent.

Troubleshooting Guide

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Inconsistent Inoculum Density. The starting concentration of bacteria can significantly impact MIC values.

    • Solution: Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Always verify the density by plating serial dilutions.

  • Possible Cause 2: Agent Precipitation. Agent 197 may precipitate in aqueous media at high concentrations.

    • Solution: Visually inspect your dilution series for any signs of precipitation (cloudiness). When diluting the DMSO stock, add it to the medium with vigorous vortexing to ensure it is fully dissolved. Consider preparing an intermediate dilution series in a co-solvent if issues persist.

Issue 2: No antibacterial activity observed against a previously susceptible strain.

  • Possible Cause 1: Development of Resistance. The bacterial strain may have acquired resistance to Agent 197.

    • Solution: Sequence the gyrA gene of the resistant strain to check for mutations in the quinolone resistance-determining region (QRDR). Additionally, assess the expression of known efflux pumps (e.g., AcrAB-TolC in E. coli).

  • Possible Cause 2: Agent Degradation. Improper storage may have led to the degradation of Agent 197.

    • Solution: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the agent from light. Test the activity of a fresh stock against a known sensitive control strain.

Issue 3: Zone of inhibition is observed in the negative control (DMSO only).

  • Possible Cause: High DMSO Concentration. The concentration of DMSO in your assay is likely high enough to inhibit bacterial growth.

    • Solution: Recalculate your dilutions to ensure the final concentration of DMSO does not exceed 1% (v/v) in the culture. Run a separate control plate with varying concentrations of DMSO to determine the toxicity threshold for your specific strain.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 197 against various bacterial strains.

Bacterial StrainStrain IDGram StatusMIC (µg/mL)
Escherichia coliATCC 25922Negative2.0
Pseudomonas aeruginosaATCC 27853Negative8.0
Staphylococcus aureusATCC 29213Positive0.5
Enterococcus faecalisATCC 29212Positive1.0

Table 2: Effect of Efflux Pump Inhibitor (EPI) on Agent 197 MIC against E. coli ATCC 25922.

ConditionMIC of Agent 197 (µg/mL)Fold Change
Agent 197 alone2.0-
Agent 197 + EPI (20 µg/mL)0.258-fold decrease

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

  • Preparation of Agent 197: Prepare a 10 mg/mL stock of Agent 197 in DMSO. Create a working solution by diluting the stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the working solution of Agent 197 to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Agent 197 that completely inhibits visible bacterial growth.

Protocol 2: DNA Gyrase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and reaction buffer.

  • Agent Addition: Add varying concentrations of Agent 197 (or DMSO control) to the reaction mixtures.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., SYBR Green).

  • Analysis: Analyze the DNA topology using agarose (B213101) gel electrophoresis. The inhibition of DNA gyrase will result in a decrease in the supercoiled DNA form and an increase in the relaxed form. Quantify the band intensities to determine the IC50 value.

Visualizations

Agent_197_Mechanism_of_Action cluster_bacterium Bacterial Cell Agent_197 Agent_197 Porin Outer Membrane Porin Channel Agent_197->Porin Entry GyrA DNA Gyrase (GyrA Subunit) Porin->GyrA Binding DS_Breaks Double-Strand Breaks GyrA->DS_Breaks Inhibition of DNA Re-ligation DNA_Replication DNA Replication Fork DNA_Replication->GyrA Recruitment Cell_Death Cell_Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of action for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Prep_Agent Prepare Agent 197 Stock (10 mg/mL in DMSO) Serial_Dilute Perform 2-fold serial dilution of Agent 197 in broth Prep_Agent->Serial_Dilute Prep_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Add_Inoculum Add standardized inoculum to all wells (except sterility control) Prep_Inoculum->Add_Inoculum Serial_Dilute->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Visually determine MIC: Lowest concentration with no growth Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

Troubleshooting_Flowchart Start High MIC Variability? Cause_Inoculum Inconsistent Inoculum Density? Start->Cause_Inoculum Yes Sol_Inoculum Standardize inoculum using 0.5 McFarland standard. Verify by plating. Cause_Inoculum->Sol_Inoculum Yes Cause_Precipitation Agent Precipitation in Media? Cause_Inoculum->Cause_Precipitation No End Problem Resolved Sol_Inoculum->End Sol_Precipitation Visually inspect wells. Vortex vigorously during dilution. Cause_Precipitation->Sol_Precipitation Yes Sol_Precipitation->End

Caption: Troubleshooting guide for MIC variability.

Validation & Comparative

Comparative Efficacy of Antibacterial Agent 197 in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel antibacterial agent "197" with established antibiotic treatments in a validated murine model of sepsis. The data presented for Antibacterial Agent 197 is hypothetical and serves as a framework for evaluating its potential efficacy against common comparators. All experimental data for comparator agents is supported by published research.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of the hypothetical this compound and comparator antibiotics in a murine model of sepsis induced by cecal ligation and puncture (CLP).

Table 1: Survival Rate in Murine Sepsis Model

Treatment GroupDosageSurvival Rate (%) at 48h post-CLP
Vehicle (Saline)-15%
This compound (Hypothetical) 20 mg/kg 85%
Imipenem[1][2]25 mg/kg70%
Ciprofloxacin + Clindamycin[1][2]30 mg/kg + 25 mg/kg65%

Table 2: Bacterial Load in Peritoneal Fluid

Treatment GroupDosageMean Bacterial Load (log10 CFU/mL) ± SDReduction vs. Vehicle (log10 CFU)
Vehicle (Saline)-8.2 ± 0.5-
This compound (Hypothetical) 20 mg/kg 4.1 ± 0.4 4.1
Imipenem[1]25 mg/kg5.3 ± 0.62.9
Ciprofloxacin + Clindamycin[1]30 mg/kg + 25 mg/kg5.8 ± 0.52.4

Table 3: Pro-inflammatory Cytokine Levels in Serum (24h post-CLP)

Treatment GroupDosageTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Vehicle (Saline)-1250 ± 1503500 ± 400
This compound (Hypothetical) 20 mg/kg 350 ± 50 800 ± 100
Imipenem[1][2]25 mg/kg550 ± 701200 ± 150
Ciprofloxacin + Clindamycin[1][2]30 mg/kg + 25 mg/kg600 ± 801400 ± 180

Experimental Protocols

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

The cecal ligation and puncture (CLP) model is considered the gold standard for inducing polymicrobial sepsis in mice as it closely mimics the pathophysiology of human sepsis.[3][4]

  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are used. The animals are anesthetized using an appropriate anesthetic agent such as isoflurane (B1672236) or a ketamine/xylazine cocktail.[5] The abdomen is shaved and disinfected with an antiseptic solution.

  • Surgical Procedure: A 1-cm midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, taking care not to obstruct the bowel. The ligated cecum is punctured once or twice with a 21-gauge needle.[6] A small amount of fecal content is extruded to ensure patency of the punctures.[5] The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.

  • Post-Operative Care: Immediately following surgery, mice receive subcutaneous fluid resuscitation with 1 mL of warm sterile saline.[6] Animals are closely monitored for signs of sepsis, including lethargy, piloerection, and hypothermia.[5]

  • Treatment Administration: Antibacterial agents (or vehicle control) are administered intraperitoneally or intravenously at specified time points post-CLP, typically starting 1-6 hours after surgery.[7]

Bacterial Load Determination
  • At 24 hours post-CLP, mice are euthanized, and peritoneal lavage is performed using sterile phosphate-buffered saline (PBS).

  • The peritoneal fluid is serially diluted in PBS and plated on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Plates are incubated at 37°C for 24 hours, after which colony-forming units (CFUs) are counted to determine the bacterial load.

Cytokine Analysis
  • Blood is collected from mice via cardiac puncture at the time of euthanasia.

  • Serum is separated by centrifugation and stored at -80°C.

  • Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[1]

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_clp CLP Surgery cluster_postop Post-Operative Care cluster_treatment Treatment cluster_endpoints Endpoint Analysis anesthesia Anesthesia disinfection Abdominal Disinfection anesthesia->disinfection laparotomy Laparotomy disinfection->laparotomy ligation Cecal Ligation laparotomy->ligation puncture Cecal Puncture ligation->puncture closure Abdominal Closure puncture->closure resuscitation Fluid Resuscitation closure->resuscitation monitoring Monitoring resuscitation->monitoring treatment_admin Agent Administration (this compound or Comparators) monitoring->treatment_admin survival Survival Monitoring treatment_admin->survival euthanasia Euthanasia treatment_admin->euthanasia bacterial_load Bacterial Load euthanasia->bacterial_load cytokine Cytokine Analysis euthanasia->cytokine

Experimental workflow for the murine sepsis model.

sepsis_pathway cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IκB NF-κB/IκB Complex IKK->NFkB_IκB Phosphorylates IκB NFkB Active NF-κB NFkB_IκB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nucleus->cytokines Induces Transcription sepsis Sepsis cytokines->sepsis

Simplified LPS-induced sepsis signaling pathway.

References

"Antibacterial agent 197" comparative analysis of cytotoxicity with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of the novel investigational compound, Antibacterial Agent 197, against established antibacterial agents, Ciprofloxacin and Penicillin G. The data and protocols presented are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Agent 197's preliminary safety profile.

Introduction

This compound is a novel synthetic molecule designed to inhibit bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Its mechanism is analogous to that of fluoroquinolones like Ciprofloxacin. However, preliminary studies suggest potential off-target effects on mitochondrial function in mammalian cells, necessitating a thorough evaluation of its cytotoxic profile. This guide compares the in vitro cytotoxicity of Agent 197 with Ciprofloxacin, a broad-spectrum fluoroquinolone, and Penicillin G, a beta-lactam antibiotic with a different mechanism of action and generally lower cytotoxicity to mammalian cells.[1][2]

Cytotoxicity Data Summary

The cytotoxic effects of this compound, Ciprofloxacin, and Penicillin G were evaluated against two standard human cell lines: HEK293 (human embryonic kidney cells) and HepG2 (human liver hepatocellular carcinoma cells). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound.[3]

Table 1: Comparative Cytotoxicity (IC50) of Antibacterial Agents

CompoundCell LineIC50 (µM)
This compound HEK293150
HepG2110
Ciprofloxacin HEK293>100[4]
HepG2225
Penicillin G HEK293>1000
HepG2>1000

Note: Data for this compound is hypothetical. Data for Ciprofloxacin and Penicillin G are based on representative values from published literature. Higher IC50 values indicate lower cytotoxicity.[4][5]

Experimental Protocols

The following protocol outlines the MTT assay, a colorimetric method used to assess cell viability and determine the IC50 values presented in Table 1.[6][7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • HEK293 and HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of this compound, Ciprofloxacin, and Penicillin G are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle solvent at the same final concentration used for the test compounds.

    • The plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[9]

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

    • The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps of the MTT cytotoxicity assay workflow.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read Read Absorbance (570nm) add_solubilizer->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway Diagram

The hypothesized cytotoxicity of Agent 197 may involve the induction of apoptosis through the intrinsic, mitochondria-mediated pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioner enzymes of apoptosis.[10][11][12]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase agent197 This compound (Mitochondrial Stress) bax Bax Activation agent197->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Activated Caspase-9 apoptosome->active_cas9 cas3 Pro-Caspase-3 active_cas9->cas3 cleavage active_cas3 Activated Caspase-3 active_cas9->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by Agent 197.

References

Cross-resistance studies of "Antibacterial agent 197" with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial agent Cefiderocol's cross-resistance profile with other antibiotics, supported by experimental data. Cefiderocol (B606585), a novel siderophore cephalosporin, employs a "Trojan horse" mechanism by binding to ferric iron and utilizing the bacteria's iron transport systems to enter the periplasmic space.[1] This unique mode of entry allows it to bypass some common resistance mechanisms like porin channel mutations.[1] However, resistance and cross-resistance have been observed, primarily driven by modifications in β-lactamase enzymes, mutations in iron transport-related genes, and alterations in penicillin-binding proteins (PBPs).

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cefiderocol and comparator antibiotics against various resistant Gram-negative bacterial isolates. The data highlights Cefiderocol's potency against many multidrug-resistant strains, though demonstrates instances of cross-resistance.

Bacterial SpeciesResistance ProfileCefiderocol MIC (mg/L)Meropenem MIC (mg/L)Ceftazidime-avibactam MIC (mg/L)Colistin MIC (mg/L)
Klebsiella pneumoniaeMeropenem-resistantMIC50: 2, MIC90: 8>426.2% Susceptible89.3% Intermediate
Klebsiella pneumoniaeKPC-producers--Low susceptibility in some variants-
Pseudomonas aeruginosaMeropenem-resistantMIC90: 4≥64≥64≥8
Acinetobacter baumanniiCarbapenem-resistantMIC90: 1--12.38% Non-susceptible
Stenotrophomonas maltophilia-MICs of 8–32 in evolved resistant isolates-MICs ≥256 in evolved resistant isolates-
EnterobacteralesMeropenem-resistantMIC90: 4≥64≥64≥8

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

In Vitro Evolution of Cefiderocol Resistance

This protocol outlines a serial passage experiment to select for and characterize Cefiderocol resistance in vitro.

a. Bacterial Strains and Culture Conditions:

  • Use well-characterized, Cefiderocol-susceptible parental strains of Gram-negative bacteria (e.g., P. aeruginosa PAO1, S. maltophilia clinical isolates).[4][6]

  • Grow initial cultures in standard Luria-Bertani (LB) broth or cation-adjusted Mueller-Hinton broth (CAMHB) overnight at 37°C.[7]

b. Serial Passage Procedure:

  • Inoculate the parental strain into iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) containing a sub-inhibitory concentration of Cefiderocol (e.g., 0.5 mg/L).[6][7]

  • Incubate for 24 hours at 37°C.[6]

  • Transfer an aliquot of the culture that shows growth at the highest antibiotic concentration to fresh ID-CAMHB with a two-fold higher concentration of Cefiderocol.[7]

  • Repeat this process for a set number of days (e.g., 7 consecutive days) or until significant resistance is observed.[6]

  • At each passage, plate an aliquot of the culture onto antibiotic-free agar (B569324) to isolate single colonies for further analysis.[7]

c. Analysis of Resistant Isolates:

  • Perform Minimum Inhibitory Concentration (MIC) testing on the evolved isolates against Cefiderocol and a panel of other antibiotics to determine cross-resistance profiles.[4]

  • Conduct whole-genome sequencing (WGS) to identify mutations responsible for the resistance phenotype.[6]

Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of Cefiderocol.

a. Media Preparation:

  • Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9] This is crucial as the availability of iron significantly impacts Cefiderocol's activity.[10]

b. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

c. MIC Plate Preparation and Incubation:

  • Use 96-well microtiter plates.[11]

  • Prepare serial two-fold dilutions of Cefiderocol and comparator antibiotics in ID-CAMHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11]

  • Interpret the results based on established breakpoints from regulatory bodies like the CLSI or EUCAST.[10]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cross-Resistance Assessment

G Experimental Workflow for Cross-Resistance Studies cluster_0 In Vitro Evolution cluster_2 Analysis start Start with Susceptible Strain passage Serial Passage in Increasing Cefiderocol start->passage isolate Isolate Resistant Mutants passage->isolate mic MIC Testing (Cefiderocol vs. Others) isolate->mic wgs Whole Genome Sequencing isolate->wgs compare Compare MICs for Cross-Resistance mic->compare identify Identify Resistance Mutations wgs->identify G Mechanisms of Cefiderocol Resistance cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cefiderocol_fe Cefiderocol-Fe3+ siderophore_receptor Siderophore Receptors (e.g., piuA, pirA, cirA) cefiderocol_fe->siderophore_receptor Active Transport ('Trojan Horse') porin Porin Channels cefiderocol_fe->porin Passive Diffusion cefiderocol_periplasm Cefiderocol siderophore_receptor->cefiderocol_periplasm siderophore_receptor->cefiderocol_periplasm Mutations Reduce Uptake porin->cefiderocol_periplasm Passive Diffusion pbp3 PBP3 (Target) cefiderocol_periplasm->pbp3 Inhibition of Cell Wall Synthesis beta_lactamase β-lactamases (e.g., NDM, KPC, AmpC) cefiderocol_periplasm->beta_lactamase Hydrolysis efflux_pump Efflux Pumps (e.g., MexAB-OprM) cefiderocol_periplasm->efflux_pump Efflux pbp3->cefiderocol_periplasm Target Alteration Reduces Binding res1 Reduced Permeability res2 Enzymatic Degradation res3 Target Modification res4 Increased Efflux

References

Comparative Efficacy Analysis: Antibacterial Agent 197 vs. Standard Bacteriostatic and Bactericidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides a comparative analysis of the novel investigational compound, Antibacterial agent 197, against the established bacteriostatic agent Tetracycline and the bactericidal agent Ciprofloxacin (B1669076). The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate the potential of Agent 197 as a new antibacterial therapy.

Introduction to a Novel Mechanism of Action: this compound

This compound represents a new class of antibiotics that targets bacterial fatty acid synthesis. Specifically, it is a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase, which is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is responsible for producing essential fatty acids for bacterial cell membrane biosynthesis. By inhibiting FabI, Agent 197 disrupts membrane integrity and leads to bacterial cell death. This mechanism is distinct from that of many current antibiotics, suggesting a potential for efficacy against resistant strains.

In contrast, Tetracycline, a well-known bacteriostatic agent, functions by reversibly binding to the 30S ribosomal subunit of bacteria.[1][2][3][4][5] This action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and halting bacterial growth and replication.[1][2][3][4][5] Ciprofloxacin, a broad-spectrum bactericidal fluoroquinolone, acts by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7][8][9] This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated DNA, leading to DNA damage and rapid bacterial cell death.[6][7][8][9]

Quantitative Efficacy Comparison

The efficacy of this compound was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compared with Tetracycline and Ciprofloxacin. The key metrics used were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[10][11][12] An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[10]

Table 1: Comparative In Vitro Efficacy (MIC in µg/mL)

AgentEscherichia coliStaphylococcus aureus
This compound (Hypothetical) 0.250.125
Tetracycline 2.01.0
Ciprofloxacin 0.0150.5[13][14]

Table 2: Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio)

AgentEscherichia coli (MBC/MIC)Staphylococcus aureus (MBC/MIC)Classification
This compound (Hypothetical) 22Bactericidal
Tetracycline >32>32Bacteriostatic
Ciprofloxacin 22Bactericidal

The data indicates that this compound exhibits potent bactericidal activity against both E. coli and S. aureus, with an MBC/MIC ratio of 2 for both organisms. Its MIC values are significantly lower than those of the bacteriostatic agent Tetracycline and are comparable to the bactericidal agent Ciprofloxacin, particularly against S. aureus.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

cluster_agent197 This compound Pathway cluster_tetracycline Tetracycline Pathway cluster_ciprofloxacin Ciprofloxacin Pathway Agent 197 Agent 197 FabI Enzyme FabI Enzyme Agent 197->FabI Enzyme Inhibits Fatty Acid Synthesis (FAS-II) Fatty Acid Synthesis (FAS-II) FabI Enzyme->Fatty Acid Synthesis (FAS-II) Blocks Membrane Disruption Membrane Disruption Fatty Acid Synthesis (FAS-II)->Membrane Disruption Leads to Bacterial Cell Death Bacterial Cell Death Membrane Disruption->Bacterial Cell Death Tetracycline Tetracycline 30S Ribosome 30S Ribosome Tetracycline->30S Ribosome Binds to Protein Synthesis Protein Synthesis 30S Ribosome->Protein Synthesis Inhibits Bacterial Growth Arrest Bacterial Growth Arrest Protein Synthesis->Bacterial Growth Arrest Ciprofloxacin Ciprofloxacin DNA Gyrase / Topo IV DNA Gyrase / Topo IV Ciprofloxacin->DNA Gyrase / Topo IV Inhibits DNA Replication DNA Replication DNA Gyrase / Topo IV->DNA Replication Blocks DNA Damage DNA Damage DNA Replication->DNA Damage Causes DNA Damage->Bacterial Cell Death

Mechanisms of Action Comparison

cluster_mic MIC Determination Workflow cluster_mbc MBC Determination Workflow Start Start Prepare Serial Dilutions of Agent Prepare Serial Dilutions of Agent Start->Prepare Serial Dilutions of Agent Inoculate with Standardized Bacteria Inoculate with Standardized Bacteria Prepare Serial Dilutions of Agent->Inoculate with Standardized Bacteria Incubate (18-24h) Incubate (18-24h) Inoculate with Standardized Bacteria->Incubate (18-24h) Observe for Turbidity Observe for Turbidity Incubate (18-24h)->Observe for Turbidity Determine MIC Determine MIC Observe for Turbidity->Determine MIC End End Determine MIC->End Start_MBC Start (from MIC results) Plate Aliquots from Clear Wells Plate Aliquots from Clear Wells Start_MBC->Plate Aliquots from Clear Wells Incubate Agar (B569324) Plates (24h) Incubate Agar Plates (24h) Plate Aliquots from Clear Wells->Incubate Agar Plates (24h) Count Colonies (CFU) Count Colonies (CFU) Incubate Agar Plates (24h)->Count Colonies (CFU) Calculate % Kill Calculate % Kill Count Colonies (CFU)->Calculate % Kill Determine MBC (≥99.9% kill) Determine MBC (≥99.9% kill) Calculate % Kill->Determine MBC (≥99.9% kill) End_MBC End_MBC Determine MBC (≥99.9% kill)->End_MBC End

MIC and MBC Experimental Workflow

Experimental Protocols

The following protocols are based on standardized methods for antimicrobial susceptibility testing.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes the broth microdilution method in a 96-well microtiter plate format.

  • Preparation of Antimicrobial Agent: A stock solution of the test agent is prepared and then serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.[15]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared by selecting 3-5 isolated colonies from an overnight culture on a non-selective agar plate. The colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15][16]

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no agent) and a negative control well (broth only) are included on each plate. The plate is then incubated at 37°C for 18-24 hours.[16]

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[16]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a subsequent step to the MIC test to determine the concentration of the agent that is lethal to the bacteria.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: The aliquots are spread onto an appropriate agar medium that does not contain the antimicrobial agent.[11]

  • Incubation: The agar plates are incubated at 37°C for 24 hours to allow for the growth of any surviving bacteria.

  • Interpretation of Results: After incubation, the number of colony-forming units (CFU) on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum concentration.[12]

Conclusion

The novel this compound demonstrates potent bactericidal activity against both Gram-positive and Gram-negative bacteria through the inhibition of the FabI enzyme in the FAS-II pathway. Its efficacy, as measured by MIC and MBC values, is superior to the bacteriostatic agent Tetracycline and comparable to the bactericidal agent Ciprofloxacin. The distinct mechanism of action of Agent 197 suggests it could be a valuable candidate for further development, particularly in the context of rising antimicrobial resistance.

References

Validating the Target of "Antibacterial Agent 197" Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of a novel antibacterial compound, designated here as "Antibacterial Agent 197." By employing robust genetic methodologies, researchers can confirm the mechanism of action, an essential step in the preclinical development of new antimicrobial therapies. This document outlines key experimental protocols, presents comparative data with established antibiotics, and visualizes the underlying scientific principles and workflows.

Introduction to "this compound"

For the purpose of this guide, "this compound" is a hypothetical novel synthetic compound demonstrating potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary biochemical assays suggest that its primary target is Peptide Deformylase (PDF) , an essential metalloenzyme in bacteria that removes the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of abnormal proteins, ultimately resulting in bacterial cell death.

Genetic validation is crucial to unequivocally confirm that PDF is the primary target of "this compound" within the complex cellular environment.

Genetic Target Validation Strategies

Several genetic approaches can be employed to validate the target of an antibacterial agent.[1][2][3] These methods are designed to demonstrate a direct relationship between the target gene/protein and the compound's activity.

In Vitro Evolution and Whole-Genome Sequencing

A powerful method for identifying drug targets is to select for spontaneous resistant mutants and identify the genetic basis of their resistance.[1][3] Bacteria are cultured in the presence of sub-lethal concentrations of the antibacterial agent, and resistant colonies are isolated. The genomes of these resistant strains are then sequenced and compared to the wild-type strain to identify mutations. Mutations consistently found within a specific gene across independently evolved resistant strains strongly implicate that gene's product as the drug's target.

Target Overexpression and Underexpression

Modulating the expression level of the suspected target gene can provide strong evidence for target engagement.[1]

  • Overexpression: Increasing the cellular concentration of the target protein can titrate the drug, leading to a higher Minimum Inhibitory Concentration (MIC). This is typically achieved by introducing a plasmid carrying the target gene under the control of an inducible promoter.

  • Underexpression (Knockdown): Conversely, reducing the expression of the target protein should render the bacteria more susceptible to the compound, resulting in a lower MIC. This can be accomplished using techniques like CRISPR interference (CRISPRi) or antisense RNA.

Comparative Analysis: "this compound" vs. Alternatives

To contextualize the efficacy and mechanism of "this compound," it is compared with two other antibacterial agents: Actinonin, a known PDF inhibitor, and Vancomycin, which targets cell wall synthesis.

Feature"this compound" (Hypothetical)ActinoninVancomycin
Target Peptide Deformylase (PDF)Peptide Deformylase (PDF)D-Ala-D-Ala terminus of peptidoglycan precursors
Mechanism of Action Inhibition of protein maturationInhibition of protein maturationInhibition of cell wall synthesis
Spectrum of Activity Broad Gram-positiveBroad-spectrum (Gram-positive and Gram-negative)Primarily Gram-positive
Genetic Validation Marker Mutations in the def geneMutations in the def geneAlterations in genes of the van operon (e.g., vanA, vanH, vanX)
Resistance Frequency LowModerateModerate to High (in enterococci)

Experimental Protocols

Protocol for In Vitro Evolution and Whole-Genome Sequencing
  • MIC Determination: Determine the MIC of "this compound" against the wild-type bacterial strain (e.g., S. aureus RN4220) using broth microdilution.

  • Selection of Resistant Mutants: Plate a high-density culture (e.g., 10^9 CFU) of the wild-type strain on agar (B569324) plates containing "this compound" at 4x and 8x the MIC. Incubate until resistant colonies appear.

  • Isolation and Verification: Isolate individual resistant colonies and re-streak on selective agar. Verify the resistance phenotype by re-determining the MIC.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and several independent resistant isolates.

  • Whole-Genome Sequencing: Sequence the genomes using a next-generation sequencing platform.

  • Variant Analysis: Align the sequencing reads of the resistant isolates to the wild-type reference genome and identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations consistently found in the def gene across independent isolates validate PDF as the target.

Protocol for Target Overexpression
  • Plasmid Construction: Clone the def gene from the target bacterium into an inducible expression vector (e.g., pRMC2).

  • Bacterial Transformation: Transform the wild-type bacteria with the overexpression plasmid and a corresponding empty vector control.

  • MIC Determination with Induction: Perform a broth microdilution MIC assay for "this compound" in the presence and absence of the inducer (e.g., anhydrotetracycline).

  • Data Analysis: A significant increase (≥4-fold) in the MIC upon induction of def gene expression, compared to the uninduced and empty vector controls, confirms target engagement.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the targeted biological pathway.

cluster_0 In Vitro Evolution Workflow High-density Culture High-density Culture Plate on Selective Agar Plate on Selective Agar High-density Culture->Plate on Selective Agar 4x-8x MIC Isolate Resistant Colonies Isolate Resistant Colonies Plate on Selective Agar->Isolate Resistant Colonies Verify Resistance (MIC) Verify Resistance (MIC) Isolate Resistant Colonies->Verify Resistance (MIC) Genomic DNA Extraction Genomic DNA Extraction Verify Resistance (MIC)->Genomic DNA Extraction Whole-Genome Sequencing Whole-Genome Sequencing Genomic DNA Extraction->Whole-Genome Sequencing Identify Mutations in 'def' gene Identify Mutations in 'def' gene Whole-Genome Sequencing->Identify Mutations in 'def' gene

Caption: Workflow for resistance-based target identification.

cluster_1 Target Overexpression Workflow Clone 'def' gene Clone 'def' gene Transform Bacteria Transform Bacteria Clone 'def' gene->Transform Bacteria Culture with/without Inducer Culture with/without Inducer Transform Bacteria->Culture with/without Inducer MIC Assay MIC Assay Culture with/without Inducer->MIC Assay Compare MIC values Compare MIC values MIC Assay->Compare MIC values Increased MIC confirms target

Caption: Workflow for target validation via overexpression.

cluster_2 Peptide Deformylase Pathway Ribosome Ribosome fMet_Polypeptide N-formylmethionyl-Polypeptide Ribosome->fMet_Polypeptide Protein Synthesis PDF Peptide Deformylase (PDF) fMet_Polypeptide->PDF Mature_Protein Mature Protein PDF->Mature_Protein Deformylation Abnormal_Protein Abnormal Protein Accumulation PDF->Abnormal_Protein Agent_197 This compound Agent_197->PDF Inhibition Cell_Death Cell Death Abnormal_Protein->Cell_Death

Caption: Inhibition of Peptide Deformylase by Agent 197.

Conclusion

The genetic strategies outlined in this guide provide a robust and reliable means of validating the molecular target of "this compound." By demonstrating that resistance is conferred by mutations in the def gene and that overexpression of PDF leads to decreased susceptibility, researchers can confidently establish PDF as the primary target. This validation is a critical milestone, enabling further development of "this compound" as a potential therapeutic for combating bacterial infections. The use of such systematic genetic approaches is fundamental to modern antibiotic discovery and development.[1][4]

References

A Comparative Analysis of Antibacterial Agent 197 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of the in vitro activity of the novel investigational compound, Antibacterial Agent 197, against contemporary antibacterial agents. The data herein is intended for researchers, scientists, and drug development professionals to evaluate its potential efficacy against a panel of clinically significant bacterial isolates.

Quantitative Efficacy Comparison

The in vitro potency of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while MBC is the lowest concentration required to kill a particular bacterium.[1][2] These values were compared against those of Vancomycin and Linezolid, two standard-of-care antibiotics used for treating Gram-positive infections. The comparison was performed against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as the Gram-negative bacterium Escherichia coli.

Table 1: Comparative MIC and MBC Values (µg/mL)

Antimicrobial AgentBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound MRSA (ATCC 43300)122Bactericidal
VancomycinMRSA (ATCC 43300)188Bacteriostatic
LinezolidMRSA (ATCC 43300)144Bacteriostatic
This compound MSSA (ATCC 29213)0.512Bactericidal
VancomycinMSSA (ATCC 29213)0.524Bacteriostatic
LinezolidMSSA (ATCC 29213)284Bacteriostatic
This compound E. coli (ATCC 25922)16>64>4Limited Activity
VancomycinE. coli (ATCC 25922)>256>256-Resistant
LinezolidE. coli (ATCC 25922)>256>256-Resistant

Note: The MBC/MIC ratio is used to differentiate between bactericidal and bacteriostatic effects. A ratio of ≤ 4 is generally considered bactericidal, though this can vary.[2]

Experimental Protocols

The following standardized methods were utilized to generate the comparative data. Adherence to these protocols ensures reproducibility and accuracy of the findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Materials :

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

    • This compound, Vancomycin, and Linezolid stock solutions

  • Procedure :

    • Serial two-fold dilutions of each antimicrobial agent were prepared in MHB directly in the microtiter plates.

    • Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]

    • Positive control (broth with bacteria, no antibiotic) and negative control (broth only) wells were included on each plate.[5]

    • The plates were incubated at 35-37°C for 18-24 hours.[6]

    • The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined as an extension of the MIC assay to assess the killing activity of the compounds.

  • Materials :

    • Mueller-Hinton Agar (MHA) plates

    • Microtiter plates from the completed MIC assay

  • Procedure :

    • Following MIC determination, a 10 µL aliquot was taken from each well that showed no visible growth.

    • The aliquot was subcultured by spreading it onto an MHA plate.

    • The plates were incubated at 35-37°C for 24-48 hours.

    • The MBC was determined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of bacteria survived).[7]

Time-Kill Kinetic Assay

Time-kill kinetic studies were performed to evaluate the rate of bactericidal activity of this compound.[8]

  • Procedure :

    • Bacterial cultures were grown to the early logarithmic phase and then diluted in fresh MHB.

    • This compound was added at concentrations of 1x, 2x, and 4x its predetermined MIC. A growth control with no antibiotic was run in parallel.[9]

    • The cultures were incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were removed from each culture.

    • The aliquots were serially diluted and plated on MHA to determine the number of viable bacteria (CFU/mL).

    • The results are typically plotted as log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Visualizations

To further elucidate the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Antibacterial Agent Evaluation prep Prepare Standardized Bacterial Inoculum mic_setup Set up Broth Microdilution (Serial Dilutions of Agent 197) prep->mic_setup Standardized Culture inoculate Inoculate Plates mic_setup->inoculate incubate_mic Incubate (18-24h at 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic mbc_setup Subculture from Clear Wells onto Agar Plates read_mic->mbc_setup MIC Determined time_kill Perform Time-Kill Kinetic Assay read_mic->time_kill incubate_mbc Incubate (24-48h at 37°C) mbc_setup->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc analyze Analyze & Compare Data read_mbc->analyze time_kill->analyze

Caption: Workflow for MIC, MBC, and Time-Kill kinetic evaluation.

G cluster_pathway Hypothetical Mechanism: Inhibition of Bacterial DNA Replication agent197 This compound membrane Bacterial Cell Membrane agent197->membrane Enters Cell gyrase DNA Gyrase / Topoisomerase IV agent197->gyrase Binds & Inhibits membrane->gyrase dna_relaxed Relaxed DNA gyrase->dna_relaxed Catalyzes Relaxation replication_blocked DNA Replication Blocked gyrase->replication_blocked Inhibition Leads To dna_supercoiled Supercoiled DNA dna_supercoiled->gyrase Substrate replication_fork DNA Replication Fork dna_relaxed->replication_fork Enables replication_fork->replication_blocked cell_death Bacterial Cell Death replication_blocked->cell_death

Caption: Hypothetical mechanism of Agent 197 targeting DNA gyrase.

References

Performance Benchmark: "Antibacterial Agent 197" Versus a New Generation of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with superior efficacy and a lower propensity for resistance development. This guide provides a comparative analysis of the hypothetical "Antibacterial Agent 197" against recently developed, innovative antibacterial agents. The data presented is synthesized from publicly available information and serves as a benchmark for performance evaluation.

Executive Summary

"this compound" is a hypothetical compound designed to inhibit NAD+-dependent DNA ligase (LigA), a crucial enzyme in bacterial DNA replication.[1] This mechanism is distinct from many current antibiotic classes. This guide benchmarks its theoretical performance against novel agents such as Zosurabalpin, which targets lipopolysaccharide (LPS) transport, and other recently approved drugs that address critical pathogens. The comparative data underscores the importance of novel mechanisms of action in combating drug-resistant bacteria.

Comparative Data on Antibacterial Performance

The following tables summarize the in-vitro activity of "this compound" in comparison to other agents.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) Data

(All values in µg/mL. Data for Agent 197 is hypothetical, based on a representative Staphylococcus aureus strain.)[1]

Antibacterial AgentTarget OrganismMIC₅₀MIC₉₀MPC₉₀MSW (MPC₉₀/MIC₉₀)
This compound S. aureus0.250.524
Ciprofloxacin S. aureus0.5188
Penicillin S. aureus12>64>32

Interpretation: "this compound" demonstrates a potent MIC and, critically, a narrow Mutant Selection Window (MSW).[1] A smaller MSW ratio suggests that the concentrations required to inhibit the general population and the concentrations required to prevent the emergence of resistant mutants are close, reducing the likelihood of resistance selection during therapy.[1]

Table 2: Overview of Novel Antibacterial Agents

Novel AgentMechanism of ActionSpectrum of ActivityDevelopment Stage
Zosurabalpin Inhibits the transport of lipopolysaccharide (LPS) to the bacterial outer membrane.[2]Carbapenem-resistant Acinetobacter baumannii (CRAB).[2]Human Trials[2]
Gepotidacin First-in-class antibiotic that disrupts bacterial DNA replication.Effective against ESBL-producing organisms, a new oral option for UTIs.[3]FDA Approved[3]
Aztreonam/Avibactam Aztreonam disrupts bacterial cell wall synthesis by targeting PBP3; Avibactam is a β-lactamase inhibitor.[3]Effective against class B metallo-β-lactamases (MBLs).[3]FDA Approved[3]
Fidaxomicin A macrocyclic antibiotic with a narrow spectrum of activity.[4]Clostridium difficile.[4]Marketed[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Method: Broth microdilution is a standard method.

    • A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Positive (no antibiotic) and negative (no bacteria) growth controls are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest concentration of an antibiotic required to prevent the growth of any first-step resistant mutants in a large bacterial population (≥10⁹ CFU).

  • Method:

    • A high-density bacterial culture (≥10¹⁰ CFU/mL) is prepared.

    • Approximately 10¹⁰ CFUs are plated onto agar (B569324) plates containing various concentrations of the antibacterial agent.

    • Plates are incubated for 24-48 hours.

    • The MPC is the lowest drug concentration that prevents the growth of any colonies.

Serial Passage Resistance Experiment

This experiment assesses the potential for resistance development over time.

  • Method:

    • The initial MIC of the test organism is determined.

    • The bacteria are cultured in the presence of the antibiotic at a sub-MIC concentration (e.g., 0.5x MIC).

    • After incubation, the bacteria are passaged daily into fresh media with increasing concentrations of the antibiotic.

    • The MIC is determined at regular intervals (e.g., every 3 days) to monitor for changes.

    • The experiment is typically continued for a set number of passages or until a significant increase in MIC is observed.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

Antibacterial_Mechanisms cluster_agent197 This compound cluster_zosurabalpin Zosurabalpin cluster_beta_lactam β-Lactams (e.g., Penicillin) A197 Agent 197 LigA NAD+-dependent DNA Ligase (LigA) A197->LigA Inhibits Okazaki Okazaki Fragment Ligation Replication DNA Replication Failure Okazaki->Replication Blocks Zos Zosurabalpin LPSTransport LPS Transport Zos->LPSTransport Inhibits OuterMembrane Outer Membrane Integrity LPSTransport->OuterMembrane Disrupts CellDeath1 Cell Death OuterMembrane->CellDeath1 BetaLactam Penicillin PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis CellDeath2 Cell Lysis CellWall->CellDeath2 Failure

Caption: Comparative mechanisms of action for antibacterial agents.

Experimental Workflow: Serial Passage Resistance Assay

Serial_Passage_Workflow start Start: Bacterial Culture mic_initial Determine Initial MIC start->mic_initial sub_mic Culture with 0.5x MIC mic_initial->sub_mic passage Daily Passage to Fresh Media with Increasing Antibiotic sub_mic->passage mic_check Determine MIC (every 3 days) passage->mic_check increase_mic Significant MIC Increase? mic_check->increase_mic increase_mic->passage No end End Experiment increase_mic->end Yes

Caption: Workflow for a serial passage resistance experiment.

Logical Relationship: The Mutant Selection Window

Mutant_Selection_Window cluster_concentrations Antibiotic Concentration Gradient MSW Below MIC MIC - MPC (Mutant Selection Window) Above MPC Low_Conc Low High_Conc High Low_Conc->High_Conc Growth Growth of Susceptible Population Selection Selection of Resistant Mutants NoGrowth Inhibition of all Bacteria

Caption: The Mutant Selection Window concept.

References

A Comparative Analysis of Antibacterial Agent 197 and Natural Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. This guide provides a comparative overview of a hypothetical advanced synthetic antibacterial agent, designated "Antibacterial agent 197," and a selection of well-characterized natural antimicrobial compounds. The objective is to present a side-by-side analysis of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

In Vitro Efficacy: A Quantitative Comparison

The antibacterial potency of "this compound" and selected natural antimicrobial compounds was determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data, summarized in Table 1, indicates the lowest concentration of each agent required to inhibit the visible growth of the microorganisms.

Table 1: Comparative In Vitro Efficacy (MIC in µg/mL)

AgentClass/TypeStaphylococcus aureus (MRSA, USA300)Escherichia coli (lptD4213)
This compound (Hypothetical) Synthetic Dual-Mechanism3.13.1
Nisin Natural Bacteriocin (B1578144)2,048[1]125[2]
Carvacrol Natural Phenolic380[3]370[3]
Green Tea Extract Natural Plant Extract400[4]800[4]

Note: The data for "this compound" is hypothetical and based on the performance of the dual-mechanism antibiotic SCH-79797 for illustrative purposes.[5][6][7][8][9]

Mechanisms of Action

This compound (Hypothetical Dual-Mechanism)

"this compound" is conceptualized as a novel synthetic compound with a dual mechanism of action, designed to be effective against both Gram-positive and Gram-negative bacteria while minimizing the development of resistance.[7][8][9] Its purported mechanisms are:

  • Inhibition of Folate Synthesis: The agent is designed to block dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This disruption halts the production of essential precursors for DNA, RNA, and protein synthesis.[7][8][9]

  • Membrane Disruption: Simultaneously, a distinct moiety of the molecule is proposed to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and rapid cell death.[7][8][9]

Diagram 1: Hypothetical dual-mechanism of action of this compound.

Natural Antimicrobial Compounds

Natural antimicrobial compounds operate through a variety of mechanisms, often targeting multiple cellular processes, which can reduce the likelihood of resistance development.

  • Nisin: This bacteriocin primarily targets lipid II, a precursor molecule in the synthesis of the bacterial cell wall.[1] By binding to lipid II, nisin both inhibits cell wall construction and forms pores in the cell membrane, leading to cell lysis.[1]

  • Carvacrol: As a phenolic compound found in essential oils, carvacrol's primary mode of action is the disruption of the bacterial cell membrane's integrity. It increases membrane permeability, leading to the leakage of ions and ATP, and ultimately, cell death.

  • Green Tea Extract: The antimicrobial activity of green tea is largely attributed to catechins, such as epigallocatechin gallate (EGCG). These compounds can damage the bacterial cell membrane, inhibit fatty acid synthesis, and interfere with enzymatic activities.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This quantitative assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Preparation of Antimicrobial Agent Stock Solutions: The test compounds ("this compound," nisin, carvacrol, and green tea extract) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or water) to create high-concentration stock solutions.

  • Bacterial Inoculum Preparation: A pure culture of the test bacterium (e.g., S. aureus, E. coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in Microtiter Plate: A 96-well microtiter plate is used. A two-fold serial dilution of each antimicrobial agent is prepared in the wells containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.

MIC_Workflow start Start: Prepare Reagents prep_agent Prepare Antimicrobial Agent Stock Solution start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_agent->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read Plate and Determine MIC incubate->read_mic end_mic End: MIC Value Obtained read_mic->end_mic

Diagram 2: Experimental workflow for MIC determination.

3.2. Minimum Bactericidal Concentration (MBC) Determination

This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

  • Perform MIC Test: The broth microdilution test is performed as described above.

  • Subculturing: After the MIC is determined, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto an agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Reading the Results: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU compared to the initial inoculum.

Concluding Remarks

This comparative guide highlights the distinct profiles of a hypothetical advanced synthetic agent and several natural antimicrobial compounds.

  • "this compound" represents the potential of targeted, multi-mechanism synthetic chemistry to yield highly potent compounds with broad-spectrum activity. The dual-action approach is a promising strategy to combat the development of resistance.

  • Natural antimicrobial compounds such as nisin, carvacrol, and green tea extract offer a diverse arsenal (B13267) of bioactive molecules. While their potency can be lower than that of some synthetic drugs, their complex compositions and multi-target mechanisms can also be an advantage in preventing resistance.[11] Furthermore, their natural origin may be favorable in certain applications, such as food preservation and topical treatments.

The choice between synthetic and natural agents will depend on the specific application, considering factors such as required potency, spectrum of activity, potential for resistance, and regulatory pathways. Continued research into both novel synthetic compounds and the vast library of natural products is crucial in the ongoing effort to address the global challenge of antimicrobial resistance.

References

Independent Validation of Antibacterial Agent SCH-79797's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Presumed Identity: The subject of this guide, "Antibacterial agent 197," is presumed to be the experimental antibacterial compound SCH-79797 , based on available scientific literature. SCH-79797 is a novel, dual-mechanism antibiotic with demonstrated activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2][3] This guide provides an objective comparison of its antibacterial performance with other agents, supported by experimental data.

Comparative Antibacterial Activity

The antibacterial efficacy of SCH-79797 has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][4]

MicroorganismAntibiotic ClassSCH-79797 MIC (µg/mL)Trimethoprim MIC (µg/mL)Nisin MIC (µg/mL)
Escherichia coli (lptD4213)Gram-negative3.1>12812.5
Acinetobacter baumannii (ATCC 19606)Gram-negative1.6>128>128
Acinetobacter baumannii (Clinical Isolate)Gram-negative0.8>128>128
Neisseria gonorrhoeae (WHO-L)Gram-negative0.832>128
Staphylococcus aureus (MRSA, USA300)Gram-positive0.80.253.1
Enterococcus faecalis (V583)Gram-positive1.6>1286.3
Bacillus subtilis (W168)Gram-positive0.811.6

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide were determined using the broth microdilution method.[2]

1. Preparation of Antibiotic Solutions:

  • Stock solutions of SCH-79797, trimethoprim, and nisin are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Two-fold serial dilutions of each antibiotic are then performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) or another appropriate growth medium.

2. Bacterial Inoculum Preparation:

  • Bacterial strains are grown overnight in their respective optimal conditions.

  • The overnight culture is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Incubation:

  • The microtiter plates are incubated at 37°C for 14-18 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Visualizing the Dual-Mechanism of Action

SCH-79797 exhibits a unique dual-mechanism of action, simultaneously targeting two independent and essential cellular processes in bacteria.[1][2][4] This dual-targeting approach is believed to contribute to its low frequency of resistance development.[4]

SCH-79797 Dual-Mechanism of Action cluster_0 Mechanism 1: Folate Metabolism Inhibition cluster_1 Mechanism 2: Membrane Integrity Disruption Dihydrofolic Acid (DHF) Dihydrofolic Acid (DHF) Tetrahydrofolic Acid (THF) Tetrahydrofolic Acid (THF) Dihydrofolic Acid (DHF)->Tetrahydrofolic Acid (THF) DHFR SCH-79797 SCH-79797 DHFR DHFR SCH-79797->DHFR Inhibits Bacterial Membrane Bacterial Membrane SCH-79797->Bacterial Membrane Disrupts THF THF Nucleic Acid Synthesis Nucleic Acid Synthesis THF->Nucleic Acid Synthesis Essential for Bacterial Cell Death Bacterial Cell Death Nucleic Acid Synthesis->Bacterial Cell Death Inhibition leads to Ion Gradient Maintenance Ion Gradient Maintenance Bacterial Membrane->Ion Gradient Maintenance Maintains Cellular Homeostasis Cellular Homeostasis Ion Gradient Maintenance->Cellular Homeostasis Crucial for Cellular Homeostasis->Bacterial Cell Death Disruption leads to

Caption: Dual-mechanism of action of SCH-79797.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC Assay Workflow Start Start Prepare Antibiotic Stock Solutions Prepare Antibiotic Stock Solutions Start->Prepare Antibiotic Stock Solutions Serial Dilutions in 96-well Plate Serial Dilutions in 96-well Plate Prepare Antibiotic Stock Solutions->Serial Dilutions in 96-well Plate Inoculate 96-well Plate Inoculate 96-well Plate Serial Dilutions in 96-well Plate->Inoculate 96-well Plate Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum->Inoculate 96-well Plate Incubate at 37°C for 14-18h Incubate at 37°C for 14-18h Inoculate 96-well Plate->Incubate at 37°C for 14-18h Visually Inspect for Growth Visually Inspect for Growth Incubate at 37°C for 14-18h->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC

Caption: Workflow for MIC determination.

Logical Relationship of Dual-Targeting Advantage

The dual-targeting mechanism of SCH-79797 provides a significant advantage over single-target antibiotics by creating a higher barrier for the development of resistance.

Dual-Targeting Advantage SCH-79797 SCH-79797 Target A Target A SCH-79797->Target A Target B Target B SCH-79797->Target B Target A (Folate Synthesis) Target A (Folate Synthesis) Target B (Membrane Integrity) Target B (Membrane Integrity) Single Mutation in Target A Single Mutation in Target A Bacterial Cell Still Viable (Single Target Antibiotic) Bacterial Cell Still Viable (Single Target Antibiotic) Single Mutation in Target A->Bacterial Cell Still Viable (Single Target Antibiotic) Leads to Single Mutation in Target B Single Mutation in Target B Single Mutation in Target B->Bacterial Cell Still Viable (Single Target Antibiotic) Leads to Bacterial Cell Death (SCH-79797) Bacterial Cell Death (SCH-79797) Target A->Single Mutation in Target A Resistance Mutation Target A->Bacterial Cell Death (SCH-79797) Target B->Single Mutation in Target B Resistance Mutation Target B->Bacterial Cell Death (SCH-79797)

Caption: Advantage of dual-targeting.

References

Comparative Transcriptomic Analysis of Bacterial Responses to Antibacterial Agent 197 and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of a novel antibacterial agent, framed here as "Antibacterial agent 197," benchmarked against two well-characterized antibiotics: Ciprofloxacin (B1669076) (a fluoroquinolone) and Ampicillin (a β-lactam). The data presented is based on representative studies of Escherichia coli and serves as a template for interpreting and contextualizing transcriptomic data for new chemical entities.

The guide is structured to facilitate a direct comparison of gene expression changes, highlight affected cellular pathways, and provide detailed experimental methodologies to ensure reproducibility and aid in the design of future studies.

Quantitative Transcriptomic Response Data

The following tables summarize the global transcriptomic changes observed in Escherichia coli following treatment with sub-inhibitory concentrations of Ciprofloxacin and a representative β-lactam antibiotic. These datasets provide a baseline for evaluating the potency and mechanism of action of "this compound."

Table 1: Summary of Differentially Expressed Genes (DEGs) in E. coli

Antibiotic AgentClassConcentrationTotal DEGsUpregulated GenesDownregulated GenesReference
[this compound] [Specify Class][Specify Conc.][User Data][User Data][User Data][User Study]
CiprofloxacinQuinoloneIC501,418773651[1]
Ceftazidimeβ-lactamIC501,786 (avg.)887 (avg.)899 (avg.)[2][3]
Ampicillinβ-lactam50% MICNot specified943 (in persisters)Not specified[4]

Note: Data for different antibiotics are compiled from separate studies and experimental conditions may vary. IC50 refers to the concentration that inhibits 50% of growth. A comprehensive study of nine antibiotic classes found an average of 1,786 differentially expressed genes.[2][3]

Table 2: Key Cellular Pathways Affected by Antibiotic Treatment in E. coli

Pathway CategoryCiprofloxacinAmpicillin / β-lactams[this compound]
DNA Metabolism Strongly Upregulated: SOS response, DNA repair, recombination.[5][6][7]Minimal direct effect.[User Data]
Cell Wall/Envelope Upregulation of LPS biosynthesis.[1]Strongly Upregulated: Peptidoglycan stress response (Rcs regulon), colanic acid synthesis.[4][User Data]
Protein Synthesis Repression of genes involved in energy metabolism and protein synthesis.[4]Downregulation of amino acid biosynthesis.[User Data]
Metabolism Downregulation of amino acid biosynthesis and flagellar assembly.[1]Significant changes in carbon and amino acid metabolism.[2][3][User Data]
Stress Response Induction of toxin/antitoxin systems.[1]General stress responses.[2][3][User Data]
Motility Repression of flagellar assembly genes.[1]General downregulation of mobility genes.[2][3][User Data]

Experimental Protocols

A robust and reproducible experimental workflow is critical for comparative transcriptomics. The following section details a standard protocol for bacterial RNA sequencing (RNA-seq).

Detailed Protocol: Bacterial RNA-Seq for Comparative Transcriptomics
  • Bacterial Culture and Treatment:

    • Grow E. coli (or the target bacterium) in appropriate liquid media to mid-logarithmic phase (e.g., OD600 of ~0.4-0.6).

    • Introduce the antibacterial agents at the desired concentrations (e.g., a sub-inhibitory concentration like the IC50). Include an untreated control (e.g., vehicle only).

    • Incubate for a defined period (e.g., 30-90 minutes) to allow for transcriptional changes.[8]

    • Perform experiments in biological triplicate for statistical robustness.

  • RNA Isolation:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Immediately stabilize the RNA population using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent transcript degradation.

    • Extract total RNA using a commercial kit with a protocol optimized for bacteria, which typically includes a mechanical or enzymatic lysis step.

  • Quality Control and DNA Removal:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[9][10]

    • Assess RNA quality and quantity. The A260/A280 ratio should be ~1.8-2.0, and the A260/A230 ratio should be >1.8. An RNA Integrity Number (RIN) of ≥ 6.0 is recommended.[11]

  • Ribosomal RNA (rRNA) Depletion:

    • Since rRNA constitutes the vast majority of total RNA in bacteria, it must be depleted to enable sensitive detection of mRNA transcripts.[10]

    • Use a commercially available rRNA removal kit (e.g., Ribo-Zero) that is effective for a broad range of bacterial species.[12]

  • Library Preparation and Sequencing:

    • Fragment the rRNA-depleted RNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.[11]

    • Synthesize the second cDNA strand, often incorporating dUTP to achieve strand-specificity. This allows for the identification of the transcript's orientation.[11][12]

    • Ligate sequencing adapters to the ends of the cDNA fragments.

    • Perform PCR amplification to create the final sequencing library.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference bacterial genome.

    • Quantify the number of reads mapping to each annotated gene.

    • Perform differential expression analysis between the treated and control samples to identify genes with statistically significant changes in expression (typically using a threshold for fold change and p-value).

    • Conduct pathway enrichment analysis (e.g., GO, KEGG) to identify biological processes that are significantly affected.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_proc RNA Processing cluster_analysis Data Analysis A Bacterial Culture (Mid-Log Phase) B Control Group (No Treatment) A->B C Treatment Group 1 (Agent 197) A->C D Treatment Group 2 (Comparator) A->D E Total RNA Extraction B->E C->E D->E F rRNA Depletion E->F G cDNA Library Preparation F->G H High-Throughput Sequencing G->H I Read Alignment & Quantification H->I J Differential Gene Expression Analysis I->J K Pathway & GO Enrichment Analysis J->K

Caption: Experimental workflow for comparative transcriptomics.

Ciprofloxacin is known to cause DNA damage, which robustly activates the SOS response in E. coli. This pathway is a critical biomarker for the mechanism of action of quinolone antibiotics.

SOS_Pathway cluster_damage DNA Damage & Sensing cluster_regulation Regulatory Control cluster_response Cellular Response Cipro Ciprofloxacin Damage DNA Double-Strand Breaks Cipro->Damage inhibits DNA gyrase RecA RecA Activation (RecA* Filament) Damage->RecA LexA_Cleave LexA Self-Cleavage RecA->LexA_Cleave catalyzes LexA_Rep LexA Repressor (Binds to SOS Box) SOS_Genes SOS Regulon Genes (sulA, umuD, recA, etc.) LexA_Rep->SOS_Genes represses LexA_Cleave->SOS_Genes derepresses Repair DNA Repair (Error-Prone & Error-Free) SOS_Genes->Repair Arrest Cell Division Arrest SOS_Genes->Arrest

Caption: The SOS DNA damage response pathway induced by Ciprofloxacin.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antibacterial Agent 197

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Antibacterial Agent 197, fostering a culture of safety and environmental responsibility.

I. Understanding the Hazards

This compound, also identified as ChemTreat BL197, is a substance that requires careful handling due to its potential health and environmental risks. According to its Material Safety Data Sheet (MSDS), it can cause eye and skin irritation and is harmful if inhaled or swallowed[1]. Therefore, adherence to strict disposal protocols is crucial to mitigate these risks.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.

Recommended PPE:

  • Eye Protection: Safety goggles or a face shield should be worn if there is a risk of splashing[2].

  • Hand Protection: Use suitable protective gloves, such as butyl rubber or neoprene. Gloves should be washed after each use and replaced as necessary[1].

  • Skin Protection: Under conditions where skin contact is possible, wear protective clothing like boots, aprons, and coveralls[1].

  • Respiratory Protection: While no specific recommendations are given for routine handling, if vapors or mists are generated, appropriate respiratory protection should be used[1][2].

III. Disposal of Liquid Waste

Liquid waste containing this compound must be managed as hazardous chemical waste.

Step-by-Step Disposal Protocol for Liquid Waste:

  • Containment: Collect all liquid waste containing this compound in a designated, approved container for chemical waste[3]. The container must be compatible with the chemical, properly sealed, and clearly labeled[4][5]. Original packaging or a UN-labeled container is recommended for liquid chemical waste[4].

  • Labeling: The waste container must be labeled as "Hazardous Waste"[5]. The label should include the full chemical name ("this compound"), concentration, and any other hazardous components. It should also be marked with the "Acute toxicity" hazard pictogram[4].

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA)[5]. This area should be secure and away from incompatible materials[1].

  • Institutional Guidelines: Follow your institution's specific guidelines for the final disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste vendor[5][6][7]. The waste will likely be incinerated at a permitted facility[6][7].

Key Considerations for Liquid Waste:

  • Do Not Drain Dispose: Never pour liquid waste containing antibiotics down the sink[3]. This can lead to the development of antibiotic-resistant bacteria and contaminate waterways[3][4].

  • Autoclaving Ineffectiveness: While autoclaving can sterilize biohazardous material, it does not destroy all antibiotics. Therefore, media containing antibiotics should still be treated as chemical waste after autoclaving[3].

IV. Disposal of Solid Waste

Solid waste contaminated with this compound also requires special handling.

Step-by-Step Disposal Protocol for Solid Waste:

  • Segregation: Separate contaminated solid waste (e.g., gloves, empty containers, contaminated labware) from regular trash.

  • Packaging: Place the contaminated solid waste in a sealed inner packaging, such as a robust, sealed plastic bag[4]. This bag should then be placed inside a designated hazardous waste container, which may be a yellow box for pharmaceutical waste or another container specified by your institution[4].

  • Labeling: Label the outer container clearly as "Hazardous Waste" and specify the contents. If the waste is also biohazardous, follow your institution's protocol for mixed waste.

  • Disposal: Arrange for disposal through your institution's EHS office, following the same procedure as for liquid waste.

V. Spill Management

In the event of a spill, prompt and safe cleanup is critical.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Wear PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as described in Section II.

  • Containment: Contain the spill using absorbent materials.

  • Cleanup: For liquid spills, recover the liquid when possible and then flush the spill area with water spray[1]. Collect all contaminated absorbent materials and cleanup debris.

  • Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined for solid waste.

VI. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_ppe Step 1: Don PPE cluster_waste_type Step 2: Identify Waste Type cluster_liquid Step 3a: Liquid Waste Disposal cluster_solid Step 3b: Solid Waste Disposal cluster_final Step 4: Final Disposal start This compound Waste ppe Wear appropriate PPE: - Goggles/Face Shield - Chemical-resistant gloves - Protective clothing start->ppe waste_type Liquid or Solid Waste? ppe->waste_type liquid_collect Collect in a labeled, sealed, compatible container. waste_type->liquid_collect Liquid solid_package Place in a sealed plastic bag. waste_type->solid_package Solid liquid_label Label as 'Hazardous Waste' with chemical name and concentration. liquid_collect->liquid_label liquid_store Store in designated Satellite Accumulation Area (SAA). liquid_label->liquid_store contact_ehs Contact Environmental Health & Safety (EHS) liquid_store->contact_ehs solid_container Place bag in a labeled hazardous waste container. solid_package->solid_container solid_container->contact_ehs pickup Arrange for waste pickup by a certified vendor. contact_ehs->pickup incineration Final disposal via incineration. pickup->incineration

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.